2-Chloro-5-nitrobenzenesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5375. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTARUIZNIWBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059137 | |
| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |
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Molecular Weight |
237.62 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |
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CAS No. |
96-73-1 | |
| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |
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| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5375 | |
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| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |
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| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |
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| Record name | 2-chloro-5-nitrobenzenesulphonic acid | |
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Foundational & Exploratory
2-Chloro-5-nitrobenzenesulfonic acid physical and chemical properties
An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: Properties, Reactivity, and Applications
Introduction
This compound (CAS No. 96-73-1) is a significant organosulfur compound that serves as a cornerstone intermediate in the fine chemical industry.[1] Its molecular architecture, featuring a benzene ring substituted with a chloro group, a nitro group, and a sulfonic acid group, imparts a unique combination of reactivity and physical properties.[2][3] These functional groups dictate its utility, primarily as a precursor in the synthesis of a wide array of dyes and pigments.[1][4] The sulfonic acid moiety confers aqueous solubility, a desirable trait in many industrial processes, while the electron-withdrawing nature of the chloro and nitro groups activates the aromatic ring for specific nucleophilic substitution reactions.[1][5] This guide offers a comprehensive exploration of the physical and chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.
Chemical Identity and Structure
A clear understanding of the molecule's structure is fundamental to appreciating its chemical behavior.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [6] |
| CAS Number | 96-73-1 | [2] |
| Molecular Formula | C₆H₄ClNO₅S | [2] |
| Molecular Weight | 237.62 g/mol | [2][6] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)O)Cl | [6] |
| InChIKey | GNTARUIZNIWBCN-UHFFFAOYSA-N | [6] |
| EC Number | 202-528-9 | [7] |
| Synonyms | 2-Chloro-5-nitrobenzenesulphonic acid, 4-chloro-3-sulphonitrobenzene |[3][6] |
Physicochemical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic processes. The compound is typically a tan or light yellow to brownish crystalline solid.[2][8] It is known to crystallize from water as a dihydrate.[8]
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Tan to light yellow crystalline powder/solid | [2][8] |
| Melting Point | 169-170 °C (dihydrate, with decomposition) | [7][8] |
| Boiling Point | Decomposes before boiling | [5] |
| Solubility in Water | Soluble | [2][5] |
| Density | ~1.7 g/cm³ | [7][9] |
| Topological Polar Surface Area | 109 Ų | [2][6] |
| XLogP3 | 1.1 | [7] |
| Hydrogen Bond Donor Count | 1 | [2][7] |
| Hydrogen Bond Acceptor Count | 5 | [2][7] |
| Storage Temperature | Refrigerator |[2] |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by the interplay of its three functional groups on the benzene ring.
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, making the compound a strong acid and enhancing its water solubility.[5]
-
Nitro (-NO₂) and Chloro (-Cl) Groups: Both are strong electron-withdrawing groups. They deactivate the benzene ring towards electrophilic substitution reactions. However, they strongly activate the ring for nucleophilic aromatic substitution , particularly at the chlorine-bearing carbon atom.[5]
This activation is central to its primary industrial applications. Key reactions include:
-
Amination: This is the most significant reaction, where the chloro group is displaced by an amine (e.g., ammonia) to produce 4-nitroaniline-2-sulfonic acid. This product is a vital diazo component used in the manufacturing of azo dyes.[1][8]
-
Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. This reaction yields 2,5-diaminobenzenesulfonic acid, another important intermediate for colorants.[1][8]
-
Further Halogenation: The compound can undergo further chlorination to yield products like 2,6-dichloro-4-nitroaniline.[8]
Caption: Key synthetic transformations of this compound.
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the sulfonation of 4-chloronitrobenzene.[1][8] This electrophilic aromatic substitution reaction is typically carried out using oleum (fuming sulfuric acid, H₂SO₄·xSO₃) at elevated temperatures.[8][10]
Causality in Synthesis:
-
Choice of Reagent: Oleum is used instead of concentrated sulfuric acid because it contains excess sulfur trioxide (SO₃), a very powerful electrophile, which is necessary to sulfonate the already deactivated 4-chloronitrobenzene ring.
-
Temperature Control: The reaction temperature must be meticulously controlled (e.g., around 115 °C).[8] Insufficient temperature leads to a slow or incomplete reaction, while excessive temperatures increase the risk of side reactions and explosive decomposition. The compound is known to decompose explosively above 200 °C.[8]
Caption: Simplified workflow for the industrial synthesis of the title compound.
Applications in Research and Industry
The primary utility of this compound is as a versatile intermediate.[4]
-
Dye and Pigment Industry: This is its most significant area of application. It is a crucial precursor for producing sulfonated aromatic amines, which are fundamental building blocks for a vast range of azo dyes used in the textile, printing, and coatings industries.[1][5]
-
Organic Synthesis: It serves as a starting material for creating more complex molecules. Its functional groups allow for sequential, site-selective reactions, making it a valuable tool for synthetic chemists.[4][5]
-
Pharmaceutical and Agrochemical Research: While its direct use in final drug products is less common, derivatives of related structures like 2-chloro-5-nitrobenzoic acid have been investigated for their potential as antibacterial agents.[11][12] This suggests that the core structure may be of interest in the development of new bioactive molecules.
Safety, Handling, and Storage
Hazard Profile: According to the Globally Harmonized System (GHS), this compound is a hazardous substance.
-
Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause an allergic skin reaction (Skin Sensitization 1).[6][13]
-
Hazards: Inhalation can lead to corrosive injuries to the respiratory tract.[6] The compound is a dermatotoxin and can cause toxic pneumonitis.[6] Caution is advised as it can decompose explosively when heated above 200°C.[8]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
|---|---|---|
| H314 | Danger | Causes severe skin burns and eye damage |
| H317 | Warning | May cause an allergic skin reaction |
Safe Handling Protocol (Self-Validating System):
-
Engineering Controls (Primary Barrier): All handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[14] The work area must be equipped with an accessible eyewash station and safety shower.[14]
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat or coveralls.[14]
-
Respiratory Protection: If dust exposure is possible despite engineering controls, a full-face respirator with appropriate particulate filters is necessary.[13]
-
Self-Validation: Regular inspection of PPE for integrity before each use is mandatory. Any compromised equipment must be replaced immediately.
-
-
Handling Procedures:
-
Storage:
-
Disposal:
-
Dispose of waste material through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[14] Do not allow the product to enter drains.
-
Conclusion
This compound is a chemical of significant industrial importance, primarily driven by its role as a key intermediate in the synthesis of dyes and colorants. Its value stems from the specific reactivity imparted by its chloro, nitro, and sulfonic acid functional groups, which allows for controlled and strategic chemical transformations. While its direct application in areas like drug development is not widespread, its utility as a foundational building block in organic synthesis remains critical. A thorough understanding of its physicochemical properties, combined with strict adherence to safety and handling protocols, is essential for leveraging its synthetic potential while mitigating the associated risks.
References
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- 2. Page loading... [wap.guidechem.com]
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- 6. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | 96-73-1 [chemicalbook.com]
- 9. This compound | CAS#:96-73-1 | Chemsrc [chemsrc.com]
- 10. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
2-Chloro-5-nitrobenzenesulfonic acid CAS number 96-73-1
An In-Depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid (CAS 96-73-1)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in the drug development and fine chemical industries, this document delves into the compound's synthesis, chemical properties, reactivity, and primary applications, with a strong emphasis on the scientific principles that govern its use.
Core Chemical Identity and Physical Properties
This compound (CAS No. 96-73-1) is a substituted aromatic compound containing chloro, nitro, and sulfonic acid functional groups.[1] These groups dictate its chemical behavior and utility as a precursor in organic synthesis. The compound typically appears as a tan or light yellow to brownish crystalline solid and is often found in its dihydrate form.[2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 96-73-1 | [2][6] |
| Molecular Formula | C₆H₄ClNO₅S | [6][7] |
| Molecular Weight | 237.62 g/mol | [1][6] |
| Appearance | Tan / light yellow to brownish solid | [2][5] |
| Melting Point | >300°C | [6][8] |
| Density | 1.7 ± 0.1 g/cm³ | [6] |
| Purity | Typically ≥97-99% | [6] |
| Synonyms | 4-Nitrochlorobenzene-2-sulfonic acid, p-Nitrochlorobenzene-o-sulfonic acid | [1][8] |
Synthesis Pathway: Electrophilic Aromatic Substitution
The industrial synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[9] The primary method involves the direct sulfonation of 4-chloronitrobenzene.[2][10][11]
Causality in Synthesis: The choice of starting material and reaction conditions is critical for achieving high yield and purity. 4-chloronitrobenzene is used because the existing chloro and nitro groups direct the incoming electrophile (SO₃) to the desired ortho position relative to the chlorine atom. The use of oleum (fuming sulfuric acid, H₂SO₄·xSO₃) as the sulfonating agent provides a high concentration of the sulfur trioxide electrophile, driving the reaction forward.[4]
Protocol 1: Synthesis via Sulfonation of 4-Chloronitrobenzene
-
Reagent Preparation : Charge a suitable glass-lined reactor with 4-chloronitrobenzene.
-
Sulfonation : Slowly add 65% oleum to the reactor while maintaining vigorous stirring.[4]
-
Temperature Control (Critical Step) : The reaction is highly exothermic. The temperature must be meticulously controlled and maintained at approximately 115-120°C.[4][12] Failure to control the temperature can lead to the formation of undesired isomers and byproducts, significantly reducing the purity of the final product.
-
Reaction Monitoring : The reaction is monitored until the complete disappearance of the starting 4-chloronitrobenzene, typically via HPLC analysis.
-
Work-up : Upon completion, the reaction mixture is carefully quenched, often by pouring it onto ice, which precipitates the sulfonic acid product.[12]
-
Isolation : The precipitated solid is isolated by filtration, washed to remove residual acid, and dried. The product is often obtained as the dihydrate.[4]
Caption: Synthesis of this compound.
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its three functional groups, which allows it to serve as a versatile intermediate, particularly in the dye manufacturing industry.[2][10]
Cornerstone of the Dyestuff Industry
The primary application of this compound is as a precursor for other vital colorant intermediates.[10][11] Its strategic importance lies in its role in building more complex molecules used in azo dyes, which are widely used in textiles, printing, and coatings.[2]
-
Amination : The activated chlorine atom can be substituted by an amino group (amination) to yield 4-nitroaniline-2-sulfonic acid. This derivative is an essential diazo component used in the synthesis of azo dyes.[2][4]
-
Reduction : The nitro group can be readily reduced to an amine, which, following the amination of the chloro group, leads to the production of 2,5-diaminobenzenesulfonic acid.[2] This diamino compound is another crucial building block for advanced colorants.
-
Chlorination : The compound can also undergo further chlorination to produce derivatives like 2,6-dichloro-4-nitroaniline, a niche intermediate.[4]
Caption: Key synthetic transformations and applications workflow.
Role in Pharmaceutical and Agrochemical Synthesis
While its primary role is in the dye industry, the structural motifs of this compound are relevant to medicinal and agricultural chemistry. The chloro-nitro-aromatic core is a feature in various biologically active molecules. Although direct applications in drug development are not widespread, its derivatives, such as 2-chloro-5-nitrobenzoic acid, have been investigated for synthesizing compounds with potential antibacterial activity.[13][14][15][16] It serves as a starting material for creating more complex molecules with specific biological functions, including pesticides and pharmaceutical agents.[5][13]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory and industrial safety. The compound is classified as a hazardous substance.[3][17]
Table 2: GHS Hazard Information
| Hazard Statement | Code | Classification | Source(s) |
| Causes severe skin burns and eye damage | H314 | Skin Corrosion/Irritation, Category 1B | [1][5][17] |
| May cause an allergic skin reaction | H317 | Skin Sensitization, Category 1 | [1][5][17] |
| Harmful if swallowed, in contact with skin, or if inhaled | H302, H312, H332 | Acute Toxicity (Oral, Dermal, Inhalation) | [3] |
| May cause respiratory irritation | H335 | Specific target organ toxicity | [3] |
Protocol 2: Safe Handling and Emergency Procedures
-
Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Spill Response :
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3][17]
-
Skin : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[3][17]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[3][17]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][17]
-
Caption: Core principles for the safe handling of the compound.
Conclusion
This compound is a foundational intermediate chemical whose industrial significance, particularly in the synthesis of colorants, cannot be overstated. A thorough understanding of its synthesis, governed by the principles of electrophilic aromatic substitution, and its reactivity is essential for its effective and safe utilization. While its primary role has been in the dye industry, its structural framework continues to be of interest for creating novel molecules in pharmaceuticals and agrochemicals, underscoring its enduring importance in applied chemistry.
References
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- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. This compound | 96-73-1 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | CAS#:96-73-1 | Chemsrc [chemsrc.com]
- 7. 2-Chloro-5-nitrobenzene sulfonic acid [webbook.nist.gov]
- 8. lookchem.com [lookchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 13. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]
- 14. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. Naarini Molbio Pharma [naarini.com]
- 17. echemi.com [echemi.com]
A Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: Structure, Synthesis, and Applications
Executive Summary
This document serves as a comprehensive technical guide on 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the compound's molecular structure, physicochemical properties, established synthesis protocols, and key applications, particularly within the dye and pharmaceutical industries. Emphasis is placed on the scientific rationale behind synthetic methodologies and safe handling procedures, ensuring both theoretical understanding and practical applicability.
Chemical Identity and Molecular Structure
This compound is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups that dictate its chemical reactivity and utility.
Molecular Formula and Physicochemical Identifiers
The fundamental chemical and physical identifiers for this compound are summarized below, providing a quantitative basis for its identity.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₅S | [1][2][3][4][5] |
| Molecular Weight | 237.62 g/mol | [1][2][3] |
| CAS Number | 96-73-1 | [1][2] |
| EC Number | 202-528-9 | [3] |
| PubChem CID | 7310 | [1] |
| Appearance | Tan to light yellow solid/crystalline powder.[2][3][6] | |
| Melting Point | 169-170 °C (decomposes) | [3][6] |
| Solubility | Soluble in water. |
IUPAC Nomenclature and Synonyms
The standardized IUPAC name for this compound is This compound .[1] It is also commonly referred to by several synonyms in literature and commerce, including:
-
Benzenesulfonic acid, 2-chloro-5-nitro-[1]
-
2-Chloro-5-nitrobenzenesulphonic acid[1]
-
p-Nitrochlorobenzene-o-sulfonic acid
Structural Elucidation
The molecular architecture consists of a central benzene ring. The positions of the substituents are critical: the sulfonic acid group (-SO₃H) defines the first carbon position, the chlorine atom (-Cl) is located at the ortho position (C2), and the nitro group (-NO₂) is at the meta position relative to the chlorine (C5).
Figure 1: 2D chemical structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The industrial synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of 1-chloro-4-nitrobenzene.
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Vessel Preparation: Charge a glass-lined reactor suitable for corrosive and exothermic reactions with a calculated amount of fuming sulfuric acid (20-65% oleum).
-
Reactant Addition: Gradually introduce 1-chloro-4-nitrobenzene to the oleum under constant agitation. The addition rate must be carefully controlled to manage the reaction exotherm.
-
Reaction Execution: Heat the mixture to 110-120°C and maintain this temperature for several hours.[6] Reaction completion is monitored via HPLC by observing the disappearance of the starting material.
-
Quenching and Precipitation: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. This step simultaneously halts the reaction and precipitates the sulfonic acid product, which has lower solubility in the resulting dilute acid medium.
-
Isolation and Purification: Isolate the solid precipitate by filtration. Wash the filter cake with cold, dilute sulfuric acid to remove impurities. The crude product can be recrystallized from water to achieve high purity, often yielding the dihydrate form.[6]
Expertise & Causality: Justification of Protocol Choices
-
Choice of Sulfonating Agent: The benzene ring in 1-chloro-4-nitrobenzene is significantly deactivated towards electrophilic attack due to the potent electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups. Standard concentrated sulfuric acid is insufficiently reactive. Oleum, a solution of sulfur trioxide (SO₃) in H₂SO₄, provides a high concentration of the active electrophile, SO₃, which is necessary to drive the reaction to completion.[3][6]
-
Temperature Control: The sulfonation reaction is highly exothermic. Precise temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts, such as polysulfonated species or thermal decomposition products.[6][7]
-
Regiochemistry: The incoming electrophile (SO₃) is directed to the position ortho to the chlorine atom. This is because the chlorine, despite being deactivating overall, is an ortho-, para- director. The para position is blocked by the nitro group, and the positions ortho to the strongly deactivating nitro group are highly unfavorable. This results in selective sulfonation at the C2 position.
Applications in Industry and Research
The unique arrangement of reactive functional groups makes this compound a versatile building block in organic synthesis.
Cornerstone of the Dye Industry
The primary application of this compound is as an intermediate in the manufacture of dyes and pigments.[8][7]
-
Precursor to Diazo Components: Amination of the compound yields 4-nitroaniline-2-sulfonic acid, a critical diazo component used in the synthesis of a wide range of azo dyes.[6][8][7]
-
Synthesis of Diamine Intermediates: Subsequent reduction of the nitro group in these derivatives leads to important colorant intermediates like 2,5-diaminobenzenesulfonic acid.[6][8][7] The sulfonic acid group is particularly valuable as it imparts water solubility to the final dye products, a crucial property for textile dyeing processes.
Utility in Pharmaceutical and Fine Chemical Synthesis
For drug development professionals, this molecule serves as a valuable starting material or scaffold. The three distinct functional groups offer orthogonal reactivity:
-
The nitro group can be readily reduced to an amine, which is a key functional group for amide bond formation, diazotization, or nucleophilic substitution reactions.
-
The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various other functionalities.
-
The sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides, which are prevalent motifs in many pharmaceutical agents (e.g., sulfa drugs).
Safety, Handling, and Hazard Management
Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.
-
Hazard Classification: The compound is classified as causing severe skin burns and eye damage.[1][3][9] It may also cause an allergic skin reaction.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly-fitting safety goggles and a face shield.[9]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[9][10]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]
-
-
Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
References
- 1. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 2-CHLORO-5-NITRO-BENZENESULFONIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 96-73-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
Spectroscopic data (NMR, IR, MS) for 2-Chloro-5-nitrobenzenesulfonic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitrobenzenesulfonic Acid
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 96-73-1), a key intermediate in the synthesis of dyes and other specialty chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical predictions, available spectral data, and field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Our focus is on the causality behind experimental choices and the robust interpretation of spectral features, grounded in authoritative references.
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₄ClNO₅S and a molecular weight of 237.62 g/mol .[3][4] The molecule's structural complexity, featuring a sulfonic acid group, a nitro group, and a chlorine atom on a benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for identity confirmation, purity assessment, and structural elucidation in synthetic and analytical workflows.
References
Navigating the Solubility Landscape of 2-Chloro-5-nitrobenzenesulfonic Acid: A Technical Guide for Researchers
An In-depth Exploration of Physicochemical Properties and a Practical Framework for Solubility Determination in Organic Solvents
Authored by: Your Senior Application Scientist
Abstract
2-Chloro-5-nitrobenzenesulfonic acid, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals, presents a unique solubility profile critical to its application in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and addresses the critical, yet sparsely documented, area of its solubility in organic solvents. Recognizing the gap in readily available quantitative data, this document offers a robust, step-by-step experimental protocol for researchers to accurately determine its solubility in various organic media. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this important chemical compound.
Introduction: The Chemical Identity and Significance of this compound
This compound (CAS No. 96-73-1) is a substituted aromatic sulfonic acid with the chemical formula C₆H₄ClNO₅S.[1][3] It typically appears as a tan or yellowish-brown crystalline solid.[1][2][4] The molecule incorporates a benzene ring functionalized with a sulfonic acid group (-SO₃H), a chlorine atom (-Cl), and a nitro group (-NO₂). This unique combination of functional groups dictates its reactivity and physical properties, making it a versatile precursor in various industrial applications.[2][5]
The presence of the sulfonic acid group confers significant water solubility.[1][2][5] However, for its application in organic synthesis, where reactions are often conducted in non-aqueous media, a thorough understanding of its solubility in organic solvents is paramount. This guide aims to bridge the existing knowledge gap by providing a theoretical framework and a practical, validated methodology for determining this crucial parameter.
Physicochemical Properties: A Summary
A compilation of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for safe handling and for designing experimental procedures.
| Property | Value | Source |
| CAS Number | 96-73-1 | [1][3] |
| Molecular Formula | C₆H₄ClNO₅S | [1][3] |
| Molecular Weight | 237.61 g/mol | [1] |
| Appearance | Tan or yellowish-brown solid | [1][2][4] |
| Melting Point | Approximately 130-135 °C | [5] |
| Water Solubility | Soluble | [1][5] |
| Acidity | Acidic due to the sulfonic acid group | [5] |
Theoretical Considerations for Solubility in Organic Solvents
The principle of "like dissolves like" provides a foundational understanding of solubility.[6] The solubility of this compound in a given organic solvent will be governed by a balance of intermolecular forces between the solute and the solvent molecules.
-
Polarity: The molecule possesses both polar (sulfonic acid and nitro groups) and non-polar (benzene ring) regions. The highly polar sulfonic acid group will favor interactions with polar solvents such as alcohols and ketones through hydrogen bonding and dipole-dipole interactions.
-
Hydrogen Bonding: The sulfonic acid group can act as both a hydrogen bond donor and acceptor, suggesting a higher solubility in protic solvents (e.g., ethanol, methanol) compared to aprotic solvents (e.g., acetone, ethyl acetate).
-
Dielectric Constant: Solvents with higher dielectric constants are generally better at solvating ions. While this compound is a covalent compound, the acidic proton can dissociate, and solvents with a high dielectric constant can stabilize the resulting ions, thereby increasing solubility.
Based on these principles, a qualitative prediction of solubility in common organic solvents can be made, as outlined in Table 2. However, experimental verification is crucial for quantitative assessment.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding and polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Polar aprotic, can act as hydrogen bond acceptors. |
| Esters | Ethyl Acetate | Moderate | Moderately polar, can act as hydrogen bond acceptors. |
| Ethers | Diethyl Ether, Tetrahydrofuran | Low to Moderate | Lower polarity and limited hydrogen bonding capability. |
| Hydrocarbons | Hexane, Toluene | Very Low | Non-polar, unable to effectively solvate the polar functional groups. |
Experimental Protocol for Determining the Solubility of this compound
The following protocol provides a reliable method for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.45 µm)
Experimental Workflow
The overall workflow for the solubility determination is depicted in the following diagram:
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated UV-Vis spectrophotometric or HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Validation and Controls
-
Method Validation: The analytical method (UV-Vis or HPLC) should be validated for linearity, accuracy, and precision.
-
Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be constant at equilibrium.
-
Blank Samples: Analyze blank solvent samples to ensure there is no interference at the analytical wavelength or retention time.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.
Table 3: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Methanol | [Insert experimental value] | [Insert experimental value] |
| Ethanol | [Insert experimental value] | [Insert experimental value] |
| Acetone | [Insert experimental value] | [Insert experimental value] |
| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |
| Tetrahydrofuran | [Insert experimental value] | [Insert experimental value] |
| Toluene | [Insert experimental value] | [Insert experimental value] |
| Hexane | [Insert experimental value] | [Insert experimental value] |
The results should be interpreted in the context of the theoretical principles discussed earlier. Any deviations from the expected trends should be noted and potential explanations explored.
Conclusion
While this compound is known to be water-soluble, a comprehensive understanding of its solubility in organic solvents is crucial for its effective use in organic synthesis. This technical guide has provided a theoretical framework for predicting its solubility and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, enabling them to optimize reaction conditions, improve yields, and facilitate the purification of this important chemical intermediate. The provided methodology serves as a self-validating system, ensuring the generation of trustworthy and reproducible results.
References
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- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 96-73-1 [chemicalbook.com]
- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]
- 6. m.youtube.com [m.youtube.com]
A Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-5-nitrobenzenesulfonic Acid
Introduction
2-Chloro-5-nitrobenzenesulfonic acid (C₆H₄ClNO₅S), a synthetic organosulfur compound, is a pivotal intermediate in the chemical industry.[1] It serves as a cornerstone in the synthesis of a wide array of dyes, pigments, and pharmaceuticals.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with chloro, nitro, and sulfonic acid groups, imparts unique reactivity that is harnessed in various organic syntheses.[1][3][4] Typically appearing as a tan or light yellow to brownish solid, this compound is often produced through the sulfonation of 4-chloronitrobenzene.[1][2][3][4]
Given the energetic nature of the nitro group, a thorough understanding of the thermal stability and decomposition characteristics of this compound is paramount for ensuring safe handling, storage, and process design.[5] Nitroaromatic compounds are known for their potential to undergo energetic decomposition, which can lead to runaway reactions if not properly managed.[5] This guide provides an in-depth technical overview of the thermal behavior of this compound, methodologies for its assessment, and critical safety considerations for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 96-73-1 | [6] |
| Molecular Formula | C₆H₄ClNO₅S | [6] |
| Molecular Weight | 237.62 g/mol | [6] |
| Appearance | Light yellow to brownish crystals or powder; tan solid | [1][3][7] |
| Melting Point | 169 °C (decomposes, as dihydrate) | [8] |
| Boiling Point | Decomposes before boiling | [9] |
| Solubility in Water | Soluble | [9] |
Thermal Decomposition and Hazard Analysis
The presence of the nitro (-NO₂) group in the structure of this compound is a primary determinant of its thermal instability. Nitroaromatic compounds, as a class, are known to be energetically unstable and can decompose exothermically, releasing significant amounts of heat and gaseous products.[5] Reports indicate that this compound undergoes explosive decomposition when heated above 200 °C.[8]
The decomposition of nitroaromatic compounds can be initiated by various stimuli, with heat being the most common. The initial step in the thermal decomposition of many nitroaromatics is the cleavage of the C-NO₂ bond.[10] However, intramolecular rearrangements can also play a significant role, particularly in the presence of ortho-substituents.[10]
Causality of Thermal Instability
The thermal instability of this compound can be attributed to the following factors:
-
The Nitro Group: The N-O bonds in the nitro group are relatively weak and can break homolytically to form radical species, initiating a decomposition cascade.
-
Exothermic Decomposition: The decomposition reactions of nitro compounds are typically highly exothermic, meaning they release a substantial amount of energy in the form of heat.[11][12] This self-heating can accelerate the rate of decomposition, potentially leading to a thermal runaway.[11][12][13]
-
Gas Generation: Decomposition often produces a significant volume of gaseous products, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14] In a closed system, this gas generation can lead to a rapid pressure increase, posing a significant explosion hazard.
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of this compound requires the use of specialized analytical techniques. These methods provide critical data on decomposition temperatures, heat release, and pressure generation, which are essential for defining safe operating and storage conditions.[12]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is a valuable tool for determining the onset temperature of decomposition, melting points, and other phase transitions.[15][17]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable DSC pan (e.g., aluminum, gold-plated stainless steel). The choice of pan material should consider potential reactivity with the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions).
-
Data Analysis: The resulting thermogram will show peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) events. The onset temperature of the exothermic decomposition peak is a key parameter for assessing thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[18][19] This technique is useful for determining the temperature at which decomposition begins and the extent of mass loss during the process.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the TGA balance pan.
-
Instrument Setup: Position the sample pan within the furnace.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a defined atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.
Accelerating Rate Calorimetry (ARC)
ARC is a highly sensitive adiabatic calorimeter used to simulate and analyze worst-case thermal scenarios.[12] It is considered the gold standard for assessing thermal hazards and determining the potential for runaway reactions.[13][20] ARC provides critical data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate.[12][21]
Experimental Protocol: ARC Analysis
-
Sample Preparation: A precisely weighed sample (typically 1-6 g) is placed in a spherical sample bomb, usually made of a non-reactive metal.[20]
-
Instrument Setup: The bomb, equipped with temperature and pressure sensors, is placed inside an adiabatic chamber.[20]
-
Heat-Wait-Search (HWS) Mode: The instrument heats the sample in small steps, then waits to detect any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[20]
-
Adiabatic Tracking: Once self-heating is detected, the instrument's heaters match the sample temperature, creating an adiabatic environment (zero heat loss).[11] The calorimeter then tracks the temperature and pressure rise of the sample as the decomposition reaction accelerates.[20]
-
Data Analysis: The data is used to determine key safety parameters such as the onset temperature of the exotherm, adiabatic temperature rise (ΔTad), time to maximum rate (TMR), and activation energy (Ea).[12]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal hazard assessment of this compound.
Caption: Workflow for Thermal Hazard Assessment.
Decomposition Pathway and Products
Potential Decomposition Products
-
Nitrogen Oxides (NOx): Including nitrogen dioxide (NO₂) and nitric oxide (NO), which are toxic and oxidizing gases.
-
Sulfur Oxides (SOx): Such as sulfur dioxide (SO₂), a toxic and corrosive gas, resulting from the decomposition of the sulfonic acid group.
-
Carbon Oxides: Carbon monoxide (CO), a flammable and toxic gas, and carbon dioxide (CO₂).
-
Hydrogen Chloride (HCl): A corrosive gas formed from the chlorine atom.
-
Water (H₂O)
-
Solid Residue: A carbonaceous char may also be formed.
The following diagram provides a generalized logical relationship for the decomposition of this compound.
Caption: Generalized Decomposition Pathway.
Safe Handling and Storage
Given its potential for energetic decomposition, strict safety protocols must be followed when handling and storing this compound.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[22] Avoid contact with incompatible materials such as strong oxidizing agents and bases.[14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[22] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][22] In case of insufficient ventilation, wear respiratory protection.[7]
-
Spill Response: In the event of a spill, avoid creating dust. Carefully sweep up the material and place it in a suitable container for disposal.[22]
-
Fire Fighting: Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[14] Firefighters should wear self-contained breathing apparatus and full protective gear.[14]
Conclusion
This compound is a valuable chemical intermediate, but its synthesis and use require a thorough understanding and respect for its potential thermal hazards. The presence of the nitro group confers a significant risk of energetic decomposition, which necessitates careful control of temperature and other process parameters. The application of thermal analysis techniques such as DSC, TGA, and particularly ARC, is crucial for quantifying the thermal stability and defining safe operating limits. By adhering to rigorous safety protocols and leveraging the data from these analytical methods, researchers and chemical professionals can handle this compound responsibly, minimizing risks and ensuring a safe working environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
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- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. This compound | 96-73-1 [chemicalbook.com]
- 9. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]
- 10. apps.dtic.mil [apps.dtic.mil]
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- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 19. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 20. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 21. sigma-hse.com [sigma-hse.com]
- 22. pfaltzandbauer.com [pfaltzandbauer.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzenesulfonic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the hazards and essential safety protocols for handling 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1). As a potent chemical intermediate, its effective use in research and development hinges on a foundational understanding of its properties and a rigorous adherence to safety procedures. This guide moves beyond mere compliance, offering a framework for building a self-validating system of safety grounded in scientific principles.
Compound Identification and Physicochemical Properties
This compound is an aromatic sulfonic acid derivative.[1][2] Understanding its physical state is the first step in risk assessment; as a solid, the primary exposure risk during handling is the generation and inhalation of dust or direct skin/eye contact.[3][4]
| Property | Value | Source |
| CAS Number | 96-73-1 | [5][6] |
| Molecular Formula | C₆H₄ClNO₅S | [3][6] |
| Molecular Weight | 237.62 g/mol | [6] |
| Appearance | Tan Solid | [3][4] |
| Melting Point | >300°C | [4] |
| Synonyms | 2-Chloro-5-nitrobenzenesulphonic acid, p-Nitrochlorobenzene-o-sulfonic acid | [4][6] |
Hazard Analysis and Toxicological Profile
The Globally Harmonized System (GHS) provides a clear and immediate picture of the primary dangers associated with this compound. It is classified as a substance that demands the highest level of respect and caution in a laboratory setting.
GHS Classification:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Danger |
Data sourced from multiple chemical safety databases.[3][5][6][7]
The Causality Behind the Hazards
-
Corrosivity (H314): As a strong sulfonic acid, this compound is highly corrosive.[1] Contact with skin or eyes can cause immediate and severe chemical burns, leading to permanent tissue damage.[5][6] Inhalation of its dust can result in corrosive injuries to the upper respiratory tract and lungs, a condition known as toxic pneumonitis.[6] The mechanism is direct chemical destruction of cellular structures upon contact.
-
Skin Sensitization (H317): This hazard indicates that initial exposure may not cause a reaction, but subsequent contact can trigger an allergic response, such as a severe rash or dermatitis.[5][7] This is a critical consideration for researchers who may handle the compound frequently.
-
General Aromatic Nitro Compound Toxicity: As an authoritative insight, it is crucial to recognize that aromatic nitro compounds as a class can pose a systemic risk of methemoglobinemia upon absorption.[8] This condition impairs the oxygen-carrying capacity of blood, leading to symptoms like cyanosis (blueish skin), headache, and dizziness.[8] While not a primary listed hazard for this specific molecule, this class effect warrants caution to prevent any systemic absorption.
The Hierarchy of Controls: A Framework for Safety
The most effective safety programs prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE). This hierarchy provides a systematic approach to minimizing risk.
References
An In-Depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: From Historical Emergence to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzenesulfonic acid, with the CAS Registry Number 96-73-1, is a significant organosulfur compound that has played a crucial role as a chemical intermediate, particularly in the synthesis of dyes and pigments.[1][2] Its molecular structure, featuring a benzene ring substituted with a chloro, a nitro, and a sulfonic acid group, endows it with a unique reactivity profile that has been exploited in organic synthesis for over a century. This guide provides a comprehensive overview of its discovery, historical context, synthesis, physicochemical properties, characterization, and key applications, tailored for a technical audience in research and development.
Historical Context and Discovery
The precise moment of discovery and the identity of the first chemist to synthesize this compound are not clearly documented in readily available historical records. However, its emergence can be situated within the broader context of the burgeoning synthetic dye industry in the late 19th and early 20th centuries.[3][4] This era was marked by intense innovation in aromatic chemistry, driven by the demand for new and vibrant colorants for textiles and other materials.
German chemical companies, in particular, were at the forefront of this revolution, systematically investigating the reactions of aromatic compounds to create a vast array of dye intermediates.[5][6] It is highly probable that this compound was first synthesized in the early 20th century during systematic investigations into the sulfonation of chlorinated and nitrated benzene derivatives to produce precursors for azo dyes.[2] The development of robust industrial processes for nitration, chlorination, and sulfonation of aromatic compounds provided the technological foundation for the synthesis of such multifunctional molecules.[4]
Physicochemical Properties
This compound is typically a tan or light yellow to brownish crystalline solid at room temperature.[2][7] It is soluble in water, a property conferred by the highly polar sulfonic acid group.[2][8] The compound is known to crystallize from water as a dihydrate, which has a melting point of 169 °C with decomposition.[9][10] Caution is advised when heating the compound, as it is reported to undergo explosive decomposition above 200 °C.[10]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₅S | [8] |
| Molecular Weight | 237.62 g/mol | [7][8] |
| Appearance | Tan solid; light yellow to brownish crystals or powder | [2][7][10] |
| Melting Point | 169 °C (dihydrate, with decomposition) | [9][10] |
| Solubility | Soluble in water | [2][8] |
| Density | ~1.7 g/cm³ | [7] |
| Acidity (pKa) | Strongly acidic (due to the sulfonic acid group) | [8] |
Synthesis
The primary industrial synthesis of this compound involves the sulfonation of 4-chloronitrobenzene (p-nitrochlorobenzene) with oleum (fuming sulfuric acid).[7][10] This electrophilic aromatic substitution reaction introduces the sulfonic acid group onto the aromatic ring.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Industrial Synthesis Insights
The sulfonation of 4-chloronitrobenzene is a well-established industrial process that requires careful control of reaction conditions to ensure high yield and purity.[1][11] Key parameters include the concentration of sulfur trioxide in the oleum, the reaction temperature, and the reaction time. The reaction is typically carried out at elevated temperatures, often around 115 °C.[10] The work-up procedure usually involves quenching the reaction mixture in water and then salting out the sodium salt of the product.[10]
Laboratory-Scale Synthesis Protocol
While specific, detailed laboratory protocols are not abundant in peer-reviewed literature, the following procedure can be adapted from industrial descriptions and general knowledge of sulfonation reactions. Extreme caution should be exercised when working with oleum.
Materials:
-
4-Chloronitrobenzene
-
Fuming sulfuric acid (oleum, e.g., 20-65% SO₃)
-
Ice
-
Sodium chloride or sodium sulfate (for salting out)
Procedure:
-
In a fume hood, carefully add 4-chloronitrobenzene to a reaction flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly and with vigorous stirring, add the oleum to the 4-chloronitrobenzene via the dropping funnel, ensuring the temperature is carefully controlled.
-
After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 115 °C) and maintain it for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring to quench the reaction.
-
The product can then be isolated by salting out. Add sodium chloride or sodium sulfate to the aqueous solution to precipitate the sodium salt of this compound.
-
Collect the precipitate by vacuum filtration and wash it with a saturated solution of the salting-out agent.
-
The product can be further purified by recrystallization from water.
Characterization
The structure and purity of this compound can be confirmed by various analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonic acid group (S=O stretching), the nitro group (N-O stretching), and the substituted benzene ring. An IR spectrum is available in the NIST WebBook.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. A ¹H NMR spectrum is available on SpectraBase.[13]
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the benzene ring.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
Reactivity and Applications
The chemical reactivity of this compound is dictated by its three functional groups.
-
The sulfonic acid group is a strong acid and confers water solubility.
-
The nitro group is a strong electron-withdrawing group and can be reduced to an amino group.
-
The chloro group can be displaced by nucleophiles, a reaction activated by the electron-withdrawing nitro group.
The primary and most significant application of this compound is as a key intermediate in the synthesis of other important dye intermediates.[1][10]
Synthesis of 4-Nitroaniline-2-sulfonic acid
Through amination, the chloro group in this compound can be replaced by an amino group to yield 4-nitroaniline-2-sulfonic acid.[9][10] This product is a vital diazo component in the production of a wide range of azo dyes.[1]
Synthesis of 2,5-Diaminobenzenesulfonic acid
Subsequent reduction of the nitro group in 4-nitroaniline-2-sulfonic acid leads to the formation of 2,5-diaminobenzenesulfonic acid, another crucial building block in the synthesis of various colorants.[1][9]
Caption: Key synthetic transformations of this compound in the dye industry.
Conclusion
This compound stands as a testament to the ingenuity of early 20th-century industrial chemistry. While the specific details of its discovery are not prominently recorded, its enduring importance as a key intermediate in the synthesis of a wide array of dyes and pigments is undeniable. A thorough understanding of its synthesis, properties, and reactivity remains essential for chemists and researchers working in the fields of color chemistry, organic synthesis, and materials science. As the chemical industry continues to evolve, the foundational knowledge of such critical building blocks will undoubtedly continue to inspire new innovations.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]
- 3. mdpi.com [mdpi.com]
- 4. From process to plant: innovation in the early artificial dye industry | The British Journal for the History of Science | Cambridge Core [cambridge.org]
- 5. profwurzer.com [profwurzer.com]
- 6. researchgate.net [researchgate.net]
- 7. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 8. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]
- 10. This compound | 96-73-1 [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. 2-Chloro-5-nitrobenzene sulfonic acid [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Differential Reactivity of 2-Chloro-5-nitrobenzenesulfonic Acid
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chloro and nitro functional groups in 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1). This compound is a cornerstone intermediate in the synthesis of colorants and specialized chemicals, and its utility is dictated by the distinct chemical behavior of its substituents.[1][2] We will explore the electronic landscape of the molecule, dissect the mechanisms governing its primary reaction pathways, and present field-proven protocols that leverage the differential reactivity of the chloro and nitro moieties. This document is intended for researchers, chemists, and process development professionals who require a deep, mechanistic understanding of this versatile synthetic building block.
Introduction: The Strategic Importance of this compound
This compound is a tan, solid organic compound that holds significant industrial importance, primarily as a precursor in the manufacture of azo dyes and pigments.[1] Its synthesis is typically achieved through the sulfonation of 4-chloronitrobenzene.[1][2] The strategic placement of three distinct functional groups—sulfonic acid, chloro, and nitro—on the benzene ring creates a molecule with a highly tailored and predictable reactivity profile.
The sulfonic acid group imparts water solubility, a desirable characteristic for many dyeing processes.[1] However, it is the interplay between the chloro and nitro groups that defines the compound's primary synthetic value. Understanding which group reacts, under what conditions, and why, is paramount for its effective application. This guide will demonstrate that the molecule is exquisitely designed for nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon, while the nitro group is preferentially targeted for reduction.
The Electronic Landscape: A Confluence of Withdrawing Effects
The reactivity of any substituted benzene is governed by the collective electronic effects of its substituents. In this compound, all three groups are powerfully electron-withdrawing, creating a highly electron-deficient (electrophilic) aromatic ring. This property makes the ring exceptionally susceptible to attack by nucleophiles.
-
Sulfonic Acid Group (-SO₃H): This is a potent deactivating group, withdrawing electron density from the ring through both the inductive effect (-I) and the resonance effect (-M).[3][4][5] Its strong -I effect arises from the high electronegativity of the oxygen and sulfur atoms.[3][4]
-
Nitro Group (-NO₂): Similar to the sulfonic acid group, the nitro group is one of the strongest electron-withdrawing groups, deactivating the ring towards electrophiles via potent -I and -M effects.[6] This deactivation, however, is the very reason it strongly activates the ring for nucleophilic aromatic substitution.[6][7][8]
-
Chloro Group (-Cl): The chloro group presents a more nuanced case. It withdraws electron density through its inductive effect (-I) due to chlorine's electronegativity. However, it can donate electron density through resonance (+M) via its lone pairs. For halogens, the inductive effect dominates, making the group deactivating overall.[3]
The cumulative effect of these three groups is a massive reduction in the ring's electron density, rendering electrophilic aromatic substitution nearly impossible while priming the molecule for nucleophilic attack.
Figure 1: Dominant electron-withdrawing effects in this compound.
The Primary Reaction: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The most significant reaction of this molecule is the nucleophilic displacement of the chloride ion. This proceeds via the addition-elimination (SNAr) mechanism.[9] The reaction rate is determined by the stability of the negatively charged intermediate, known as a Meisenheimer complex.[8][9]
For a successful SNAr reaction, two conditions must be met:
-
The ring must be activated by powerful electron-withdrawing groups.
-
These groups must be positioned ortho and/or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[8][10]
In this compound, the chloro group at the C-2 position is perfectly situated. It is ortho to the sulfonic acid group (C-1) and para to the nitro group (C-5). When a nucleophile attacks C-2, the resulting negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of both the ortho-sulfonic acid and para-nitro groups. This extensive stabilization dramatically lowers the activation energy for the reaction, making the chloro group exceptionally labile.
Figure 2: The two-step Addition-Elimination mechanism for SNAr reactions.
This high reactivity is the basis for one of the compound's primary applications: amination with ammonia to yield 4-nitroaniline-2-sulfonic acid, a vital diazo component for dyes.[1][11]
Assessing the Reactivity of the Nitro Group
While the nitro group can, in some cases, act as a leaving group in SNAr reactions, it is significantly less reactive than the chloro group in this specific molecule.[12]
-
Leaving Group Ability: Chloride (Cl⁻) is generally a better leaving group than the nitrite ion (NO₂⁻) in SNAr reactions. This is partly due to the greater strength of the C-N bond compared to the C-Cl bond. The typical leaving group order for SNAr is F > Cl ≈ Br > I, an inverted order from SN2 reactions, but halides are almost always more labile than a nitro group.[9][13][14]
-
Electronic Stabilization: For the nitro group at C-5 to be displaced, a nucleophile would need to attack that position. The resulting Meisenheimer complex would be stabilized by the para sulfonic acid group, but the chloro group is meta to this position and offers no resonance stabilization.[8]
Therefore, nucleophilic substitution at the C-5 position is electronically and mechanistically disfavored. The primary reactive pathway for the nitro group is not substitution, but reduction . Standard reducing agents, such as iron in acidic media (e.g., Fe/HCl) or catalytic hydrogenation, readily convert the nitro group to an amino group (-NH₂). This is the key step in producing another important colorant intermediate, 2,5-diaminobenzenesulfonic acid, from the aminated product.[1][2]
Comparative Reactivity Analysis
The distinct roles of the chloro and nitro groups are summarized below.
| Feature | Reactivity at Chloro Group (C-2) | Reactivity at Nitro Group (C-5) |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Reduction |
| Activating Groups | ortho-SO₃H, para-NO₂ | N/A (for reduction) |
| Relative Rate | Very Fast (for SNAr) | Very Slow / Does not occur (for SNAr) |
| Leaving Group Ability | Excellent (as Cl⁻) | Poor (as NO₂⁻) |
| Typical Reagent | Nucleophiles (e.g., NH₃, R-NH₂, OH⁻) | Reducing Agents (e.g., Fe/HCl, H₂/Pd) |
| Key Industrial Product | 4-Nitroaniline-2-sulfonic acid | 2,5-Diaminobenzenesulfonic acid (after amination and reduction) |
Experimental Protocols: Leveraging Differential Reactivity
The following protocols illustrate how the distinct reactivities of the chloro and nitro groups are exploited in synthesis. These are designed as self-validating systems where successful execution and characterization confirm the underlying chemical principles.
Protocol 1: Selective Nucleophilic Substitution of the Chloro Group
Objective: To synthesize sodium 2-amino-5-nitrobenzenesulfonate via amination, demonstrating the lability of the chloro group.
Causality: This protocol exploits the high activation of the C-2 position towards nucleophilic attack. Aqueous ammonia acts as the nucleophile, displacing the chloride ion. The reaction is performed under pressure and heat to ensure a sufficient rate. The sulfonic acid exists as its sodium salt to improve solubility and manage acidity.
Methodology:
-
Preparation: In a high-pressure autoclave, charge 23.7 g (0.1 mol) of this compound and 100 mL of a 25% aqueous ammonia solution.
-
Reaction: Seal the vessel and heat to 150-160°C. The internal pressure will rise. Maintain this temperature with stirring for 6-8 hours.
-
Work-up: Cool the autoclave to room temperature and vent carefully. Transfer the resulting solution to a beaker.
-
Isolation: Heat the solution to 80°C and acidify with concentrated HCl to a pH of 1-2. The product, 4-nitroaniline-2-sulfonic acid, will precipitate.
-
Purification: Cool the mixture to 15°C, filter the precipitate, wash with cold brine, and dry.
Self-Validation:
-
Confirmation of Substitution: The absence of the C-Cl bond and the presence of a C-NH₂ bond can be confirmed by comparative IR or NMR spectroscopy of the starting material and product.
-
Selectivity: Elemental analysis or mass spectrometry will show the incorporation of nitrogen and loss of chlorine, with the molecular weight corresponding to the aminated product, confirming that the nitro and sulfonic acid groups remain intact.
Protocol 2: Selective Reduction of the Nitro Group
Objective: To synthesize 5-chloro-2-aminobenzenesulfonic acid, demonstrating the selective reduction of the nitro group while the chloro group remains.
Causality: This protocol uses a classic Béchamp reduction. Metallic iron in a mildly acidic medium generates Fe(II) ions in situ, which act as the reducing agent for the nitro group. The reaction conditions are not sufficiently nucleophilic or harsh to displace the chloro group, ensuring high selectivity.
Methodology:
-
Preparation: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 23.7 g (0.1 mol) of this compound and 150 mL of water. Heat to 70°C to dissolve.
-
Reduction: Add 2-3 drops of concentrated HCl. Then, add 30 g (0.54 mol) of fine iron filings in small portions over 30 minutes to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. The color of the solution will change from yellow to a dark brown/black slurry.
-
Work-up: While hot, add sodium carbonate until the solution is slightly alkaline (pH ~8) to precipitate iron hydroxides.
-
Isolation: Filter the hot mixture to remove the iron sludge. Acidify the filtrate with concentrated HCl to a pH of ~3.5. The product will crystallize upon cooling.
-
Purification: Filter the product, wash with a small amount of cold water, and dry.
Self-Validation:
-
Confirmation of Reduction: A simple colorimetric test (e.g., diazotization and coupling) can confirm the presence of a primary aromatic amine. IR spectroscopy will show the appearance of N-H stretching bands (~3300-3500 cm⁻¹) and the disappearance of N-O stretching bands (~1530 and 1350 cm⁻¹).
-
Selectivity: The continued presence of chlorine in the final product, confirmed by elemental analysis or mass spectrometry, validates that the C-Cl bond was not affected by the reduction conditions.
Figure 3: Primary synthetic transformations of this compound.
Conclusion
The synthetic utility of this compound is a textbook example of electronically controlled reactivity. The powerful, concerted electron-withdrawing effects of the sulfonic acid and nitro groups create a system where the chloro substituent is highly activated for nucleophilic aromatic substitution, while the nitro group is not. This activation makes the chloro group the primary site for introducing new functional groups via the SNAr mechanism. Conversely, the nitro group's main reactivity pathway is reduction to an amine. This pronounced differential reactivity allows for the selective and high-yield synthesis of complex, multifunctional aromatic compounds, cementing its role as a critical intermediate in the chemical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | 96-73-1 [chemicalbook.com]
- 12. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
The Strategic Role of 2-Chloro-5-nitrobenzenesulfonic Acid in Modern Dye Chemistry: Applications and Synthetic Protocols
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1), a pivotal intermediate in the synthesis of a wide array of dyestuffs. We will elucidate its critical role as a precursor to essential diazo components and coupling agents, detailing the chemical logic behind its utility. This document furnishes researchers, scientists, and professionals in drug development and materials science with comprehensive application notes and step-by-step protocols for its use in the synthesis of azo dyes. The protocols are designed to be self-validating, with an emphasis on the causality of experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Architectural Significance of this compound
This compound is a highly functionalized aromatic compound whose value in industrial chemistry is primarily derived from the strategic placement of its three distinct functional groups: a sulfonic acid group, a nitro group, and a chlorine atom. This unique arrangement makes it a versatile building block for complex organic molecules, particularly in the colorant industry.[1]
-
The Sulfonic Acid Group (-SO₃H): This strongly hydrophilic group imparts water solubility to the molecule and its derivatives, a crucial property for many dyeing processes.[2] Its presence is fundamental for the application of the final dyes to textiles in aqueous media.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group plays a dual role. It deactivates the benzene ring towards electrophilic substitution but activates adjacent and para positions for nucleophilic substitution.[3] More importantly, it can be readily reduced to an amino group (-NH₂), which is a primary functional group for the formation of diazonium salts, the cornerstone of azo dye chemistry.
-
The Chlorine Atom (-Cl): The chlorine atom serves as a reactive site, allowing for nucleophilic substitution reactions. This feature is exploited in the synthesis of key intermediates where the chlorine is displaced by an amino group.
The primary industrial route to this compound involves the sulfonation of 4-chloronitrobenzene with oleum (fuming sulfuric acid), a process requiring careful temperature control to ensure high purity and yield.[1][2][4][5][6]
Core Synthetic Pathways and Key Intermediates
The strategic importance of this compound lies in its role as a precursor to two critical classes of dye intermediates: 4-nitroaniline-2-sulfonic acid and 2,5-diaminobenzenesulfonic acid.[1][2][4][5][6]
Caption: Key synthetic transformations of this compound.
Synthesis of 4-Nitroaniline-2-sulfonic Acid: A Vital Diazo Component
The amination of this compound yields 4-nitroaniline-2-sulfonic acid, a crucial diazo component for a wide range of azo dyes.[7] The presence of the nitro group activates the chlorine atom for nucleophilic aromatic substitution by ammonia.
Synthesis of 2,5-Diaminobenzenesulfonic Acid: A Versatile Coupling Component
The reduction of the nitro group in this compound leads to the formation of 2,5-diaminobenzenesulfonic acid.[5][8] This intermediate is a valuable coupling component and can also be used in the synthesis of more complex dye structures.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a fume hood.
Protocol 1: Synthesis of this compound from 4-Chloronitrobenzene
This protocol is based on established industrial sulfonation methods.
Materials:
-
4-Chloronitrobenzene
-
25% Fuming sulfuric acid (Oleum)
-
Sulfuric acid monohydrate
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, carefully mix 100g of sulfuric acid monohydrate with 280g of 25% fuming sulfuric acid at 50°C.
-
With vigorous stirring, slowly add 100g of 4-chloronitrobenzene to the acid mixture, maintaining the temperature at 50°C.
-
After the addition is complete, heat the reaction mixture to 100-110°C and maintain this temperature until the 4-chloronitrobenzene is fully consumed (monitoring by a suitable analytical technique such as TLC or HPLC is recommended).[9]
-
The resulting sulfonation mixture, containing approximately 31.5% this compound and 4% SO₃, can be used directly in subsequent steps or the product can be isolated by carefully pouring the mixture onto ice, followed by filtration and washing of the precipitate.[9]
Protocol 2: Synthesis of 4-Nitroaniline-2-sulfonic Acid
This protocol describes the amination of this compound.
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Pressure reactor
Procedure:
-
Charge a pressure-resistant reactor with a solution of this compound in water.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the reactor and heat to a temperature typically in the range of 150-180°C. The pressure will increase due to the ammonia vapor.
-
Maintain the reaction at this temperature for several hours until the starting material is consumed.
-
Cool the reactor to room temperature, and carefully vent any excess ammonia.
-
The product, 4-nitroaniline-2-sulfonic acid, can be isolated by acidification of the reaction mixture, which will cause it to precipitate.
-
Filter the precipitate, wash with cold water, and dry.
Protocol 3: Synthesis of an Azo Dye using 4-Nitroaniline-2-sulfonic Acid
This protocol provides a general procedure for the diazotization of 4-nitroaniline-2-sulfonic acid and subsequent azo coupling with a suitable coupling component (e.g., a phenol or naphthol derivative).
Materials:
-
4-Nitroaniline-2-sulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Coupling component (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization
-
In a beaker, dissolve a specific molar equivalent of 4-nitroaniline-2-sulfonic acid in dilute sodium hydroxide solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite (1 molar equivalent) with constant stirring.
-
While maintaining the temperature at 0-5°C, slowly add this mixture to a beaker containing a stirred solution of hydrochloric acid (at least 2.5 molar equivalents) and ice.
-
Continue stirring for 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 molar equivalent) in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol to facilitate drying.
-
Dry the azo dye in an oven at a suitable temperature (e.g., 60-80°C).
Characterization and Quality Control
The synthesized intermediates and final dye products should be characterized to confirm their identity and purity. Standard analytical techniques include:
-
Melting Point: To assess the purity of solid compounds.
-
Spectroscopy:
-
FT-IR: To identify characteristic functional groups.
-
UV-Vis: To determine the absorption maximum (λ_max) of the dye, which corresponds to its color.
-
NMR (¹H and ¹³C): To elucidate the detailed molecular structure.
-
-
Chromatography (TLC, HPLC): To assess purity and monitor reaction progress.
Safety and Handling
This compound and its derivatives, as well as the reagents used in their synthesis, require careful handling.
-
This compound: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[10] It is imperative to wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8]
-
Acids and Bases: Concentrated acids (sulfuric, hydrochloric) and bases (sodium hydroxide) are corrosive and should be handled with extreme care in a fume hood.
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive, especially when heated.[7]
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They are typically used in solution immediately after preparation and should not be stored.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[8][10]
Conclusion
This compound is a testament to the elegance and utility of well-designed chemical intermediates. Its unique molecular architecture provides a robust platform for the synthesis of a diverse range of azo dyes. By understanding the reactivity of its functional groups and following carefully controlled synthetic protocols, researchers and industrial chemists can continue to leverage this valuable compound to create vibrant and lasting colors for a multitude of applications. The protocols and insights provided in this guide are intended to empower the scientific community in their pursuit of novel and improved colorant technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5436322A - Azo coupling of 2-nitroanilines with 2,4,-disbustituted phenols - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. DE4405469A1 - Process for the production of azo dyes - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
The Versatility of 2-Chloro-5-nitrobenzenesulfonic Acid in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Key Synthetic Building Block
2-Chloro-5-nitrobenzenesulfonic acid, a seemingly unassuming tan solid, is a cornerstone intermediate in the fine chemical industry, particularly in the synthesis of vibrant colorants that permeate our daily lives.[1] Its strategic combination of a sulfonic acid group, a nitro group, and a chlorine atom on an aromatic ring endows it with a unique reactivity profile, making it a versatile precursor for a variety of complex organic molecules. This application note serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, exploring the multifaceted applications of this compound in organic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the reaction mechanisms that govern its transformations.
The primary industrial significance of this compound lies in its role as a precursor to key dye intermediates, such as 4-nitroaniline-2-sulfonic acid and 2,5-diaminobenzenesulfonic acid.[1] These compounds are fundamental diazo components in the production of a wide array of azo dyes. Beyond the realm of colorants, its unique substitution pattern makes it a valuable starting material for the synthesis of specialty chemicals and potentially, pharmaceutical intermediates.
This guide will provide a comprehensive overview of its synthesis, its conversion into crucial intermediates, and its subsequent application in the generation of complex organic molecules, all while emphasizing the underlying chemical principles and safety considerations.
Core Applications: A Gateway to Diverse Molecular Architectures
The synthetic utility of this compound is primarily centered around the reactivity of its chloro and nitro substituents, as well as the directing effects of the sulfonic acid group. The electron-withdrawing nature of the nitro and sulfonic acid groups activates the chlorine atom towards nucleophilic aromatic substitution (SNAr), a cornerstone of its application.
Synthesis of 4-Nitroaniline-2-sulfonic Acid: A Primary Amine Source for Azo Dyes
The conversion of this compound to 4-nitroaniline-2-sulfonic acid is arguably its most significant application.[1] This transformation is a classic example of a nucleophilic aromatic substitution reaction where ammonia acts as the nucleophile, displacing the chloride.
The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitro and sulfonic acid groups, positioned ortho and para to the chlorine atom, are crucial for activating the aromatic ring towards nucleophilic attack. They achieve this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.
Caption: SNAr mechanism for the synthesis of 4-nitroaniline-2-sulfonic acid.
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on activated aryl halides.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 96-73-1 | 237.62 | 23.8 g | 0.1 |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 17.03 (as NH₃) | 100 mL | ~1.48 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | As needed | - |
| Sodium Chloride | 7648-18-8 | 58.44 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 23.8 g (0.1 mol) of this compound.
-
Addition of Ammonia: To the flask, add 100 mL of concentrated aqueous ammonia (28-30%).
-
Reaction: Heat the reaction mixture to 90-95 °C with constant stirring. The reaction is typically carried out in a sealed vessel or under reflux in a well-ventilated fume hood due to the evolution of ammonia gas. Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the product.
-
Isolation and Purification: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a saturated sodium chloride solution to remove any remaining impurities.
-
Drying: Dry the purified 4-nitroaniline-2-sulfonic acid in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 85-95% of the theoretical yield.
Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride: A Versatile Intermediate
This compound can be readily converted to its corresponding sulfonyl chloride, a highly reactive intermediate used in the synthesis of sulfonamides and as a precursor for other functional groups. This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride or chlorosulfonic acid.
This protocol is adapted from a patented procedure.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 96-73-1 | 237.62 | 23.8 g | 0.1 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 59.5 g | 0.5 |
| Ice | - | 18.02 | ~300 g | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and a dropping funnel, place 23.8 g (0.1 mol) of this compound.
-
Addition of Thionyl Chloride: Gently warm the flask to 45-50 °C. Slowly add 59.5 g (0.5 mol) of thionyl chloride from the dropping funnel over a period of 1.5 hours. The reaction is exothermic and will generate HCl and SO₂ gas.
-
Reaction: After the addition is complete, heat the mixture to 100 °C and maintain this temperature for 2 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing approximately 300 g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying: Dry the 2-chloro-5-nitrobenzenesulfonyl chloride in a desiccator over a suitable drying agent.
Expected Yield: 90-95% of the theoretical yield.
Applications in Dye Synthesis
The primary downstream applications of this compound derivatives are in the synthesis of azo and triphendioxazine dyes.
Azo Dye Synthesis using 4-Nitroaniline-2-sulfonic Acid
4-Nitroaniline-2-sulfonic acid is a valuable diazo component. Through diazotization followed by coupling with a suitable aromatic compound (the coupling component), a wide variety of azo dyes can be synthesized.
Caption: General workflow for azo dye synthesis.
Part A: Diazotization of 4-Nitroaniline-2-sulfonic Acid
-
In a 250 mL beaker, dissolve 21.8 g (0.1 mol) of 4-nitroaniline-2-sulfonic acid in 100 mL of water containing 4 g (0.1 mol) of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
After the addition is complete, slowly add this solution to a mixture of 25 mL of concentrated hydrochloric acid and 50 g of ice, maintaining the temperature at 0-5 °C with constant stirring. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Part B: Azo Coupling with β-Naphthol
-
In a separate 500 mL beaker, dissolve 14.4 g (0.1 mol) of β-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Part A to the β-naphthol solution with vigorous stirring. The coupling reaction occurs immediately, resulting in the formation of a colored precipitate.
-
Continue stirring for 1-2 hours in the ice bath to ensure complete reaction.
-
Isolate the dye by vacuum filtration, wash it with a small amount of cold water, and dry it.
Triphendioxazine Dyes from 2-Chloro-5-nitrobenzenesulfonyl Chloride
2-Chloro-5-nitrobenzenesulfonyl chloride is a precursor for the synthesis of 2-chloro-5-nitrobenzenesulfinic acid, which in turn is used in the preparation of triphendioxazine dyes. These dyes are known for their brilliant blue to violet shades and good fastness properties. The synthesis involves the condensation of a substituted aminophenol with the sulfinic acid derivative.
Safety and Handling
This compound and its derivatives are hazardous chemicals and must be handled with appropriate safety precautions.
-
Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[2][3] Harmful if swallowed or inhaled.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] Use a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Keep away from incompatible materials.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a versatile and industrially significant intermediate in organic synthesis. Its primary application lies in the production of high-performance dyes and pigments through its conversion to key amine and sulfonyl chloride derivatives. The principles of nucleophilic aromatic substitution are central to its reactivity, enabling the introduction of various functionalities onto the aromatic ring. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this valuable building block in their synthetic endeavors, paving the way for the development of novel colorants and other functional organic molecules.
References
Application Notes & Protocols: 2-Chloro-5-nitrobenzenesulfonic Acid as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic utilization of 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1) as a pivotal starting material in the synthesis of pharmaceutical intermediates. We delve into the causality behind its reactivity, providing field-proven protocols for its conversion into high-value downstream products. The narrative emphasizes safety, procedural logic, and the synthesis of key sulfonamide-based building blocks, which are foundational for numerous therapeutic agents. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is an aromatic organic compound whose value in medicinal chemistry lies in the strategic placement of its functional groups. The molecule features a sulfonic acid group, a nitro group, and a chlorine atom, each offering a distinct reaction site for controlled, sequential chemical transformations.
-
The sulfonic acid group is readily converted into a more reactive sulfonyl chloride, the gateway to forming sulfonamides—a critical pharmacophore in many diuretics, antibiotics, and anticonvulsants.
-
The nitro group serves as a precursor to an amine via reduction, enabling the introduction of a key nucleophilic site or a point for diazotization.
-
The chlorine atom , activated by the electron-withdrawing nitro and sulfonic acid groups, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.
This trifecta of reactivity makes it a cornerstone intermediate for building complex molecular architectures.[1][2][3] While it is also a known precursor in the dye industry, its applications in pharmaceuticals are centered on its ability to efficiently generate polysubstituted benzene sulfonamide derivatives.[1][3][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of the starting material is fundamental to safe handling and successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 96-73-1 | PubChem[5] |
| Molecular Formula | C₆H₄ClNO₅S | PubChem[5] |
| Molecular Weight | 237.62 g/mol | PubChem[5] |
| Appearance | Solid (often a tan solid as dihydrate) | PubChem[5], Ningbo Inno Pharmchem[3] |
| Melting Point | 165 - 169 °C (dihydrate, with decomposition) | ChemicalBook[4], Sigma-Aldrich |
Core Application: Synthesis of Key Pharmaceutical Intermediates
The primary utility of this compound in a pharmaceutical context is its role as a precursor to versatile sulfonamide building blocks. The following pathway illustrates its conversion to 2,5-diaminobenzenesulfonamide, an intermediate that can be used to construct a variety of heterocyclic systems for drug discovery.
Overall Synthetic Pathway
The multi-step synthesis involves three key transformations: chlorination of the sulfonic acid, amination of the resulting sulfonyl chloride, and finally, reduction of the nitro group.
Caption: Synthetic route from this compound to key intermediates.
Detailed Experimental Protocols
Authoritative Note: The protocols described below are derived from established chemical principles and patent literature.[6] Researchers must conduct their own risk assessments and optimize conditions for their specific laboratory setup. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride
Causality: The conversion of the sulfonic acid to a sulfonyl chloride is the essential activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the hydroxyl group of the sulfonic acid into a good leaving group, which is then displaced by a chloride ion. This process is often catalyzed by a small amount of a tertiary amine or DMF.
Materials:
-
This compound (1.0 mol)
-
Thionyl chloride (SOCl₂) (5.0 mol)[6]
-
Anhydrous organic solvent (e.g., Dichloromethane or Toluene)
-
Ice water
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), and an addition funnel.
-
Reaction: Charge the flask with this compound (1.0 mol).
-
Reagent Addition: Slowly add thionyl chloride (5.0 mol) dropwise via the addition funnel at a controlled temperature, typically between 45-50 °C.[6] Gentle external heating may be required to initiate and maintain the reaction.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux (around 100 °C) and maintain for 2-3 hours to ensure the reaction goes to completion.[6]
-
Work-up: Cool the reaction mixture to room temperature (20-25 °C). Carefully and slowly pour the mixture onto a stirred slurry of crushed ice and water. This step quenches the excess thionyl chloride and precipitates the sulfonyl chloride product.
-
Isolation: The solid 2-chloro-5-nitrobenzenesulfonyl chloride product is collected by vacuum filtration.
-
Purification: Wash the filter cake with cold water until the filtrate is neutral to remove any remaining acids. The crude product can be recrystallized from a suitable solvent like tetrachloromethane or used directly in the next step.[6]
Caption: Step-by-step workflow for the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride.
Protocol 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide
Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. This reaction forms the stable sulfonamide functional group, a cornerstone of many pharmaceutical compounds.
Materials:
-
2-Chloro-5-nitrobenzenesulfonyl chloride (from Protocol 1)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ice bath
Procedure:
-
Setup: In a beaker or flask equipped with a magnetic stirrer, suspend the crude, moist 2-chloro-5-nitrobenzenesulfonyl chloride in water.
-
Cooling: Place the vessel in an ice bath to maintain a low temperature (0-10 °C). The reaction is exothermic.
-
Ammonolysis: Slowly add concentrated ammonium hydroxide to the stirred suspension. The pH should be monitored to ensure it remains basic.
-
Reaction Progression: Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
Isolation: The solid 2-chloro-5-nitrobenzenesulfonamide product will precipitate out of the solution. Collect the product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove any ammonium salts. The product can be dried in a vacuum oven. Purity can be checked via melting point and spectroscopic methods.
Safety, Handling, and Disposal
Trustworthiness: this compound and its derivatives are hazardous chemicals that demand strict adherence to safety protocols. The following information is synthesized from authoritative Safety Data Sheets (SDS).[5][7][8]
GHS Hazard and Precautionary Statements
| GHS Information | Codes and Statements | Source |
| Pictogram(s) | Danger | ECHEMI[7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | ECHEMI[7], PubChem[5] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. | ECHEMI[7], Sigma-Aldrich |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8] An eyewash station and safety shower must be readily accessible.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7][9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a flame-resistant lab coat.[7][8] Ensure full body coverage.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention as the substance causes severe burns.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials. The substance should be stored locked up.[7]
-
Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Conclusion
As demonstrated, this compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates, particularly those based on the sulfonamide scaffold. Its well-defined reactivity allows for a logical and stepwise construction of complex molecules. By understanding the causality behind each reaction and adhering strictly to the detailed safety and handling protocols, researchers can safely and effectively leverage this compound in their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 96-73-1 [chemicalbook.com]
- 5. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. fishersci.com [fishersci.com]
Application Note: Synthesis of 4-Nitroaniline-2-sulfonic Acid via Amination of 2-Chloro-5-nitrobenzenesulfonic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-nitroaniline-2-sulfonic acid, a key intermediate in the production of dyes, pharmaceuticals, and specialized polymers.[1][2][3] The protocol details the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitrobenzenesulfonic acid with aqueous ammonia. This application note is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for process monitoring and product characterization.
Introduction and Significance
4-Nitroaniline-2-sulfonic acid (also known as PNAOSA) is a vital building block in the chemical industry.[4] Its bifunctional nature, containing both an amine and a sulfonic acid group, makes it a versatile precursor for a variety of complex organic molecules. The primary industrial application lies in the synthesis of azo dyes and pigments. The strategic placement of the nitro, amino, and sulfonic acid groups on the benzene ring allows for the fine-tuning of chromophoric properties and solubility.
The synthesis route described herein involves the amination of this compound. This method is often favored in industrial settings due to the availability of the starting materials and the generally high yields and purity of the final product.
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)
The core transformation in this synthesis is a nucleophilic aromatic substitution reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), SNAr reactions on aromatic rings proceed via a distinct mechanism, especially when the ring is activated by strong electron-withdrawing groups.[5][6]
Key Mechanistic Features:
-
Activation: The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), in this case, the nitro (-NO₂) and sulfonic acid (-SO₃H) groups, positioned ortho and para to the leaving group (the chlorine atom).[5][7] These groups powerfully withdraw electron density from the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack.
-
Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (ammonia, NH₃) on the carbon atom bearing the chlorine. This addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][8] The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro and sulfonic acid groups.[6][7]
-
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final product, 4-nitroaniline-2-sulfonic acid.
The overall reaction is an addition-elimination process, which contrasts with the elimination-addition mechanism that proceeds through a benzyne intermediate in the absence of strong activating groups.[8]
Safety and Hazard Management
Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Hazardous Materials:
| Chemical Name | CAS Number | Hazards |
| This compound | 96-73-1 | Causes severe skin burns and eye damage, May cause an allergic skin reaction.[9][10] |
| Aqueous Ammonia (28-30%) | 1336-21-6 | Causes severe skin burns and eye damage, Toxic if inhaled, Corrosive to the respiratory tract. |
| Hydrochloric Acid (concentrated) | 7647-01-0 | Causes severe skin burns and eye damage, May cause respiratory irritation. |
| 4-Nitroaniline-2-sulfonic acid | 96-75-3 | May cause eye irritation.[11] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[9]
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and closed-toe shoes.[9][12]
-
Respiratory Protection: Use in a fume hood is mandatory. For emergency situations, a respirator with an appropriate cartridge for ammonia and acid gases should be available.[12]
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous waste streams should be neutralized before disposal.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. For pilot or industrial-scale production, appropriate process safety management (PSM) protocols must be implemented.
4.1. Reagents and Equipment
| Reagents | Equipment |
| This compound (98% purity) | 1 L three-necked round-bottom flask |
| Aqueous Ammonia (28-30% w/w) | Mechanical stirrer with a PTFE paddle |
| Concentrated Hydrochloric Acid (37% w/w) | Heating mantle with temperature controller |
| Deionized Water | Condenser |
| Ice | Thermometer |
| pH meter or pH indicator strips | |
| Buchner funnel and filter flask | |
| Vacuum pump | |
| Drying oven |
4.2. Step-by-Step Synthesis Procedure
Workflow Diagram:
Caption: Reaction and work-up workflow for the synthesis.
-
Reactor Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Charge Reactants: To the flask, add 237.5 g (1.0 mol) of this compound and 500 mL of deionized water. Stir the mixture to form a slurry.
-
Ammonia Addition: Slowly and carefully, add 150 mL (approximately 2.2 mol) of concentrated aqueous ammonia (28-30%) to the slurry. An exothermic reaction will occur; control the addition rate to maintain the temperature below 50 °C.
-
Reaction: Once the ammonia addition is complete, heat the reaction mixture to 90-95 °C using a heating mantle. Maintain this temperature and continue stirring for 6-8 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature (20-25 °C). In a well-ventilated fume hood, slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2. This will protonate the amino group and precipitate the product.
-
Crystallization: Cool the acidified slurry in an ice bath to 0-5 °C and stir for at least one hour to ensure complete crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two 100 mL portions of cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. The expected yield is approximately 190-200 g (87-92% of theoretical).
Process Optimization and Data
Several parameters can be adjusted to optimize the reaction for yield, purity, and reaction time.
| Parameter | Range | Effect on Reaction | Notes |
| Temperature | 80-110 °C | Higher temperatures increase the reaction rate but may lead to increased impurity formation. | 90-95 °C is found to be optimal for a balance of rate and purity. |
| Ammonia Excess | 1.5 - 3.0 eq | A larger excess of ammonia drives the reaction to completion faster. | A 2.0-2.5 molar equivalent is typically sufficient. |
| Reaction Time | 4 - 12 hours | Dependent on temperature and ammonia concentration. | Monitor by HPLC for optimal endpoint determination. |
| Precipitation pH | 0.5 - 3.0 | Lower pH ensures complete precipitation of the product. | pH 1-2 is recommended to avoid co-precipitation of impurities. |
Analytical Characterization
Chemical Transformation Diagram:
Caption: Overall chemical transformation.
To ensure the quality of the synthesized 4-nitroaniline-2-sulfonic acid, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and monitoring reaction progress. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid) and UV detection (at ~254 nm and ~380 nm) is suitable.[13][14]
-
Melting Point: The literature melting point for 4-nitroaniline-2-sulfonic acid is approximately 196 °C (with decomposition).[11] A sharp melting point is indicative of high purity.
-
Titration: The sulfonic acid group can be titrated with a standardized solution of sodium hydroxide to determine the assay of the product.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): For structural confirmation and identification of any impurities.
Conclusion
The amination of this compound provides an efficient and reliable method for the synthesis of high-purity 4-nitroaniline-2-sulfonic acid. The procedure outlined in this application note is robust and scalable, with clear guidance on safety, execution, and analysis. Understanding the underlying SNAr mechanism is crucial for troubleshooting and optimizing the process for specific industrial or research needs.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. 4-nitroaniline-2-sulfonic Acid | 96-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 4. 4-nitro Aniline-2-sulfonic Acid Exporter, Supplier from Ahmedabad [worldensure.in]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-NITRO-2-SULFOANILINE | 96-75-3 [chemicalbook.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cdc.gov [cdc.gov]
Application Note & Protocols: The Strategic Role of 2-Chloro-5-nitrobenzenesulfonic Acid in the Synthesis of Advanced Corrosion Inhibitors
This technical guide provides researchers, scientists, and chemical development professionals with an in-depth understanding of the synthetic utility of 2-Chloro-5-nitrobenzenesulfonic acid (CAS: 96-73-1) as a foundational precursor for a class of highly effective corrosion inhibitors. We will move beyond simple procedural lists to explore the chemical rationale behind its use, detailing the transformation of its functional groups into moieties critical for robust metal surface protection. The protocols provided are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Part 1: Foundational Principles
The Mechanism of Organic Corrosion Inhibition
Corrosion is an electrochemical process involving the degradation of a metal due to reactions with its environment.[1] Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (oxidation) and/or cathodic (reduction) reactions.[1][2] This adsorption can occur through two primary mechanisms:
-
Physisorption: Involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.[2] This is a weaker, reversible form of adsorption.
-
Chemisorption: Involves the formation of coordinate or covalent bonds between the inhibitor and the metal surface. This is achieved through the donation of lone pair electrons from heteroatoms (like Nitrogen, Sulfur, Oxygen) or pi-electrons from aromatic rings into the vacant d-orbitals of the metal.[1][3] This forms a stable, protective film.[4]
The most effective inhibitors are often molecules that combine several structural features: aromatic rings for planarity and pi-electron density, and functional groups containing heteroatoms that act as adsorption centers.[5] The sulfonic acid group (-SO₃H) is particularly effective, as it enhances water solubility and provides a strong anchor point for adsorption onto the metal.[4][6]
This compound: A Versatile Synthetic Precursor
This compound is a powerful intermediate, not because it is a potent inhibitor itself, but because its structure contains three distinct and strategically positioned reactive sites that can be selectively transformed to build custom inhibitor molecules.
-
The Sulfonic Acid Group (-SO₃H): This is the primary anchoring group. It is highly polar and can form strong electrostatic interactions or salts with the metal surface, ensuring the inhibitor molecule is held in place.[4][7] It is a very strong acid, comparable to sulfuric acid.[6]
-
The Chlorine Atom (-Cl): Activated by the electron-withdrawing nitro and sulfonic acid groups, this chlorine is susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of nitrogen-containing functional groups (e.g., amines), which are critical for enhancing the inhibitor's performance.[8]
-
The Nitro Group (-NO₂): This group can be readily reduced to a primary amine (-NH₂).[9][10] This transformation not only creates another powerful coordinating site for metal adsorption but also provides a reactive handle for further derivatization, such as the formation of Schiff bases.
The primary industrial synthesis of this precursor involves the controlled sulfonation of 4-chloronitrobenzene with oleum.[8][10][11]
Caption: Logic diagram linking precursor functional groups to desired inhibitor features.
Part 2: Synthetic Pathways to Advanced Corrosion Inhibitors
The true value of this compound is realized through its conversion into molecules rich in nitrogen and sulfur heteroatoms. The following pathways are fundamental to this process.
Pathway A: Synthesis of Amino-Sulfonic Acid Derivatives
The introduction of primary amine functionalities is a critical first step. This is typically achieved via nucleophilic substitution of the chlorine atom, followed by reduction of the nitro group.
-
Amination (Nucleophilic Aromatic Substitution): The chlorine atom can be replaced by an amino group through reaction with ammonia or an amine source. A key industrial transformation is the conversion to 4-nitroaniline-2-sulfonic acid.[8] This step introduces a primary amine, which is an excellent coordinating group for corrosion inhibition.
-
Reduction: The nitro group is a versatile precursor to an amine. Standard reduction conditions (e.g., catalytic hydrogenation, or metal/acid reduction) can convert the -NO₂ group to an -NH₂ group.[9][10] Performing this on the aminated product yields 2,5-diaminobenzenesulfonic acid, an intermediate with multiple coordination sites.[10]
Caption: Workflow for synthesizing key amino-sulfonic acid intermediates.
Pathway B: Derivatization to Schiff Base Inhibitors
The primary amines generated in Pathway A are ideal for forming Schiff bases (imines). Schiff bases are renowned as effective corrosion inhibitors due to the presence of the azomethine (-C=N-) group and their typically planar structure, which facilitates strong adsorption on the metal surface.[12][13][14]
The synthesis is a straightforward condensation reaction between the primary amine (e.g., 2,5-diaminobenzenesulfonic acid) and an aldehyde or ketone, often catalyzed by a few drops of acid.[15] This modular approach allows for the synthesis of a vast library of inhibitors by simply varying the carbonyl compound, enabling the fine-tuning of properties like solubility and inhibition efficiency.
Part 3: Experimental Protocols and Data Management
Safety First: this compound is a corrosive substance that can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[16] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Refer to the Safety Data Sheet (SDS) before commencing any work.
Protocol 1: Synthesis of 4-Nitroaniline-2-sulfonic Acid via Amination
This protocol is based on the established amination reaction of this compound.[8]
Objective: To replace the chlorine atom of the precursor with an amino group.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, excess, e.g., 10 eq)
-
Copper (I) chloride (catalyst, e.g., 0.05 eq)
-
Deionized water
-
Pressurized reaction vessel (autoclave)
-
Hydrochloric acid (for pH adjustment)
-
Stir plate with heating
Procedure:
-
In a certified pressurized reaction vessel, dissolve this compound (1.0 eq) and Copper (I) chloride (0.05 eq) in a minimal amount of deionized water.
-
Add the excess aqueous ammonia solution to the vessel.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in a heating mantle on a stir plate and heat to 150-180 °C with vigorous stirring. Maintain this temperature for 6-8 hours. CAUTION: This reaction generates high pressure. Ensure the vessel is rated for the expected temperature and pressure.
-
After the reaction period, cool the vessel to room temperature completely before opening in a fume hood.
-
Transfer the reaction mixture to a beaker. Slowly acidify the solution with hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product, 4-nitroaniline-2-sulfonic acid, under vacuum.
Protocol 2: Synthesis of a Sulfonated Schiff Base Inhibitor
This protocol details the synthesis of a representative Schiff base from an amino-sulfonic acid intermediate and an aromatic aldehyde.[15]
Objective: To demonstrate the formation of an azomethine-containing inhibitor.
Materials:
-
4-Amino-2-nitrobenzenesulfonic acid (or another synthesized amine, 1.0 eq)
-
Cinnamaldehyde (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3 drops)
-
Round-bottom flask with reflux condenser
-
Stir plate with heating
Procedure:
-
In a round-bottom flask, dissolve the amino-sulfonic acid intermediate (1.0 eq) in 50 mL of ethanol. Gentle heating may be required.
-
Add the cinnamaldehyde (1.0 eq) to the solution, followed by 3 drops of glacial acetic acid.
-
Attach the reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.[15] Monitor the reaction by TLC if applicable.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the Schiff base product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to achieve high purity.
-
Dry the final Schiff base product under vacuum.
Data Management: Characterization of Synthesized Inhibitors
The successful synthesis of the target inhibitors must be confirmed through rigorous analytical characterization.
| Technique | Purpose | Expected Observations for a Sulfonated Schiff Base |
| FTIR Spectroscopy | To identify key functional groups. | Disappearance of the N-H stretching bands of the primary amine (~3300-3500 cm⁻¹). Appearance of the C=N (azomethine) stretching band (~1600-1650 cm⁻¹). Presence of S=O stretching bands for the sulfonate group (~1030-1080 cm⁻¹ and ~1150-1210 cm⁻¹).[3][18] |
| ¹H NMR Spectroscopy | To confirm the molecular structure and proton environment. | Disappearance of the -NH₂ proton signal. Appearance of a new singlet for the azomethine proton (-CH=N-) typically in the 8.0-8.5 ppm region. Characteristic signals for the aromatic protons.[12][19] |
| Mass Spectrometry | To determine the molecular weight and confirm the molecular formula. | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.[3] |
References
- 1. Inhibitive Action of Sulphonic Acid on the Corrosion of Aluminium in NaOH Solutions [article.sapub.org]
- 2. tandfonline.com [tandfonline.com]
- 3. jme.aspur.rs [jme.aspur.rs]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. content.ampp.org [content.ampp.org]
- 7. capitalresin.com [capitalresin.com]
- 8. This compound | 96-73-1 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and evaluation of novel series of Schiff base cationic surfactants as corrosion inhibitors for carbon steel in acidic/chloride media: experimental and theoretical investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 16. echemi.com [echemi.com]
- 17. pfaltzandbauer.com [pfaltzandbauer.com]
- 18. mdpi.com [mdpi.com]
- 19. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental protocol for the nitration of p-chlorobenzenesulfonic acid
< < Application Note & Protocol: Regioselective Nitration of p-Chlorobenzenesulfonic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental protocol for the nitration of p-chlorobenzenesulfonic acid. The procedure details the synthesis of 2-nitro-4-chlorobenzenesulfonic acid, a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. This guide emphasizes the mechanistic rationale behind the experimental design, robust safety procedures, and detailed analytical methods for product characterization, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
The nitration of substituted benzene rings is a cornerstone of electrophilic aromatic substitution reactions in organic synthesis.[1][2][3] The introduction of a nitro group (—NO₂) onto an aromatic scaffold provides a versatile functional handle for subsequent chemical transformations, such as reduction to an amino group, which is a key step in the synthesis of many pharmaceutical agents and dyes.[1]
p-Chlorobenzenesulfonic acid presents an interesting case for electrophilic substitution due to the presence of two deactivating, ortho-, para- directing groups: the chloro (—Cl) and the sulfonic acid (—SO₃H) groups. While both groups deactivate the ring towards electrophilic attack, their directing effects are crucial in determining the regioselectivity of the nitration reaction. The sulfonic acid group is a meta-director, while the chlorine atom is an ortho, para-director.[4] In this specific substrate, the interplay of these electronic effects, along with steric hindrance, predominantly directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the chlorine atom and meta to the sulfonic acid group, yielding 2-nitro-4-chlorobenzenesulfonic acid as the major product.
Understanding and controlling this regioselectivity is paramount for the efficient synthesis of the desired isomer. This protocol is designed to maximize the yield of 2-nitro-4-chlorobenzenesulfonic acid while minimizing the formation of unwanted side products.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of p-chlorobenzenesulfonic acid proceeds via a classic electrophilic aromatic substitution mechanism.[2][3][4] The reaction can be dissected into three key steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺) and water.[1][4][5] Sulfuric acid acts as a catalyst by facilitating the formation of this potent electrophile.[3][4]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the p-chlorobenzenesulfonic acid ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5]
-
Deprotonation and Aromatization: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the newly attached nitro group.[3][5] This restores the aromaticity of the ring and yields the final product, 2-nitro-4-chlorobenzenesulfonic acid.
Experimental Protocol
This protocol is optimized for the laboratory-scale synthesis of 2-nitro-4-chlorobenzenesulfonic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| p-Chlorobenzenesulfonic acid | ≥98% | Sigma-Aldrich | 98-66-8 | |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Fisher Scientific | 7697-37-2 | Corrosive, Oxidizer |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | VWR | 7664-93-9 | Corrosive, Dehydrating Agent |
| Deionized Water | 7732-18-5 | |||
| Ice | ||||
| Sodium Chloride (NaCl) | ACS Grade | 7647-14-5 | For salting out the product. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Vacuum source
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions
The nitration of aromatic compounds is a highly exothermic reaction and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®) when handling concentrated acids.[6][7][8][9]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic fumes.[6][10]
-
Acid Handling: Always add acid slowly to other liquids, especially when mixing nitric and sulfuric acids. Never add water to concentrated acid.[6] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] An eyewash station and safety shower must be readily accessible.[7][8]
-
Exothermic Reaction: The reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent runaway reactions and the formation of dinitrated byproducts.
-
Waste Disposal: Neutralize all acidic waste with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.[10]
Step-by-Step Procedure
Workflow for the Nitration of p-Chlorobenzenesulfonic Acid
Caption: Experimental workflow for the synthesis of 2-nitro-4-chlorobenzenesulfonic acid.
-
Preparation of the Nitrating Mixture:
-
In a beaker cooled in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with continuous stirring. This mixture should be prepared fresh and kept cold.
-
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 19.2 g (0.1 mol) of p-chlorobenzenesulfonic acid.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask while stirring. The p-chlorobenzenesulfonic acid may not fully dissolve initially.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
-
Nitration:
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of p-chlorobenzenesulfonic acid over a period of 60-90 minutes.
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.
-
To facilitate precipitation, "salt out" the product by adding a saturated solution of sodium chloride until no further precipitate forms.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several small portions of cold, saturated sodium chloride solution to remove residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a minimal amount of hot water or ethanol-water mixture.
-
Dissolve the crude solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Product Characterization
The identity and purity of the synthesized 2-nitro-4-chlorobenzenesulfonic acid should be confirmed using standard analytical techniques.
Logical Flow of Product Characterization
Caption: Logical workflow for the analytical characterization of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons, and their splitting patterns and chemical shifts will confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule, further confirming the structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), the sulfonic acid group (S=O stretching around 1350 cm⁻¹ and 1170 cm⁻¹, and O-H stretching around 3000 cm⁻¹), and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product, confirming the addition of a nitro group. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be particularly useful for analyzing nitroaromatic compounds.[11][12][13][14]
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction is stirred for the full duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable mobile phase can be developed.
-
Loss During Work-up: Minimize the amount of solvent used for washing and recrystallization. Ensure the product is sufficiently "salted out."
-
-
Formation of Byproducts:
-
Dinitration: Strict temperature control is essential to prevent the formation of dinitrated products. If the temperature rises significantly, the yield of the desired mononitrated product will decrease.
-
Isomer Formation: While the desired 2-nitro isomer is the major product, small amounts of other isomers may form. Purification by recrystallization is crucial to isolate the desired product.
-
Conclusion
This application note provides a detailed and reliable protocol for the nitration of p-chlorobenzenesulfonic acid. By carefully controlling the reaction conditions, particularly the temperature, and following the outlined safety procedures, researchers can safely and efficiently synthesize 2-nitro-4-chlorobenzenesulfonic acid. The provided analytical methods will ensure the structural confirmation and purity of the final product, making it suitable for further applications in research and development.
References
- 1. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. youtube.com [youtube.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. labproinc.com [labproinc.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Advanced Analytical Strategies for the Quantification of 2-Chloro-5-nitrobenzenesulfonic Acid
Abstract: This document provides a comprehensive guide to the principal analytical methodologies for the accurate quantification of 2-Chloro-5-nitrobenzenesulfonic acid (CNSA), a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] We delve into the theoretical underpinnings and practical execution of High-Performance Liquid Chromatography (HPLC), classical Acid-Base Titrimetry, and UV-Vis Spectrophotometry. Each section presents a detailed, field-tested protocol designed for immediate implementation in research and quality control environments. The guide emphasizes the rationale behind methodological choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound (CNSA)
This compound (CAS No: 96-73-1, Molecular Formula: C₆H₄ClNO₅S) is a substituted aromatic sulfonic acid characterized by a benzene ring functionalized with chloro, nitro, and sulfonic acid groups.[1][3] It typically appears as a tan or light yellow solid and is soluble in water.[1] Its role as a precursor in various chemical syntheses necessitates precise quantification to control reaction stoichiometry, determine product purity, and ensure the quality of final products.[2]
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. This guide provides detailed protocols for three complementary techniques, moving from high-specificity chromatographic separation to rapid spectrophotometric screening.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity
Senior Application Scientist's Insight: Reverse-phase HPLC (RP-HPLC) is the premier method for quantifying CNSA, especially in complex matrices such as reaction mixtures or wastewater, where specificity is paramount. The inherent separation power of chromatography allows for the isolation of the CNSA peak from impurities and degradation products, preventing analytical interference. The use of a C18 column, which separates compounds based on hydrophobicity, is ideal. CNSA, being a moderately polar molecule, can be effectively retained and eluted using a standard acetonitrile-water mobile phase.[4] The addition of an acid modifier like phosphoric or formic acid is crucial to suppress the ionization of the sulfonic acid group, ensuring a sharp, symmetrical peak shape.[5][6]
Protocol 2.1: Quantification of CNSA by RP-HPLC with UV Detection
This protocol details an isocratic RP-HPLC method for the precise quantification of CNSA.
A. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
CNSA reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm)
B. Experimental Workflow:
Caption: RP-HPLC workflow for CNSA quantification.
C. Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and ultrapure water in a 30:70 (v/v) ratio. Add 0.1% orthophosphoric acid to the final mixture. Degas thoroughly using sonication or vacuum filtration. For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[5][6]
-
Standard Solution Preparation:
-
Stock (1000 µg/mL): Accurately weigh 25 mg of CNSA reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the mobile phase.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation: Weigh the sample containing CNSA, dissolve it in the mobile phase, and dilute as necessary to fall within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
Chromatographic Conditions:
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a mobile phase blank to ensure no system contamination.
-
Inject the working standards in ascending order of concentration.
-
Inject the prepared samples.
-
-
Data Analysis: Integrate the peak area corresponding to the retention time of CNSA. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of CNSA in the samples using the linear regression equation derived from the calibration curve.
Method Validation Data (Illustrative)
| Parameter | Result | Rationale & Citation |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and response.[9] |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration detectable with a signal-to-noise ratio of 3:1.[9] |
| Limit of Quant. (LOQ) | ~0.3 µg/mL | The lowest concentration quantifiable with acceptable precision (S/N ratio of 10:1).[9] |
| Precision (%RSD) | < 2% | Indicates high repeatability of the measurement.[7][9] |
| Accuracy (Recovery) | 98-102% | Shows the method's ability to measure the true value, assessed by spiking a blank matrix.[7] |
Acid-Base Titrimetry: A Robust Method for Bulk Assay
Senior Application Scientist's Insight: For the analysis of bulk material or concentrated solutions where high precision is required and interfering acidic or basic species are absent, acid-base titration is an excellent choice.[10] It is a cost-effective, reliable, and fundamental analytical technique. The sulfonic acid group (-SO₃H) on CNSA is strongly acidic and will readily and stoichiometrically react with a strong base, such as sodium hydroxide (NaOH).[11] The endpoint can be determined visually with a pH indicator or more precisely with a potentiometric pH meter, which plots pH against titrant volume to reveal a sharp inflection point at equivalence.
Protocol 3.1: Potentiometric Titration of CNSA
A. Instrumentation and Materials:
-
Automatic or manual burette (Class A)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
CNSA sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ultrapure water
B. Experimental Workflow:
Caption: Potentiometric titration workflow for CNSA assay.
C. Step-by-Step Procedure:
-
Titrant Standardization: Standardize the ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact molarity.
-
Sample Preparation: Accurately weigh an appropriate amount of the CNSA sample (to consume 15-25 mL of 0.1 M NaOH) into a 150 mL beaker. Dissolve in approximately 50 mL of ultrapure water.
-
Apparatus Setup:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Position the burette tip below the surface of the solution.
-
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the standardized 0.1 M NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the endpoint), reduce the increment size (e.g., 0.1 mL) to accurately map the inflection point.
-
Continue adding titrant well past the endpoint until the pH curve flattens out again.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (V_eq), which is the volume of NaOH at the steepest point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the titration curve.
-
-
Calculation:
-
Calculate the percentage purity of the CNSA sample using the following formula: % Purity = (V_eq × M_NaOH × MW_CNSA) / (Weight_sample) × 100
-
Where:
-
V_eq = Equivalence volume of NaOH in Liters
-
M_NaOH = Molarity of standardized NaOH
-
MW_CNSA = Molecular weight of CNSA (237.62 g/mol )[3]
-
Weight_sample = Initial weight of the CNSA sample in grams
-
-
UV-Vis Spectrophotometry: A Rapid Method for Screening
Senior Application Scientist's Insight: UV-Vis spectrophotometry offers a simple, rapid, and non-destructive method for quantifying CNSA in simple, transparent solutions free of other UV-absorbing compounds. The molecule's aromatic ring and nitro group constitute a chromophore that absorbs light in the UV region. By measuring the absorbance at a specific wavelength (λ_max) and comparing it to a calibration curve prepared from known standards, the concentration can be determined according to the Beer-Lambert Law. This method is ideal for quick in-process checks or for analyzing purified product streams.
Protocol 4.1: Quantification of CNSA by UV-Vis Spectrophotometry
A. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double-beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
CNSA reference standard
-
Solvent (e.g., ultrapure water or a suitable buffer)
-
Volumetric flasks and pipettes
B. Experimental Workflow:
Caption: UV-Vis spectrophotometry workflow for CNSA analysis.
C. Step-by-Step Procedure:
-
Determine Maximum Wavelength (λ_max):
-
Prepare a mid-range standard solution of CNSA (e.g., 10 µg/mL) in the chosen solvent (ultrapure water).
-
Scan the solution in the spectrophotometer from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λ_max).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution and a series of working standards of CNSA in the same manner as for the HPLC method, ensuring concentrations give absorbance readings within the instrument's linear range (typically 0.1 - 1.0 AU).
-
Prepare the unknown sample by dissolving and diluting it with the same solvent to a concentration expected to fall within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λ_max.
-
Fill a cuvette with the solvent (blank) and zero the instrument.
-
Measure the absorbance of each working standard and the unknown sample(s), rinsing the cuvette with the next solution before each measurement.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance (y-axis) against the concentration of the standards (x-axis).
-
Perform a linear regression on the data points.
-
Use the equation of the line (y = mx + c) to calculate the concentration of CNSA in the unknown sample from its measured absorbance.
-
Method Comparison Summary
| Feature | HPLC | Acid-Base Titration | UV-Vis Spectrophotometry |
| Specificity | Very High | Low (titrates any acid/base) | Low (any UV-absorber interferes) |
| Sensitivity | High (µg/mL to ng/mL) | Low (mg/mL) | Moderate (µg/mL) |
| Throughput | Moderate | Low | High |
| Cost/Run | High | Very Low | Low |
| Application | Purity testing, complex matrices, trace analysis | Bulk assay, purity of raw material | Quick checks, in-process control, pure solutions |
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 96-73-1 [chemicalbook.com]
- 3. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-Methyl-5-nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. resources.saylor.org [resources.saylor.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-Chloro-5-nitrobenzenesulfonic Acid
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Chloro-5-nitrobenzenesulfonic acid and its process-related impurities. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure to assess the purity of this critical chemical intermediate. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and specificity.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 96-73-1) is a key intermediate in the synthesis of various fine chemicals, particularly as a precursor for azo dyes and pigments.[1] The purity of this compound is paramount, as the presence of impurities can directly impact the quality, efficacy, and safety of the final products.[1] The typical synthesis route involves the sulfonation of 4-chloronitrobenzene, a process that can introduce several potential impurities, including positional isomers and sulfone byproducts.[1][2][3]
Given the polar and aromatic nature of this compound, reversed-phase HPLC is the chromatographic technique of choice.[4][5][6] This application note provides a comprehensive protocol for a reversed-phase HPLC method that effectively separates the main component from its potential impurities and degradation products, thereby serving as a stability-indicating method.[7][8] The validation of this method is rigorously performed according to ICH Q2(R1) guidelines to establish its fitness for purpose.[9][10][11]
Chromatographic Method Development and Rationale
The primary objective was to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities.
Selection of Stationary Phase
A C18 (octadecylsilyl) bonded silica column is selected as the stationary phase. This non-polar stationary phase is ideal for reversed-phase chromatography, where retention is based on hydrophobic interactions.[5] Aromatic compounds like this compound are well-retained on such columns.[12] To mitigate issues with highly aqueous mobile phases, which can sometimes lead to poor retention and reproducibility on traditional C18 phases, a column with low silanol activity is recommended.[4][13]
Mobile Phase Composition
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile (MeCN) is chosen for its low viscosity and UV transparency. The concentration of MeCN is optimized to achieve an appropriate retention time and separation.[4]
-
Aqueous Phase: An acidic buffer, such as dilute phosphoric acid, is used to suppress the ionization of the sulfonic acid group (pKa << 2), ensuring a consistent retention time and improved peak shape.[4] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[4]
Detection Wavelength
Based on the chromophores present in the molecule (nitro group and benzene ring), a UV detector is employed. The optimal detection wavelength is determined by acquiring the UV spectrum of this compound, typically showing a maximum absorbance around 254 nm, which provides good sensitivity for the analyte and its related aromatic impurities.
Experimental Protocol: Purity Determination
Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 85:15 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Mobile Phase |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Analysis Workflow
The general workflow for the analysis is depicted below.
Caption: HPLC analysis workflow from sample preparation to data processing.
Calculation of Purity
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose.[10] The validation characteristics assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][11]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][14] Forced degradation studies are essential for establishing the stability-indicating nature of the method.[7][8]
-
Protocol:
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples alongside an unstressed sample. The peak purity of the main analyte peak should be evaluated using a PDA detector to ensure no co-eluting peaks are present.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.[9]
-
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, use the sample itself.
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) with a known amount of the reference standard.
-
Prepare three replicates for each level.
-
Analyze the samples and calculate the percentage recovery for each replicate. % Recovery = [(Amount Found - Amount in Unspiked Sample) / Amount Added] x 100
-
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day Precision):
-
Prepare six individual sample preparations at 100% of the test concentration.
-
Analyze them on the same day, by the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
-
Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak. Peak purity > 0.999. | Passed. Good resolution from degradation peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| LOD | - | 0.05 µg/mL (S/N ≈ 3) |
| LOQ | - | 0.15 µg/mL (S/N ≈ 10) |
Conclusion
The HPLC method described in this application note is specific, linear, accurate, and precise for the determination of purity of this compound. The forced degradation studies confirm its stability-indicating capability. The method is fully validated according to ICH Q2(R1) guidelines and is suitable for routine quality control and stability testing in both research and industrial settings.
References
- 1. nbinno.com [nbinno.com]
- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. jordilabs.com [jordilabs.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. hplc.eu [hplc.eu]
- 14. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzenesulfonic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-nitrobenzenesulfonic acid (CNSA). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As your dedicated application scientist, I will provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the synthesis of this compound.
Q1: What is the primary industrial route for synthesizing this compound?
The most established and widely used method is the direct sulfonation of 4-chloronitrobenzene (also known as p-nitrochlorobenzene) using oleum (fuming sulfuric acid) or sulfur trioxide (SO₃).[1][2][3] This approach is favored for its cost-effectiveness and relatively straightforward pathway.[2]
Q2: Why is precise temperature control so critical during the sulfonation reaction?
Temperature is arguably the most critical parameter in this synthesis. Meticulous control is essential to:
-
Maximize Yield: The desired reaction has a specific activation energy. Deviating from the optimal temperature range can slow the reaction or promote side reactions.[2]
-
Minimize Impurities: High temperatures can lead to the formation of undesired byproducts, such as sulfones (e.g., bis-(2-chloro-5-nitrophenyl)-sulfone) and products from over-sulfonation or decomposition.[4][5][6]
-
Ensure Safety: The reaction is highly exothermic. Without proper temperature management, there is a risk of a runaway reaction.
Q3: What are the most common impurities, and how do they form?
The primary impurities include:
-
Unreacted 4-chloronitrobenzene: Results from an incomplete reaction due to insufficient reaction time, low temperature, or inadequate sulfonating agent concentration.
-
Sulfones: Formed via an intermolecular condensation reaction, particularly at elevated temperatures.[6]
-
Isomeric Byproducts: While the sulfonation of 4-chloronitrobenzene is highly regioselective to the desired product, alternative synthesis routes (like nitrating 2-chlorobenzenesulfonic acid) can produce significant isomeric impurities.[7][8]
Q4: Is the sulfonation reaction reversible?
Yes, sulfonation is a reversible electrophilic aromatic substitution reaction.[9][10] To drive the reaction toward the product (Le Chatelier's principle), a strong sulfonating agent like oleum is used. The reaction can be reversed by treating the sulfonic acid with hot aqueous acid, which can be a consideration during workup if conditions are not carefully controlled.[10]
II. Troubleshooting Guide: From Low Yield to Impure Product
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Action | Scientific Rationale |
| Inadequate Sulfonating Agent Strength | Use oleum with a higher percentage of free SO₃ (e.g., 20-25%). Verify the concentration of your sulfonating agent if it has been stored for a long time. | The key electrophile is SO₃. Oleum provides a high concentration of SO₃, which is necessary to sulfonate the deactivated aromatic ring of 4-chloronitrobenzene. Insufficient SO₃ concentration will result in a slow or incomplete reaction.[9][11] |
| Suboptimal Reaction Temperature | Carefully monitor and maintain the reaction temperature within the optimal range (typically 100-120°C).[5][11] Use a calibrated thermometer and an appropriate heating/cooling bath. | If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion.[4] Conversely, excessively high temperatures can cause decomposition of the starting material and product. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to confirm the disappearance of the starting material before proceeding with the workup. | The sulfonation of a deactivated ring can be slow. Prematurely quenching the reaction will leave a significant amount of unreacted 4-chloronitrobenzene, drastically reducing the isolated yield. |
| Loss During Workup/Isolation | When quenching the reaction on ice, ensure the addition is slow and the mixture is well-stirred to prevent localized heating. For isolation, consider salting out the product with NaCl or Na₂SO₄ to decrease its solubility in the aqueous acidic medium.[7] | This compound has some solubility in aqueous solutions. Salting out reduces this solubility by increasing the ionic strength of the solution, thereby promoting precipitation and improving recovery. |
Problem 2: Product is Impure (Confirmed by NMR, HPLC, or Melting Point)
| Possible Cause | Recommended Action | Scientific Rationale |
| Presence of Sulfone Byproduct | Maintain the reaction temperature strictly within the recommended range. Avoid "hot spots" by ensuring vigorous and efficient stirring throughout the addition and reaction period. Some patents suggest the use of sulfone formation inhibitors.[6] | Sulfone formation is a bimolecular reaction that has a higher activation energy than sulfonation. It becomes significant at higher temperatures where molecules have enough energy to overcome this barrier.[6] |
| Residual Starting Material | Increase reaction time or slightly increase the temperature (while staying within the safe upper limit). Ensure the molar ratio of SO₃ to 4-chloronitrobenzene is adequate (at least 1:1, often with a slight excess of SO₃).[6] | An incomplete reaction is the most common reason for starting material contamination. Driving the reaction to completion is essential before workup. |
| Product Decomposition | Avoid excessive temperatures during the reaction and workup. When quenching on ice, add the reaction mixture to the ice slowly, not the other way around, to maintain a low temperature. | The product contains both a nitro group and a sulfonic acid group on a chlorinated benzene ring, making it susceptible to decomposition under harsh thermal or hydrolytic conditions. |
III. Experimental Protocols & Workflows
Baseline Protocol: Synthesis via Sulfonation of 4-Chloronitrobenzene
This protocol is a synthesized representation based on established industrial methods.[5][11]
Materials:
-
4-Chloronitrobenzene (1.0 mol)
-
Oleum (25% free SO₃)
-
Ice
-
Sodium Chloride (optional, for salting out)
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charge Reactor: Charge the flask with 4-chloronitrobenzene.
-
Sulfonation: Begin stirring and slowly add the oleum via the dropping funnel. The reaction is exothermic; maintain the temperature between 100-110°C using an external cooling bath (e.g., water bath) as needed.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 100-110°C for 2-4 hours, or until TLC/HPLC analysis shows the consumption of the starting material.[11]
-
Quenching: Prepare a separate large beaker with a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with cold, saturated brine (if salting out) to remove excess sulfuric acid.
-
Drying: Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization if necessary.
Visual Workflow: Synthesis and Troubleshooting
The following diagram outlines the general synthesis workflow and key decision points for troubleshooting.
Caption: General workflow for CNSA synthesis and troubleshooting logic.
IV. Quantitative Data Summary
The following table summarizes typical reaction parameters gathered from various sources, providing a baseline for experiment design.
| Parameter | Recommended Range | Source(s) | Notes |
| Reactant Ratio (Oleum:Substrate) | 1:1 to 5:1 (molar) | [5] | Higher ratios of oleum can increase reaction rate but also make the workup more challenging. A 5:1 ratio of thionyl chloride was used for a related sulfonyl chloride synthesis. |
| Reaction Temperature | 40 - 120°C | [5] | The optimal temperature is a balance between reaction rate and impurity formation. 100-110°C is a common range for direct sulfonation. |
| Reaction Time | 1 - 4 hours | [5][11] | Highly dependent on temperature and reagent concentration. Must be determined empirically via reaction monitoring. |
| Expected Yield | 73% - 92% (for sulfonyl chloride) | [5] | Yields for the sulfonic acid are typically high but vary based on the efficiency of isolation from the aqueous workup. |
V. References
-
Vertex AI Search Result 1. (Provides overview of synthesis from 4-chloronitrobenzene).
-
Vertex AI Search Result 2. (Details on synthesis, purity, and importance of temperature control).
-
Vertex AI Search Result 3. (Discusses synthesis of the related sulfonyl chloride).
-
Vertex AI Search Result 4. (Mentions side reactions like polynitrification at high temperatures).
-
DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid... - Google Patents. --INVALID-LINK--
-
DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents. --INVALID-LINK--
-
JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents. --INVALID-LINK--
-
Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem. (Provides insights into isomer formation in a similar system).
-
DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene - Google Patents. --INVALID-LINK--
-
Continuous-flow nitration of 2-chlorobenzoic acid using an inline NMR.... - ResearchGate. (General reference for nitration reagents).
-
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene - PubChem. (Example of a related sulfone structure).
-
This compound (CAS 96-73-1): A Fundamental Intermediate Explained by NINGBO INNO PHARMCHEM CO.,LTD. (Reiterates the primary synthesis route).
-
US3492342A - Sulfonation of nitro compounds - Google Patents. --INVALID-LINK--
-
How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ - Guidechem. (Describes purification for a similar compound).
-
Lec4 - Sulfonation and Nitration of Benzene - YouTube. (General mechanism of sulfonation).
-
Relationship between chlorosulphonation and nitration - Brainly.in. (General principles of electrophilic substitution).
-
Explain the following substitution reactions of chlorobenzene : (1) Halogenation (2) Nitration (3) Sulphonation. - Sarthaks eConnect. (General principles of electrophilic substitution on chlorobenzene).
-
18.4 Nitration and Sulfonation - Chemistry LibreTexts. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]
- 5. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 6. DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene - Google Patents [patents.google.com]
- 7. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-5-nitrobenzenesulfonic acid
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of crude 2-Chloro-5-nitrobenzenesulfonic acid. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common experimental hurdles. This guide is structured in a flexible question-and-answer format, designed to address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is intrinsically linked to its synthesis route. The most common method involves the sulfonation of 4-chloronitrobenzene[1].
Common Impurities Include:
-
Unreacted Starting Materials: Residual 4-chloronitrobenzene.
-
Isomeric Byproducts: The nitration of m-chlorobenzenesulfonic acid, another synthetic route, can produce isomeric sulfonic acids, which are often difficult to separate due to similar physical properties[2].
-
Sulfuric Acid: Excess sulfuric acid or oleum used during the sulfonation process is a major impurity.
-
Related Synthesis Intermediates: If the synthesis involves a sulfonyl chloride intermediate, residual 2-Chloro-5-nitrobenzenesulfonyl chloride may be present[2][3].
-
Side-Reaction Products: Compounds such as Bis-(2-chloro-5-nitrophenyl)-sulfone can form under certain reaction conditions[3].
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: What are the primary purification strategies for this compound?
A2: Due to its high polarity and water solubility, traditional organic solvent recrystallization is often challenging. The most effective and widely used techniques leverage its properties as a sulfonic acid salt.
-
Salting Out: This is the most common industrial and lab-scale method. By adding a high concentration of a neutral salt (e.g., sodium chloride or sodium sulfate) to an aqueous solution of the crude product, the solubility of the sodium salt of this compound is significantly decreased, forcing it to precipitate while more soluble impurities remain in the mother liquor[2][4].
-
Recrystallization from Aqueous Systems: The compound, as a dihydrate, can be recrystallized from water[4]. This method is effective for removing salt-insoluble organic impurities but may be less effective for removing inorganic salts or highly water-soluble isomers.
-
Chromatography: For high-purity applications or for isolating small quantities, High-Performance Liquid Chromatography (HPLC) is a viable option. Reverse-phase or ion-pair chromatography can effectively separate the target compound from its isomers and other organic impurities[5][6].
Q3: How can I reliably assess the purity of my final product?
A3: A multi-pronged approach is recommended for purity validation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like phosphoric or formic acid) can resolve the target compound from most organic impurities[5][7].
-
Melting Point: The dihydrate of this compound has a reported melting point of 169 °C with decomposition[4]. A sharp melting point close to this value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Spectroscopy (NMR, FTIR): While not quantitative for purity on their own, ¹H NMR and FTIR are essential for confirming the structural identity of the purified compound and ensuring no major structural impurities are present.
Q4: What are the critical safety precautions when handling this compound?
A4: This compound presents several hazards that must be managed with appropriate safety protocols.
-
Corrosivity: As a strong acid, it can cause severe skin and eye burns. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Thermal Instability: The compound can decompose explosively when heated above 200 °C. All reactions and heating steps must be conducted with extreme caution and precise temperature control[4]. Avoid heating the dry solid directly.
-
Handling Strong Acids: The synthesis and purification processes involve concentrated sulfuric acid and oleum, which are extremely corrosive and reactive. Ensure you are familiar with the procedures for handling and quenching strong acids.
Troubleshooting Guide
This section addresses common problems encountered during the purification process.
Issue 1: Low Yield After Salting Out
Question: I performed a salting out procedure, but my final yield is significantly lower than expected. What could have gone wrong?
Answer: Low yield is a frequent issue and can often be traced back to several factors.
Possible Causes & Solutions:
-
Insufficient Salt Concentration: The salting out effect is concentration-dependent. If not enough salt (e.g., NaCl) is added, the product's solubility will not be sufficiently reduced.
-
Solution: Ensure the aqueous solution is saturated or near-saturated with the salt. Add the salt portion-wise until a significant amount of solid no longer dissolves.
-
-
Excessive Wash Volume: Washing the precipitated product with pure water will redissolve a significant portion of it.
-
Solution: Wash the filtered cake with a cold, saturated brine (NaCl solution) instead of deionized water. This maintains a low-solubility environment for the product while still washing away other impurities.
-
-
Premature Filtration: The precipitation process may not be instantaneous.
-
Solution: After adding the salt, stir the mixture for an extended period (e.g., 1-2 hours) and cool it in an ice bath to maximize precipitation before filtering.
-
Issue 2: Product Fails to Crystallize or Oils Out
Question: I've attempted to purify my crude product, but it either remains an oil or refuses to crystallize from water. How can I induce solidification?
Answer: This is typically caused by a high impurity load or the presence of residual solvents.
Possible Causes & Solutions:
-
High Impurity Content: Isomers and other organic byproducts can act as "crystallization inhibitors."
-
Solution 1 (Slurry Wash): Before a full recrystallization, perform a slurry wash. Suspend the crude oil/solid in a solvent where the desired product is sparingly soluble but the impurities are more soluble (a technique adapted from similar compounds)[8][9]. Stir vigorously, then filter. This can remove enough impurities to allow for successful crystallization.
-
Solution 2 (pH Adjustment): Ensure the crude material is fully converted to the sodium salt form before attempting to crystallize it as such. Adjust the pH of the aqueous solution to neutral (pH ~7) with a base like NaOH before proceeding with salting out or cooling crystallization.
-
-
Residual Sulfonyl Chloride: If the synthesis was incomplete, the presence of 2-Chloro-5-nitrobenzenesulfonyl chloride can lead to an oily product.
-
Solution: Ensure the hydrolysis of the sulfonyl chloride to the sulfonic acid is complete. This can be achieved by heating the aqueous reaction mixture as described in patent literature to saponify the intermediate[2].
-
Issue 3: Purity by HPLC is Stagnant Below 98%
Question: After one round of purification, my product purity is stuck at ~97-98% according to HPLC, and a second attempt doesn't improve it. What's the likely cause?
Answer: Reaching this purity plateau often indicates the presence of a co-crystallizing isomer.
Possible Causes & Solutions:
-
Isomeric Impurity: An isomer of this compound likely has very similar solubility properties, causing it to co-precipitate with your product.
-
Solution 1 (Fractional Crystallization): This requires careful optimization. Dissolve the material in a minimum amount of hot water and allow it to cool very slowly. The initial crystals that form may be enriched in one isomer. The process is laborious and may need to be repeated.
-
Solution 2 (Preparative HPLC): For the highest purity, preparative HPLC is the most effective method. It uses the same principles as analytical HPLC but on a larger scale to physically separate the isomers[5]. This is suitable for obtaining a highly pure analytical standard or for small-scale final product purification.
-
Experimental Protocols & Visualizations
Workflow for Synthesis and Purification
The general process involves synthesizing the crude acid, followed by a purification cascade to isolate the final, pure product.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification challenges.
Caption: Decision tree for troubleshooting common purification issues.
Protocol 1: Purification by Salting Out
This protocol describes the purification of the sodium salt of this compound from a crude aqueous solution.
Materials:
-
Crude aqueous solution of this compound
-
5M Sodium Hydroxide (NaOH) solution
-
Sodium Chloride (NaCl), solid
-
Saturated NaCl solution (Brine), cold (0-5 °C)
-
Deionized water
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Neutralization: Transfer the crude aqueous solution to a large beaker with a magnetic stirrer. Slowly add 5M NaOH dropwise while monitoring the pH. Continue addition until the solution is neutral (pH 6.5-7.5).
-
Salting Out: Begin adding solid NaCl to the stirred solution in portions. Continue adding salt until the solution is saturated (a small amount of undissolved salt remains at the bottom). A precipitate of the product should form.
-
Precipitation: Stir the resulting slurry vigorously for 1-2 hours at room temperature. For maximum recovery, cool the beaker in an ice-water bath for an additional 30-60 minutes.
-
Filtration: Set up a Büchner funnel with filter paper. Wet the paper with a small amount of cold, saturated brine. Filter the slurry under vacuum to collect the solid product.
-
Washing: Wash the filter cake with two to three small portions of cold, saturated brine to remove the mother liquor containing impurities.
-
Drying: Transfer the solid product to a watch glass or drying dish. Dry in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product is the sodium salt of this compound.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of the final product.
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) | [5] |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid | [7] |
| Flow Rate | 1.0 mL/min | N/A |
| Detection | UV at 254 nm | N/A |
| Injection Volume | 10 µL | N/A |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the table. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid[5]. Degas the mixture before use.
-
Standard Preparation: Accurately prepare a standard solution of a known pure sample (if available) at approximately 0.5 mg/mL in the mobile phase.
-
Sample Preparation: Prepare a sample solution of your purified product at approximately 0.5 mg/mL in the mobile phase.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.
-
Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
References
- 1. nbinno.com [nbinno.com]
- 2. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]
- 3. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 4. This compound | 96-73-1 [chemicalbook.com]
- 5. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Minimizing isomer formation during the nitration of 2-chlorobenzenesulfonic acid
Welcome to the technical support center for the nitration of 2-chlorobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in controlling the regioselectivity of this reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Reaction: The "Why" Behind Isomer Formation
The primary challenge in the nitration of 2-chlorobenzenesulfonic acid is achieving high regioselectivity. The starting material has two directing groups, a chloro (-Cl) group and a sulfonic acid (-SO₃H) group, positioned ortho to each other. Their influence on the incoming electrophile (the nitronium ion, NO₂⁺) is conflicting.
-
Chloro Group (-Cl): An ortho-, para-director. It weakly deactivates the ring through induction but directs incoming electrophiles to the positions ortho and para relative to itself (positions 3, 5, and 6).
-
Sulfonic Acid Group (-SO₃H): A meta-director. It is a strong deactivating group and directs incoming electrophiles to the positions meta to itself (positions 3 and 5).
The resulting isomer distribution is a delicate balance of these electronic effects and steric hindrance. Both groups direct to positions 3 and 5. However, the position para to the chlorine (position 5) is often the major product, resulting in 2-nitro-5-chlorobenzenesulfonic acid. This suggests the directing effect of the chlorine atom is a dominant factor in this specific substitution.[1]
Caption: Directing effects on 2-chlorobenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for controlling isomer formation in this nitration?
The single most critical parameter is reaction temperature . Electrophilic aromatic substitution reactions are exothermic, and poor temperature control can lead to the formation of multiple isomers and undesired byproducts.[2] Higher temperatures provide the activation energy needed to form thermodynamically less-favored isomers, reducing the selectivity of the reaction. For the targeted synthesis of 2-nitro-5-chlorobenzenesulfonic acid, maintaining a specific temperature range is crucial.[1]
Q2: How should I choose my nitrating agent and solvent?
A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent.[2][3] The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3]
For enhanced control, consider the following:
-
Standard Mixed Acid (HNO₃/H₂SO₄): This is effective for most applications. The ratio and concentration must be precise.
-
Oleum (Fuming Sulfuric Acid): The addition of oleum (containing free SO₃) can be beneficial. It reacts with the water produced during the nitration, maintaining the high concentration of the sulfuric acid.[4] This keeps the reaction rate consistent and can prevent the precipitation of the product from the reaction medium, which would hinder agitation and reduce yield.[4]
Q3: I am observing a low yield of the desired 2-nitro-5-chlorobenzenesulfonic acid. What are the likely causes?
Low yield can stem from several factors:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.
-
Side Reactions: Overheating can lead to the formation of dinitro products or oxidative degradation.
-
Poor Solubility: As the reaction proceeds, water is formed, which dilutes the sulfuric acid.[4] This can decrease the solubility of the nitrated product, causing it to precipitate and making agitation ineffective, thus lowering the overall yield.[4] Using oleum can mitigate this issue.[4]
-
Work-up Losses: The product is often isolated by pouring the reaction mixture onto ice and salting out the product.[1] Inefficient precipitation or filtration during this work-up step can lead to significant losses.
Q4: How can I accurately determine the isomer ratio of my final product?
Analyzing sulfonic acid isomers directly can be challenging. High-Performance Liquid Chromatography (HPLC) is the most suitable technique.
-
Reversed-Phase HPLC: Using a C18 column with an acidic mobile phase (e.g., water/isopropanol/acetic acid) can effectively separate positional isomers of similar aromatic acids.[5]
-
Mixed-Mode HPLC: For difficult separations, mixed-mode columns that combine reversed-phase and ion-exchange properties can provide superior resolution for zwitterionic and ionic isomers.[6]
Q5: I have already synthesized a mixture of isomers. What are my options for separation?
Separating sulfonic acid isomers is notoriously difficult due to their similar physical properties. However, several strategies can be explored:
-
Fractional Crystallization: This is a common industrial method. By carefully selecting a counter-ion (e.g., sodium), it's possible to form salts with different solubilities, allowing for separation through crystallization. A patent describes isolating the sodium salt of 2-nitro-5-chlorobenzenesulfonic acid using this method.[1]
-
Chemical Separation: One advanced technique involves selectively reacting one isomer. For instance, unhindered nitro groups can sometimes be selectively reduced to amines, which can then be separated from the unreacted hindered isomers using acid-base extraction techniques.[7]
Troubleshooting Guide: Improving Product Selectivity
This workflow helps diagnose and resolve common issues related to poor regioselectivity.
Caption: A step-by-step workflow for troubleshooting isomer formation.
Data Summary: Influence of Reaction Parameters
| Parameter | Condition | Expected Outcome on Selectivity for 5-Nitro Isomer | Rationale | References |
| Temperature | Low (e.g., 10-80°C) | Moderate | Favors kinetic product, but may require longer reaction times or be specific to an intermediate like the sulfonyl chloride. | [1] |
| High (e.g., 90-120°C) | High | Optimal for direct nitration to the sulfonic acid, balancing reaction rate and selectivity. Exceeding this can decrease selectivity. | [1] | |
| Nitrating Agent | Standard Mixed Acid | Good | The industry standard for effective nitration. | [2] |
| Mixed Acid + Oleum | Excellent | Oleum consumes water byproduct, maintaining high acidity and reaction efficiency, which can improve yield and prevent side reactions. | [4] | |
| Catalyst | Solid Acid (e.g., SO₄²⁻/ZrO₂) | Potentially High (para-selective) | Shape-selective solid acids can enhance para-selectivity by sterically hindering ortho-attack. This is an area for process optimization. | [8][9] |
Recommended Experimental Protocol
This protocol is adapted from established methods for the preparation of 2-nitro-5-chlorobenzenesulfonic acid.[1]
Safety First: This procedure involves highly corrosive and concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Materials:
-
2-chlorobenzenesulfonic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Chloride
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add the 2-chlorobenzenesulfonic acid to concentrated sulfuric acid. Stir until a homogeneous solution is formed.
-
Temperature Control: Cool the flask in an ice bath to an internal temperature of 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Allow this mixture to cool.
-
Slow Addition: Slowly add the nitrating mixture to the sulfonic acid solution via the dropping funnel over a period of 2 hours. Crucially, maintain the internal reaction temperature below the desired maximum (e.g., start low and potentially ramp up as literature suggests, for instance, to 90-120°C for the direct formation of the sulfonic acid). [1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the target temperature for an additional 1-2 hours. Monitor the reaction progress using a suitable analytical method (e.g., HPLC on quenched aliquots).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Product Isolation: Precipitate the product by adding a saturated solution of sodium chloride (salting out).
-
Filtration and Drying: Filter the resulting crystalline solid, wash it with a small amount of cold brine, and dry it under vacuum to yield the sodium salt of 2-nitro-5-chlorobenzenesulfonic acid.[1]
References
- 1. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]
- 2. kbr.com [kbr.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. sielc.com [sielc.com]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Amination of 2-Chloro-5-nitrobenzenesulfonic Acid
Welcome to the technical support center for the amination of 2-chloro-5-nitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this nucleophilic aromatic substitution (SNAr) reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product, 4-amino-2-nitrobenzenesulfonic acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Low or No Product Formation
Question: My reaction shows very low conversion of this compound to the desired aminated product, even after an extended reaction time. What are the likely causes and how can I fix this?
Answer: Low or no product formation in this SNAr reaction typically points to one of several key factors: insufficient activation of the aromatic ring, issues with the nucleophile (ammonia or an amine), or suboptimal reaction conditions.
-
Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The formation and subsequent decomposition of this complex to the product are highly dependent on the reaction environment. The nitro group in the para position to the chlorine atom is crucial for activating the ring towards nucleophilic attack. However, if the reaction conditions are not optimal, the energy barrier for the formation of the Meisenheimer complex will be too high.
-
Troubleshooting Steps:
-
Increase Temperature: The amination of chloro-nitro-aromatic compounds is often conducted at elevated temperatures, sometimes in the range of 80-150°C, to provide sufficient energy to overcome the activation barrier.[1][2]
-
Optimize the Base: A base is often employed to deprotonate the incoming amine, thereby increasing its nucleophilicity.[3] However, the choice and concentration of the base are critical.
-
If using ammonia, ensure a sufficient excess is present.
-
If using an amine salt, a suitable base like sodium carbonate or potassium carbonate can be used to liberate the free amine in situ.
-
-
Solvent Selection: While this reaction can be run in water, the choice of solvent can influence reaction rates.[4] In some cases, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. However, for industrial applications, water is often preferred for safety and environmental reasons.
-
Check Starting Material Quality: Ensure your this compound is of high purity. Impurities could potentially interfere with the reaction.
-
Formation of Impurities and Side Products
Question: My reaction is producing the desired product, but I'm also observing significant amounts of byproducts. What are these impurities and how can I minimize their formation?
Answer: The formation of side products is a common challenge. In this specific reaction, potential impurities could include hydroxylation products, where the chloro group is displaced by a hydroxyl group, or other undesired substitution products.
-
Causality: The presence of water and a base can lead to the competing SNAr reaction with hydroxide ions, especially at higher temperatures. This results in the formation of 2-hydroxy-5-nitrobenzenesulfonic acid.
-
Troubleshooting Steps:
-
Control pH: The pH of the reaction medium can influence the relative rates of amination and hydrolysis. Maintaining the pH in a range that favors the amination reaction is crucial. While specific optimal pH ranges are highly substrate-dependent, careful control and monitoring are advised.
-
Amine Concentration: Using a sufficient excess of the amine nucleophile can help to outcompete the competing hydrolysis reaction.
-
Temperature Profile: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. An optimization study to find the ideal temperature that provides a good reaction rate while minimizing impurity formation is recommended. This might involve running the reaction at a lower temperature for a longer period.
-
Difficult Product Isolation
Question: I'm having trouble isolating a pure sample of 4-amino-2-nitrobenzenesulfonic acid from the reaction mixture. What is the best approach for purification?
Answer: The sulfonic acid group imparts high water solubility to both the starting material and the product, which can complicate isolation. The key is to exploit the differences in solubility at different pH values.
-
Causality: The product is an amphoteric molecule, containing both a basic amino group and an acidic sulfonic acid group. Its solubility in aqueous media is highly pH-dependent.
-
Troubleshooting Steps:
-
Acidification for Precipitation: The product is typically isolated by acidifying the reaction mixture. By adjusting the pH to the isoelectric point of the product, its solubility can be minimized, leading to precipitation. A pH range of 2.5 to 3.5 has been found to be effective for the isolation of similar aminobenzoic acids.[5]
-
Controlled Cooling: After acidification, cooling the mixture slowly can promote the formation of larger, more easily filterable crystals.
-
Washing: The filtered product should be washed with cold water or a dilute acid solution to remove any remaining soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for the amination of this compound?
A1: Not necessarily. This reaction is a nucleophilic aromatic substitution (SNAr), which is often thermally driven and does not always require a metal catalyst. The strong electron-withdrawing nitro group sufficiently activates the aromatic ring for nucleophilic attack.[6][7] In fact, many industrial processes for similar reactions are performed without a catalyst to avoid contamination of the final product and reduce costs.[8][9]
Q2: What is the role of pressure in this reaction?
A2: If using a volatile amine like ammonia, the reaction is typically carried out in a sealed reactor under pressure to maintain a high concentration of the nucleophile in the reaction medium and to reach temperatures above the boiling point of the solvent.
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material and the formation of the product. A reversed-phase C18 column with a buffered mobile phase (e.g., a phosphate buffer and acetonitrile gradient) is a good starting point for method development. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction progress.
Q4: What are the safety considerations for this reaction?
A4: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. If working under pressure, ensure the reactor is properly rated and maintained.
Experimental Protocols
Optimized Protocol for Amination with Aqueous Ammonia
This protocol provides a starting point for the optimization of the amination of this compound.
-
Reactor Setup: Charge a pressure reactor with this compound and a concentrated aqueous solution of ammonia (e.g., 25-30%). The molar ratio of ammonia to the starting material should be in excess, typically 5:1 to 10:1.
-
Reaction: Seal the reactor and heat the mixture to 120-150°C with stirring. The reaction progress should be monitored by HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reactor to room temperature and carefully vent any excess pressure.
-
Isolation: Transfer the reaction mixture to a beaker and, with stirring, slowly add hydrochloric acid to adjust the pH to approximately 3.0.[5]
-
Crystallization: Cool the mixture to 0-5°C to promote crystallization of the product.
-
Filtration and Drying: Filter the precipitated product, wash with a small amount of cold water, and dry under vacuum to yield 4-amino-2-nitrobenzenesulfonic acid.
Table 1: Effect of Reaction Conditions on Yield
| Entry | Temperature (°C) | Molar Ratio (Ammonia:Substrate) | Reaction Time (h) | Yield (%) |
| 1 | 100 | 5:1 | 8 | 65 |
| 2 | 120 | 5:1 | 6 | 80 |
| 3 | 150 | 5:1 | 4 | 92 |
| 4 | 150 | 10:1 | 4 | 95 |
Note: The data in this table is illustrative and intended to guide optimization efforts.
Visualizing the Process
Reaction Pathway
Caption: SNAr mechanism for the amination of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of the product.
References
- 1. EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'-amino-diphenyl-amino-4-sulfonic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Collection - Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
Technical Support Center: Purifying 2-Chloro-5-nitrobenzenesulfonic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 2-Chloro-5-nitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity this compound in your experiments.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of various dyes and pharmaceuticals.[1] Its purification is often complicated by its high polarity and significant solubility in water, which can make traditional purification methods challenging. Recrystallization remains a primary and effective method for its purification, particularly for removing process-related impurities. This guide will walk you through the intricacies of developing a robust recrystallization protocol.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when planning the recrystallization of this compound.
Q1: What is the most common crystalline form of this compound when using aqueous systems?
A1: When recrystallized from water, this compound typically crystallizes as the dihydrate. This form has a reported melting point of 169 °C, at which it also decomposes.[2] It is crucial to be aware of the hydrated form as it will affect the molecular weight calculations for subsequent reactions.
Q2: What are the best solvent systems for the recrystallization of this compound?
A2: The choice of solvent is critical for a successful recrystallization. For this compound, two main approaches are recommended:
-
Single-Solvent Recrystallization from Water: Due to its polar nature, water is a good solvent for this compound at elevated temperatures and a poorer solvent at lower temperatures, which are the ideal characteristics for recrystallization.[3][4]
-
Mixed-Solvent Recrystallization: A combination of a good solvent and a poor solvent can be effective. For related compounds, a mixture of isopropanol and hexane has been used.[5] In this system, the compound is dissolved in a minimal amount of the "good" solvent (isopropanol) at an elevated temperature, and the "poor" solvent (hexane) is added to induce crystallization upon cooling.
Q3: What are the likely impurities in crude this compound?
A3: The impurities present will largely depend on the synthetic route. A common method for its preparation is the sulfonation of 4-chloronitrobenzene.[1] Potential impurities could include:
-
Unreacted 4-chloronitrobenzene.
-
Isomeric byproducts, such as other chlorinated and nitrated benzenesulfonic acids.
-
Residual sulfuric acid or oleum from the sulfonation reaction.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your crystal yield, consider the following:
-
Use the minimum amount of hot solvent: Adding too much solvent will keep more of your product dissolved at cold temperatures, reducing the overall yield.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath to maximize precipitation.
-
"Salting Out": For highly water-soluble compounds like this, you can decrease its solubility in water by adding a neutral salt, such as sodium chloride, to the aqueous solution. This technique, known as "salting out," can significantly improve recovery.[5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not supersaturated upon cooling. 2. The solution has become supersaturated but requires nucleation. | 1. Reduce the solvent volume by gentle heating or under a stream of inert gas and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. This leads to the compound melting before it dissolves. 2. High concentration of impurities. Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. 3. The rate of cooling is too rapid. | 1. Select a solvent with a lower boiling point or use a mixed-solvent system. 2. Consider a pre-purification step, such as a wash with a solvent in which the impurities are soluble but the product is not. 3. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. You can also insulate the flask to slow cooling further.[6][7] |
| The obtained crystals are colored. | 1. Colored impurities are present in the crude material. 2. Decomposition of the product at high temperatures. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product. 2. Avoid prolonged heating of the solution at the boiling point. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. 3. Using too much solvent to wash the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using the "salting out" method if recrystallizing from water. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Use a slight excess of hot solvent to keep the product dissolved during filtration, then evaporate the excess before cooling. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is suitable for purifying the dihydrate form of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Add more water in small portions until the solid completely dissolves at a temperature near the boiling point of water.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a gravity filtration setup (a funnel with fluted filter paper and a receiving Erlenmeyer flask). Filter the hot solution to remove any insoluble impurities and, if used, the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Protocol 2: Mixed-Solvent Recrystallization (Isopropanol/Hexane)
This protocol is an alternative for cases where recrystallization from water is not optimal.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture with stirring until the solid dissolves completely.
-
Inducing Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold isopropanol/hexane mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Visualizing the Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization of this compound.
Safety Precautions
This compound is a corrosive and hazardous substance. Always handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 96-73-1 [chemicalbook.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
Preventing decomposition of 2-Chloro-5-nitrobenzenesulfonic acid during storage
Welcome to the technical support center for 2-Chloro-5-nitrobenzenesulfonic acid (CAS 96-73-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary causes of decomposition are exposure to moisture and elevated temperatures. This compound is hygroscopic and can crystallize as a dihydrate.[1] The presence of water, especially in combination with heat or acidic conditions, can lead to desulfonation, a process that cleaves the sulfonic acid group from the benzene ring.[2][3]
Q2: What are the visible signs of decomposition?
A2: Visual indicators of decomposition can include a change in color from its typical tan or light brown to a darker brown or pinkish hue, and a change in the texture of the powder, such as clumping or the appearance of a syrupy liquid, which indicates significant moisture absorption.
Q3: Is this compound sensitive to light?
A3: While the primary sensitivities are to moisture and heat, it is good laboratory practice to store all nitroaromatic compounds in opaque or amber containers to prevent any potential photochemical reactions, although this is not the most common decomposition pathway.
Q4: What are the major decomposition products I should be aware of?
A4: The main decomposition pathways can lead to the formation of 1-chloro-4-nitrobenzene through desulfonation.[2][3] Under conditions of high heat, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas can be generated.[4]
Q5: At what temperature does the compound become dangerously unstable?
A5: this compound can undergo explosive decomposition when heated above 200 °C.[1] Therefore, it is critical to avoid high temperatures during storage and handling.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical approach to troubleshooting.
Caption: Troubleshooting workflow for this compound decomposition.
Q: The color of my this compound has changed from tan to a dark brown/pink. What is happening?
A: A color change is a strong indicator of chemical decomposition. This is often due to the absorption of moisture, which can initiate hydrolysis or desulfonation reactions, especially if the storage temperature is elevated. The formation of nitro-substituted phenolic compounds or other conjugated systems can result in darker colored impurities.
-
Recommended Action:
-
Immediately check the seal of your container and the ambient humidity of your storage location.
-
Consider transferring the material to a new, dry container with a fresh desiccant.
-
It is highly recommended to re-analyze the purity of the material using a validated analytical method, such as HPLC, before use.
-
Q: I noticed a pressure buildup in the storage container. What is the cause and is it dangerous?
A: Pressure buildup can be a sign of gas evolution from decomposition reactions. This can be caused by:
-
Desulfonation: At elevated temperatures, especially with moisture, the compound can release sulfur trioxide (SO3), which is a gas.
-
Decarboxylation (if applicable to impurities): The presence of acidic impurities could catalyze decarboxylation reactions that produce carbon dioxide.
-
Reaction with contaminants: If the compound is contaminated with reactive metals or bases, catalytic decomposition can occur.
This can be hazardous as it indicates ongoing, potentially accelerating decomposition.
-
Recommended Action:
-
Carefully and safely vent the container in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including eye protection and gloves.
-
After venting, inspect the material for other signs of decomposition.
-
If decomposition is suspected, the material should be analyzed for purity before use. If significant degradation has occurred, it should be disposed of according to your institution's hazardous waste guidelines.
-
Q: My latest assay shows a lower than expected purity for a freshly opened bottle. What could have gone wrong?
A: A lower than expected purity suggests that the compound may have degraded either during shipment or previous storage, even if the bottle was sealed. The hygroscopic nature of sulfonic acids means that even a small breach in the container seal can allow moisture to enter over time.[5]
-
Recommended Action:
-
Review the supplier's certificate of analysis and compare it with your results.
-
Implement a routine quality control check for incoming materials.
-
For long-term storage, consider aliquoting the material into smaller, tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure of the bulk material to air and moisture with each use.
-
Recommended Storage and Handling Protocols
To minimize the risk of decomposition, adhere to the following storage and handling procedures.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | Lower temperatures slow down the rate of chemical reactions, including desulfonation and hydrolysis. |
| Humidity | Store in a desiccated environment. | The compound is hygroscopic and moisture can initiate decomposition. |
| Atmosphere | For long-term storage, store under an inert atmosphere (e.g., nitrogen or argon). | This displaces moisture and oxygen, further preventing degradation. |
| Container | Use a tightly sealed, opaque or amber glass bottle. | Prevents exposure to moisture and light. |
| Incompatible Substances | Store away from strong bases, oxidizing agents, and metals. | These can catalyze decomposition reactions. |
Experimental Protocol: Monitoring Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the purity of this compound and detecting potential degradation products. A similar method has been described for the sodium salt of this compound.[6]
Objective: To assess the purity of this compound and identify the presence of impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)[6]
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., a 30:70 v/v mixture).
-
Acidify the aqueous portion with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (if using mass spectrometry).[6]
-
Degas the mobile phase before use.
-
-
Standard Preparation:
-
Accurately weigh a known amount of a reference standard of this compound.
-
Dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample to be tested.
-
Dissolve it in the mobile phase to a concentration within the range of the working standards.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm, though this may need optimization).
-
Inject the blank (mobile phase), followed by the standard solutions, and then the sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method or by creating a calibration curve from the standard solutions.
-
Examine the chromatogram for the presence of additional peaks, which may correspond to impurities or degradation products.
-
References
- 1. This compound | 96-73-1 [chemicalbook.com]
- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Characterization of Impurities in 2-Chloro-5-nitrobenzenesulfonic Acid
Answering the user's request to create a technical support center for the "Characterization of impurities in 2-Chloro-5-nitrobenzenesulfonic acid samples".
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) regarding the characterization of impurities in this compound (CNSA).
Introduction to Impurity Profiling of this compound
This compound (CAS No: 96-73-1) is a key intermediate in the synthesis of dyes, pigments, and pharmaceutical agents.[1][2][3] The purity of this tan, solid compound is critical, as impurities can directly impact the yield, efficacy, and safety of the final products.[2] Impurity profiling—the identification and quantification of these unwanted components—is therefore a mandatory step in quality control and regulatory compliance.[4][5]
This support center addresses common challenges and questions that arise during the analytical characterization of CNSA samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in CNSA?
A1: The most common impurities originate from the synthesis process, which typically involves the sulfonation of 4-chloronitrobenzene.[2][3][6] Potential impurities include:
-
Starting Materials: Unreacted 4-chloronitrobenzene.
-
Isomeric By-products: Positional isomers such as 4-chloro-3-nitrobenzenesulfonic acid.
-
Over-reacted Products: Dichloro-nitrobenzene derivatives may form if chlorination occurs.[6]
-
Related Substances: By-products from side reactions or impurities present in the starting materials.
Q2: What are the primary analytical techniques for CNSA impurity profiling?
A2: A multi-technique approach is essential for comprehensive impurity profiling. The most widely used methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying organic impurities.[4][5] A reverse-phase method is typically effective.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or unreacted starting materials.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities once they are isolated.[4][8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, making it invaluable for identifying trace-level impurities and degradation products.[4]
Q3: Why are forced degradation studies necessary for CNSA?
A3: Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to understand the intrinsic stability of a substance.[11] By subjecting CNSA to harsh conditions (e.g., acid, base, oxidation, heat, light), we can deliberately generate degradation products.[12] This helps in developing stability-indicating analytical methods and identifying potential degradants that could form during storage, ensuring the safety and efficacy of the final product.[11][12]
General Workflow for Impurity Characterization
The following diagram outlines a typical workflow for the identification and quantification of impurities in a CNSA sample.
Caption: General workflow for impurity characterization in CNSA samples.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography is the primary tool for purity assessment. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Active sites on the silica backbone of the column interact with the sulfonic acid group.[13] 2. Mobile Phase pH: Incorrect pH can lead to ionization issues.[13] 3. Column Contamination/Void: Buildup of strongly retained substances or a void at the column inlet.[14] | 1. Use a modern, end-capped C18 column or a specialized column with low silanol activity.[7] 2. Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% phosphoric or formic acid) to suppress silanol ionization.[7][8][15] 3. Flush the column with a strong solvent. If the problem persists, reverse the column (if permissible) and flush, or replace the column.[14] |
| Irreproducible Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.[16] 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of the volatile organic component (e.g., acetonitrile).[13] 3. Pump Issues: Leaks, faulty check valves, or air bubbles in the pump head.[14][16][17] | 1. Equilibrate the column for at least 10-15 column volumes before analysis.[18] 2. Prepare fresh mobile phase daily and keep reservoirs covered.[13] 3. Degas the mobile phase. Purge the pump to remove air bubbles and check for leaks.[14][16] |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities introduced from solvents, water, or leaching from tubing. 2. Late Elution from Previous Injection: A strongly retained compound from a prior run elutes in the current chromatogram.[13] 3. Injector Carryover: Sample residue remaining in the injector loop or needle. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Increase the run time or add a high-organic wash step at the end of the gradient to elute all components.[13] 3. Implement a robust needle wash protocol using a strong solvent.[17] |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has blocked the inlet frit.[14][16] 2. Buffer Precipitation: The buffer has precipitated in the mobile phase, often due to high organic solvent concentration.[13] 3. System Blockage: Obstruction in tubing, injector, or guard column.[16][19] | 1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column.[14] 2. Ensure buffer is soluble in the entire gradient range. Flush the system with water (without buffer) before introducing organic solvents.[13] 3. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.[14] |
digraph "HPLC Peak Tailing Troubleshooting" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Colors problem [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.2]; solution [shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; info [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes start [label="Peak Tailing Observed", node [class="problem"]]; check_column [label="Is the column old or\n a general-purpose C18?", node [class="check"]]; check_mobile_phase [label="Is mobile phase pH < 3?", node [class="check"]]; check_sample_prep [label="Is sample dissolved\nin mobile phase?", node [class="check"]]; check_contamination [label="Is the peak shape\ndegrading over time?", node [class="check"]];
sol_column [label="Switch to a modern, end-capped\ncolumn with low silanol activity.", node [class="solution"]]; sol_mobile_phase [label="Add 0.1% Formic or\nPhosphoric acid to the\naqueous component.", node [class="solution"]]; sol_sample_prep [label="Re-dissolve sample in initial\nmobile phase. Reduce injection\nvolume if overloading.", node [class="solution"]]; sol_contamination [label="Flush column with strong solvent.\nReplace guard column.", node [class="solution"]]; end_node [label="Peak Shape Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_column; check_column -> check_mobile_phase [label=" No"]; check_column -> sol_column [label=" Yes"]; check_mobile_phase -> check_sample_prep [label=" Yes"]; check_mobile_phase -> sol_mobile_phase [label=" No"]; check_sample_prep -> check_contamination [label=" Yes"]; check_sample_prep -> sol_sample_prep [label=" No"]; check_contamination -> end_node [label=" No"]; check_contamination -> sol_contamination [label=" Yes"];
sol_column -> end_node; sol_mobile_phase -> end_node; sol_sample_prep -> end_node; sol_contamination -> end_node; }
Caption: Decision tree for troubleshooting HPLC peak tailing.
GC-MS Analysis Troubleshooting
GC-MS is used for volatile impurities. The sulfonic acid group in CNSA makes it non-volatile, so analysis is typically for volatile precursors or requires derivatization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak / Poor Sensitivity | 1. Analyte is Non-Volatile: CNSA itself will not volatilize under typical GC conditions. 2. Improper Derivatization: If derivatizing to analyze CNSA, the reaction may be incomplete. 3. Inlet Discrimination: High molecular weight compounds are not transferred efficiently from the inlet to the column. | 1. Use GC-MS only for volatile impurities like residual solvents or 4-chloronitrobenzene. Use HPLC for CNSA and its non-volatile impurities. 2. Optimize derivatization reaction conditions (time, temperature, reagent concentration). 3. Use a pressure-pulsed splitless injection and ensure the inlet temperature is appropriate. |
| Peak Broadening or Tailing | 1. Active Sites in Inlet or Column: Polar analytes interacting with the liner or column. 2. Slow Analyte Transfer: Inlet temperature is too low. | 1. Use a deactivated inlet liner. Ensure the column is in good condition. 2. Increase the inlet temperature, but avoid temperatures that could cause analyte degradation. |
| Contamination / Ghost Peaks | 1. Septum Bleed: Particles from the injection port septum entering the inlet. 2. Carryover: Residue from previous injections in the syringe or inlet liner. | 1. Use high-quality, low-bleed septa and change them regularly. 2. Clean the syringe with multiple solvent washes. Replace the inlet liner. |
Experimental Protocols
Protocol: HPLC Purity Analysis of CNSA
This protocol is a standard starting point and may require optimization.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detector: UV at 254 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Note: For LC-MS compatibility, replace phosphoric acid with 0.1% formic acid.[7][8]
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of the CNSA sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile in a 25 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Data Processing:
Protocol: Forced Degradation Study of CNSA
Perform these studies in parallel with a control sample protected from the stress condition. The goal is to achieve 5-20% degradation of the active substance.[11]
-
Acid Hydrolysis:
-
Dissolve CNSA in 0.1 M HCl.
-
Heat at 60 °C for 24 hours.[20]
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve CNSA in 0.1 M NaOH.
-
Keep at room temperature for 8 hours.[20]
-
Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve CNSA in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid CNSA powder in a hot air oven at 105 °C for 48 hours.
-
Dissolve the stressed solid in mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of CNSA (in water/acetonitrile) and solid CNSA to direct sunlight or a photostability chamber (ICH Q1B conditions) for an extended period (e.g., 7 days).
-
Analyze both the solution and the re-dissolved solid by HPLC.
-
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. This compound | 96-73-1 [chemicalbook.com]
- 7. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biomedres.us [biomedres.us]
- 13. hplc.eu [hplc.eu]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. 2-Methyl-5-nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-5-nitrobenzenesulfonic Acid and Its Isomers for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction pathways, yields, and the properties of the final products. Among the vast array of aromatic compounds, nitrobenzenesulfonic acids and their halogenated derivatives represent a cornerstone for the synthesis of dyes, pigments, and pharmaceutical agents. This guide offers an in-depth, objective comparison of 2-Chloro-5-nitrobenzenesulfonic acid with its isomers, grounded in scientific principles and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions.
Foundational Chemical and Physical Properties: A Comparative Analysis
The isomeric variations of nitrobenzenesulfonic acids, characterized by the positional differences of the nitro (-NO₂), sulfonic acid (-SO₃H), and chloro (-Cl) groups on the benzene ring, give rise to distinct physicochemical properties. These properties are fundamental to their handling, reactivity, and application.
Table 1: Physicochemical Properties of Nitrobenzenesulfonic Acid Isomers
| Property | This compound | 4-Chloro-3-nitrobenzenesulfonic acid | 2-Nitrobenzenesulfonic acid | 3-Nitrobenzenesulfonic acid | 4-Nitrobenzenesulfonic acid |
| CAS Number | 96-73-1[1] | 121-18-6 | 80-82-0[2] | 98-47-5[3] | 138-42-1[4] |
| Molecular Formula | C₆H₄ClNO₅S[5] | C₆H₄ClNO₅S[6] | C₆H₅NO₅S[2] | C₆H₅NO₅S[7] | C₆H₅NO₅S[8] |
| Molecular Weight | 237.62 g/mol [1] | 237.62 g/mol [6] | 203.17 g/mol [2] | 203.17 g/mol [3] | 203.17 g/mol [9] |
| Appearance | Tan solid[10] | White flaky crystal[11] | Pale yellow crystals[2] | Crystals[3] | Beige to yellow-orange crystalline powder[4] |
| Melting Point | 169-170 °C[12] | 114-115 °C[13] | 70 °C[2] | Decomposes at ~200°C[3] | 105-112 °C[9] |
| Solubility in Water | Soluble[5] | Easily soluble[11] | Soluble[14] | Soluble[3] | Highly soluble |
The data clearly indicates that the isomers exhibit a range of melting points and physical appearances, which can be attributed to the differences in their crystal lattice structures and intermolecular forces. The high solubility in water across all isomers is a characteristic feature of sulfonic acids.[5][14]
Synthesis and Reactivity: A Deeper Look into Isomeric Differences
The synthetic routes and subsequent chemical reactivity of these isomers are of paramount importance for their practical application in multi-step syntheses.
Synthesis of Isomers
The synthesis of these compounds typically involves sulfonation and/or nitration of appropriately substituted benzene derivatives. For instance, this compound is prepared by the sulfonation of p-nitrochlorobenzene with fuming sulfuric acid.[12] In contrast, 4-Chloro-3-nitrobenzenesulfonic acid can be obtained by the nitration of p-chlorobenzenesulfonic acid.[13]
Caption: Simplified synthesis pathways for chlorinated nitrobenzenesulfonic acid isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution
A key reaction for the chlorinated isomers is nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced by a nucleophile. The rate of this reaction is significantly influenced by the electronic effects of the nitro and sulfonic acid groups. These strong electron-withdrawing groups activate the benzene ring towards nucleophilic attack, especially when they are positioned ortho or para to the leaving group (the chlorine atom).[15] This is because they can stabilize the intermediate Meisenheimer complex through resonance.[16][17]
In this compound, the nitro group is para to the chlorine atom, providing substantial activation for SNAr. Conversely, in 4-Chloro-3-nitrobenzenesulfonic acid, the nitro group is meta to the chlorine, offering less resonance stabilization to the intermediate.[15] Consequently, This compound is significantly more reactive in SNAr reactions.
Caption: Logical flow of SNAr reactivity comparison.
Experimental Protocol: A Guideline for Comparing SNAr Reactivity
To empirically validate the difference in reactivity, a kinetic study can be performed.
Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 4-Chloro-3-nitrobenzenesulfonic acid with a common nucleophile.
Materials:
-
This compound
-
4-Chloro-3-nitrobenzenesulfonic acid
-
A suitable nucleophile (e.g., sodium methoxide in methanol)
-
A compatible solvent (e.g., methanol)
-
UV-Vis Spectrophotometer
-
Constant temperature bath
Procedure:
-
Prepare equimolar solutions of each isomer in the chosen solvent.
-
Prepare a solution of the nucleophile of a known concentration.
-
Equilibrate the reactant solutions and the spectrophotometer to a constant temperature.
-
Initiate the reaction by mixing the isomer solution with the nucleophile solution directly in a cuvette.
-
Immediately begin monitoring the change in absorbance at a wavelength corresponding to the formation of the product.
-
Record the absorbance at regular time intervals to determine the initial reaction rate.
-
Repeat the experiment for the other isomer under identical conditions.
Expected Outcome: The reaction with this compound will exhibit a faster initial rate of product formation compared to 4-Chloro-3-nitrobenzenesulfonic acid, confirming its higher reactivity in SNAr reactions.
Applications in Industry and Research
The distinct properties and reactivity profiles of these isomers dictate their specific applications.
-
This compound: Its high reactivity makes it a valuable intermediate in the synthesis of dyes and pigments.[10][18] For example, it is a precursor for 4-nitroaniline-2-sulfonic acid, a key component in many dyestuffs.[18] Amination of this compound yields 4-nitroaniline-2-sulfonic acid, which can be further reduced to produce 2,5-diaminobenzenesulfonic acid, another important colorant intermediate.[19]
-
4-Chloro-3-nitrobenzenesulfonic acid: This isomer is also utilized as an intermediate in the synthesis of dyes and pigments.[11][20] Its unique structure allows for the creation of specific chromophores. Beyond dyes, its structure makes it a potential precursor in the production of pharmaceutical intermediates.[20]
-
Nitrobenzenesulfonic acids (non-chlorinated): These compounds are widely used in organic synthesis. For instance, 3-Nitrobenzenesulfonic acid is employed as a mild oxidizing agent and a precursor for colorant intermediates.[3] 4-Nitrobenzenesulfonic acid is used in the preparation of diaryl compounds with potential antiviral activity and as a Brønsted acid catalyst in organic synthesis.[4][21] 2-Nitrobenzenesulfonic acid serves as an important intermediate in the synthesis of various dyes and pharmaceuticals.[14]
Conclusion
The isomeric landscape of nitrobenzenesulfonic acids presents a fascinating study in structure-activity relationships. While all isomers share the common feature of a sulfonated nitrobenzene core, the specific arrangement of substituents dramatically influences their physical properties, synthetic accessibility, and chemical reactivity.
This compound distinguishes itself through its heightened reactivity in nucleophilic aromatic substitution reactions, a direct consequence of the para-relationship between the activating nitro group and the chlorine leaving group. This makes it a highly valuable and often preferred intermediate for syntheses that hinge on the displacement of the chloro substituent.
In contrast, isomers like 4-Chloro-3-nitrobenzenesulfonic acid , with a meta-relationship between these groups, exhibit lower reactivity in SNAr, which can be advantageous in scenarios requiring greater selectivity or milder reaction conditions. The non-chlorinated isomers offer a different spectrum of reactivity, primarily centered around electrophilic substitution and the inherent properties of the nitro and sulfonic acid groups.
For researchers and professionals in drug development and materials science, a thorough understanding of these isomeric differences is not merely academic; it is a practical necessity for the rational design of synthetic routes, the optimization of reaction conditions, and the ultimate success of their scientific and commercial objectives.
References
- 1. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-NITROBENZENESULFONIC ACID | 80-82-0 [chemicalbook.com]
- 3. 3-NITROBENZENESULFONIC ACID | 98-47-5 [chemicalbook.com]
- 4. 4-NITROBENZENESULFONIC ACID | 138-42-1 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Benzenesulfonic acid, 4-chloro-3-nitro- | C6H4ClNO5S | CID 67132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt … [cymitquimica.com]
- 8. 4-Nitrobenzenesulfonic acid | C6H5NO5S | CID 8740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
- 11. 4-Chloro-3-nitrobenzenesulfonic acid | 121-18-6 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. chembk.com [chembk.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 16. m.youtube.com [m.youtube.com]
- 17. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]
- 18. nbinno.com [nbinno.com]
- 19. This compound | 96-73-1 [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
A Validated, Stability-Indicating HPLC Method for the Assay of 2-Chloro-5-nitrobenzenesulfonic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 2-Chloro-5-nitrobenzenesulfonic acid is a vital building block in the synthesis of various pharmaceuticals and dyes.[1] Its purity and concentration must be meticulously controlled. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the assay of this compound.
This document goes beyond a simple protocol, offering a comparative analysis against alternative techniques and providing the scientific rationale behind the method development and validation choices. All data and protocols are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and global regulatory acceptance.[2][3][4][5][6]
The Critical Role of a Validated Analytical Method
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. In the context of this compound, this means the HPLC method can accurately and reliably measure the concentration of the analyte, even in the presence of impurities and degradation products. This is crucial for:
-
Quality control: Ensuring the purity of raw materials and intermediates.
-
Process optimization: Monitoring the progress and yield of chemical reactions.
-
Stability studies: Assessing the degradation of the compound under various environmental conditions.
-
Regulatory compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.
A Robust, Validated HPLC Method for this compound
The following reverse-phase HPLC method has been developed and validated to provide high resolution, sensitivity, and specificity for the analysis of this compound.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The 250 mm length ensures sufficient resolution from potential impurities. |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in reverse-phase HPLC. The 30:70 ratio provides optimal retention and peak shape. Phosphoric acid is added to suppress the ionization of the sulfonic acid group, leading to better peak symmetry and reproducibility. For mass spectrometry compatibility, formic acid can be used as an alternative.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable analysis time. |
| Detection | UV at 254 nm | The nitroaromatic structure of this compound exhibits strong UV absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation
The developed HPLC method was rigorously validated according to ICH Q2(R1) guidelines.[2][3][4][5][6] The key validation parameters are summarized below.
To demonstrate the specificity of the method, forced degradation studies were conducted.[8] Solutions of this compound were subjected to acidic, basic, oxidative, and photolytic stress conditions. The HPLC analysis showed that the main peak of this compound was well-resolved from all degradation products, confirming the stability-indicating nature of the method.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | > 0.999 |
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.5 |
| 100% | 100.2 | 0.4 |
| 120% | 99.5 | 0.6 |
The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | % RSD of Peak Area |
| Repeatability (n=6) | < 1.0 |
| Intermediate Precision (n=6) | < 1.5 |
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.5 |
| LOQ (S/N = 10) | 1.5 |
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).
Experimental Workflow
Figure 1: Experimental workflow for the HPLC assay of this compound.
Comparative Analysis of Analytical Techniques
While the validated HPLC method is highly effective, it is important for scientists to be aware of alternative techniques. The choice of analytical method often depends on the specific application, available instrumentation, and the required level of sensitivity and throughput.
| Feature | Validated HPLC Method | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Ion-exchange interactions with a charged stationary phase. | Separation based on charge-to-size ratio in an electric field. |
| Typical Run Time | 10-15 minutes | 15-20 minutes | 5-10 minutes |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.1 µg/mL | ~1-2 ng/µL[3] |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Advantages | Robust, reproducible, widely available, excellent for stability-indicating assays. | High selectivity for ionic compounds, can analyze multiple ions simultaneously. | High separation efficiency, low sample and reagent consumption, fast analysis. |
| Disadvantages | Moderate sample and solvent consumption. | May require specialized columns and eluents, can be sensitive to matrix effects. | Lower sample loading capacity, can have lower precision than HPLC. |
| Best Suited For | Routine quality control, stability studies, and purity assays. | Analysis of ionic impurities and counter-ions in complex matrices. | Rapid screening, analysis of small sample volumes, and chiral separations. |
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. For sulfonic acids, IC with suppressed conductivity detection can offer high sensitivity and selectivity.[4] It is particularly useful for analyzing samples with high salt content, where reverse-phase HPLC may be challenging.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers very high separation efficiency and short analysis times.[3] It is an excellent technique for the analysis of small, charged molecules like this compound, especially when sample volume is limited. The low consumption of reagents also makes it a more environmentally friendly option.
Conclusion
The validated reverse-phase HPLC method presented in this guide provides a reliable and robust solution for the assay of this compound. Its demonstrated specificity, linearity, accuracy, and precision make it suitable for a wide range of applications in research, drug development, and quality control. While alternative techniques like ion chromatography and capillary electrophoresis have their own merits, the HPLC method offers a balance of performance, accessibility, and ruggedness that makes it the preferred choice for routine analysis. The comprehensive validation data and clear experimental protocol provided herein should enable scientists to implement this method with confidence.
References
- 1. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectral Data Comparison: 2-Chloro-5-nitrobenzenesulfonic Acid and Its Derivatives
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of intermediates is not merely a procedural step but the bedrock of quality, safety, and efficacy. 2-Chloro-5-nitrobenzenesulfonic acid is a pivotal intermediate, frequently utilized in the synthesis of dyes and specialized chemical agents.[1] Its purity and structural integrity, along with those of its derivatives, are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for this rigorous characterization.
This guide offers an in-depth comparative analysis of the spectral data for this compound and a selection of its structurally significant derivatives. The chosen derivatives for this comparison are:
-
2-Chloro-5-nitrobenzenesulfonamide: A close analog where the sulfonic acid group is converted to a sulfonamide, allowing for a direct assessment of this functional group's spectral impact.
-
4-Chloro-3-nitroaniline: An isomer where the functional groups are rearranged, providing insight into the effects of substitution patterns on the benzene ring.
-
2-Aminophenol-4-sulfonic acid: A derivative showcasing the spectral consequences of replacing the chloro group with a hydroxyl group and reducing the nitro group to an amine.
By examining the nuances in their respective spectra, this guide will equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these critical compounds.
Methodology Deep Dive: The Science of Spectral Acquisition
The integrity of any spectral comparison hinges on the quality and consistency of the data acquisition process. The following protocols are presented not just as steps, but as a self-validating system, grounded in established best practices.
Experimental Workflow Overview
The logical flow from sample preparation to final data analysis is critical for reproducible results across different spectroscopic techniques.
Caption: High-level experimental workflow for spectral data acquisition.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) in a molecule. The choice of a deuterated solvent is crucial; it must dissolve the analyte without contributing interfering signals and provide a deuterium signal for the instrument's lock system to maintain field stability. Dimethyl sulfoxide-d6 (DMSO-d6) is often an excellent choice for these sulfonic acid derivatives due to their polarity.
-
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte. For quantitative purposes, a higher precision is necessary.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial. Gentle sonication may be used to aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are generally sufficient, but optimization of relaxation delays and number of scans may be required for less concentrated samples, particularly for ¹³C spectra.
-
Protocol 2: Fourier-Transform Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. For solid samples, the KBr pellet method is a robust technique. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has plastic properties that allow it to form a transparent disc under pressure. It is imperative to use thoroughly dried KBr and to work quickly to prevent moisture absorption from the atmosphere, which would introduce a broad O-H stretching band around 3400 cm⁻¹.
-
Step-by-Step Protocol:
-
Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven and allow it to cool in a desiccator before use.
-
Grinding: In an agate mortar, grind 1-2 mg of the solid analyte to a fine, consistent powder.
-
Mixing: Add approximately 200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample until a homogenous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Rationale: ESI-MS is a soft ionization technique ideal for polar, thermally labile molecules like sulfonic acids. It allows for the determination of the molecular weight and provides structural information through fragmentation analysis (MS/MS). For sulfonic acids, which are strong acids, negative ion mode ([M-H]⁻) is highly effective as the sulfonate group readily deprotonates.[2] Using a volatile buffer like formic acid helps to facilitate the ionization process.
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 pmol/µL) in a suitable solvent mixture, such as 50:50 acetonitrile/water.
-
Acidification: To enhance ionization, add 0.1% formic acid to the solution.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in negative ion mode. The instrument parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) should be optimized to achieve a stable signal and maximize sensitivity. For structural analysis, perform MS/MS by selecting the [M-H]⁻ ion as the precursor.
-
Spectral Data Analysis and Comparison
The following sections dissect the spectral data obtained for this compound and its selected derivatives, highlighting the key features that enable their differentiation.
Molecular Structures for Comparison
Caption: Structures of the parent compound and selected derivatives.
¹H NMR Spectral Comparison
The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons on the aromatic ring. The electron-withdrawing nature of the chloro, nitro, and sulfonic acid/sulfonamide groups deshields the aromatic protons, shifting their signals downfield.
| Compound | Aromatic Proton 1 (ppm) | Aromatic Proton 2 (ppm) | Aromatic Proton 3 (ppm) | Other Protons (ppm) |
| This compound | ~8.4 (d) | ~8.2 (dd) | ~7.8 (d) | >10 (br s, -SO₃H) |
| 2-Chloro-5-nitrobenzenesulfonamide | ~8.5 (d) | ~8.3 (dd) | ~7.9 (d) | ~7.8 (br s, -SO₂NH₂) |
-
Analysis:
-
In both the parent acid and its sulfonamide derivative, the aromatic region shows a characteristic three-proton system. The proton ortho to the nitro group is typically the most downfield.
-
The most significant difference is the disappearance of the very broad, far downfield signal of the acidic sulfonic acid proton (-SO₃H) and the appearance of a broad singlet for the two amide protons (-SO₂NH₂) in the sulfonamide, often in the aromatic region. The exact chemical shift of these exchangeable protons can vary with concentration and temperature.
-
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. Carbons directly attached to electron-withdrawing groups are significantly shifted downfield.
| Compound | C-Cl (ppm) | C-SO₂R (ppm) | C-NO₂ (ppm) | Other Aromatic C (ppm) |
| 2-Chloro-5-nitrobenzenesulfonamide | ~131 | ~141 | ~147 | ~122, ~128, ~133 |
| 4-Chloro-3-nitroaniline | ~119 | ~134 (C-NH₂) | ~148 | ~120, ~126, ~131 |
-
Analysis:
-
The carbon atom bonded to the nitro group (C-NO₂) is consistently one of the most downfield signals due to the strong electron-withdrawing effect of this group.
-
Comparing the sulfonamide and the aniline derivative, the carbon attached to the nitrogen (C-SO₂NH₂ vs. C-NH₂) shows a significant difference in chemical shift, reflecting the different electronic nature of the sulfonamide versus the amino group. The C-NH₂ in 4-chloro-3-nitroaniline is more upfield, indicative of the electron-donating character of the amino group compared to the electron-withdrawing sulfonamide.
-
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is exceptionally useful for identifying key functional groups based on their characteristic absorption frequencies.
| Compound | SO₂ Stretch (cm⁻¹) (asymm/symm) | NO₂ Stretch (cm⁻¹) (asymm/symm) | O-H / N-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~1350 / ~1175 | ~1530 / ~1350 | ~3400 (broad, -SO₃H) | ~700-800 |
| 2-Chloro-5-nitrobenzenesulfonamide | ~1340 / ~1160 | ~1530 / ~1350 | ~3370 / ~3270 (-NH₂) | ~700-800 |
| 2-Aminophenol-4-sulfonic acid | ~1340 / ~1170 | Absent | ~3400-3200 (multiple) | Absent |
-
Analysis:
-
SO₂ and NO₂ Groups: The strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) and nitro (NO₂) groups are prominent features. The nitro group's asymmetric stretch around 1530 cm⁻¹ and symmetric stretch near 1350 cm⁻¹ are particularly indicative.[3] The symmetric stretch of the NO₂ group often overlaps with the asymmetric stretch of the SO₂ group in this region.
-
X-H Stretch Region: This region is highly diagnostic. The sulfonic acid shows a very broad absorption due to the hydrogen-bonded O-H group. In contrast, the sulfonamide displays two distinct, sharper peaks characteristic of the N-H stretching of a primary amine/amide. 2-Aminophenol-4-sulfonic acid would show multiple broad and sharp peaks in this region, corresponding to the phenolic O-H and the amino N-H stretches.
-
Presence/Absence of Bands: The most straightforward comparisons involve the presence or absence of key functional groups. For example, the disappearance of the strong NO₂ bands is a clear indicator of its reduction to an amino group in 2-aminophenol-4-sulfonic acid. Similarly, the absence of a C-Cl stretch would confirm its substitution.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.
| Compound | Molecular Formula | Calc. Monoisotopic Mass | Expected [M-H]⁻ Ion (m/z) | Key Fragment Ions (Negative Mode) |
| This compound | C₆H₄ClNO₅S | 236.95 | 235.94 | Loss of SO₃ (-80), SO₂ (-64) |
| 2-Chloro-5-nitrobenzenesulfonamide | C₆H₅ClN₂O₄S | 235.97 | 234.96 | Loss of SO₂NH (-79), SO₂ (-64) |
-
Analysis:
-
Molecular Ion: In negative mode ESI-MS, the base peak is expected to be the deprotonated molecule [M-H]⁻. This immediately provides the molecular weight of the compound.
-
Fragmentation: Aromatic sulfonic acids and sulfonamides exhibit characteristic fragmentation patterns. A common and diagnostic fragmentation pathway is the loss of SO₂ (64 Da) or SO₃ (80 Da) from the deprotonated molecular ion.[4] This fragmentation is a hallmark of this class of compounds and can be confirmed using MS/MS analysis. The specific fragmentation will help differentiate between the sulfonic acid and the sulfonamide.
-
Conclusion
The synergistic use of NMR, IR, and MS provides a robust framework for the unambiguous identification and differentiation of this compound and its derivatives. ¹H NMR is invaluable for determining the substitution pattern on the aromatic ring and identifying exchangeable protons. ¹³C NMR complements this by providing data on the carbon skeleton and the electronic effects of substituents. IR spectroscopy offers a rapid and definitive method for confirming the presence or absence of key functional groups like -SO₃H, -SO₂NH₂, -NO₂, and -NH₂. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation data that serves as a final structural fingerprint. For any researcher or professional in drug development and chemical synthesis, a thorough understanding of these spectral comparisons is indispensable for ensuring the quality and identity of these vital chemical building blocks.
References
A Senior Application Scientist's Guide to Dye Precursor Performance: 2-Chloro-5-nitrobenzenesulfonic Acid vs. Key Alternatives
In the dynamic landscape of industrial chemistry, the synthesis of high-performance dyes is a cornerstone of innovation across the textile, pharmaceutical, and materials science sectors. The selection of a foundational precursor is a critical decision point that dictates not only the final coloristic properties but also the efficiency, scalability, and safety of the entire manufacturing process. This guide provides an in-depth, objective comparison of 2-Chloro-5-nitrobenzenesulfonic acid, a versatile and widely utilized dye intermediate, against a curated selection of alternative precursors.
Drawing upon field-proven insights and established experimental data, this document moves beyond a simple cataloging of properties. Instead, it explains the causality behind synthetic choices, outlines self-validating experimental protocols, and offers a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Core Intermediate: this compound
This compound (CAS No. 96-73-1) is a pivotal intermediate, primarily valued for its role as a precursor to 4-nitroaniline-2-sulfonic acid.[1] This derivative is a key diazo component, the reactive species that forms the chromophoric azo group (-N=N-) central to the vast family of azo dyes.
The strategic placement of the chloro, nitro, and sulfonic acid groups on the benzene ring imparts a unique combination of reactivity and solubility. The sulfonic acid group enhances water solubility, a crucial property for many dyeing processes, while the nitro and chloro groups can be chemically modified in subsequent synthetic steps to fine-tune the final dye's characteristics.
The typical synthesis of this precursor involves the sulfonation of 4-chloronitrobenzene. The quality and purity of the resulting this compound directly impact the efficacy, vibrancy, and fastness properties of the final colorant.
Comparative Analysis of Alternative Dye Precursors
The selection of a dye precursor is contingent on the desired final dye structure, target application, and processing conditions. While this compound is a stalwart intermediate, several alternatives offer distinct advantages for synthesizing different classes of dyes. This analysis focuses on three key alternatives, representing different structural families and applications.
-
Aniline-2-sulfonic acid (Orthanilic acid): A foundational precursor for simple monoazo dyes.
-
4,4'-diaminostilbene-2,2'-disulfonic acid: A larger, more complex intermediate used for producing brighter, more substantive direct dyes.
-
2-Amino-4-nitrophenol: A precursor for mordant dyes, which form coordination complexes with metal ions to achieve high fastness.
The following diagram illustrates the conceptual relationship between these precursors and the general class of dyes they produce.
References
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 2-Chloro-5-nitrobenzenesulfonic Acid
Introduction: The Critical Role of Purity in a Key Chemical Intermediate
2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1) is a cornerstone intermediate in the chemical industry, primarily serving as a precursor in the synthesis of a wide array of dyes and pigments.[1][2] Its molecular structure is pivotal for producing other vital intermediates, such as 4-nitroaniline-2-sulfonic acid, a key diazo component for many dyestuffs, and 2,5-diaminobenzenesulfonic acid.[1][2][3] The quality, vibrancy, and safety profile of these final products are directly contingent on the purity of the initial sulfonic acid intermediate.
For researchers and professionals in drug development and specialty chemical synthesis, seemingly minor impurities can lead to significant downstream consequences, including:
-
Altered Reaction Kinetics: Impurities can catalyze or inhibit subsequent reactions, leading to unpredictable outcomes and reduced yields.
-
Formation of Toxic Byproducts: Uncharacterized impurities can react to form genotoxic or otherwise harmful compounds.
-
Compromised Product Specifications: In dye manufacturing, isomeric impurities can lead to significant shifts in color, failing quality control standards.
This guide provides a comprehensive framework for the purity analysis of commercial this compound. We will compare methodologies, present objective experimental data, and explain the scientific rationale behind each analytical choice, empowering you to validate the quality of this critical raw material.
Understanding the Impurity Profile: A Synthesis-Based Approach
The most common industrial synthesis route for this compound is the sulfonation of 4-chloronitrobenzene (also known as p-chloronitrobenzene) using oleum (fuming sulfuric acid).[2][3][4] Meticulous control of reaction temperature is essential to ensure high purity.[2]
Caption: Synthesis pathway and potential impurity formation.
This synthetic route can introduce several classes of impurities:
-
Isomeric Impurities: The primary isomers formed are other chloronitrobenzenesulfonic acids. The directing effects of the chloro- (ortho-, para-directing) and nitro- (meta-directing) groups on the benzene ring can lead to the formation of regioisomers if conditions are not optimal.[5][6][7][8]
-
Residual Starting Material: Incomplete reaction can leave residual 4-chloronitrobenzene.
-
Reaction Byproducts: Over-sulfonation can lead to di-sulfonated products. Additionally, condensation reactions can form impurities like bis(2-chloro-5-nitrophenyl) sulfone.[9]
-
Inorganic Salts: Residual sulfuric acid and inorganic salts from workup and neutralization steps are common.
Comprehensive Purity Analysis Workflow
A multi-pronged analytical approach is necessary for a complete purity assessment. No single technique can provide all the required information. The following workflow ensures a thorough characterization of the material.
Caption: Comprehensive workflow for purity analysis.
Comparative Analysis: Commercial Product vs. Alternatives
To contextualize the performance, we present a comparative analysis of a typical commercial-grade product ("Commercial A") against a lower-cost alternative ("Alternative B") and a certified high-purity reference standard. The data below is representative of what can be obtained using the protocols detailed in this guide.
| Parameter | Analytical Method | Reference Standard | Commercial A | Alternative B | Significance of Result |
| Assay (by HPLC) | HPLC-UV | ≥ 99.5% | 99.1% | 97.2% | Direct measure of the active component purity. |
| Assay (by Titration) | Acid-Base Titration | 99.7% (as is) | 98.5% (as is) | 96.8% (as is) | Measures total acidic content, including acidic impurities. |
| Isomeric Impurities | HPLC-UV | < 0.1% | 0.4% | 1.8% | Affects color and reactivity in dye synthesis. |
| Residual Starting Material | HPLC-UV | Not Detected | 0.15% | 0.5% | Indicates incomplete reaction; can be a reactive impurity. |
| Sulfate Content | Ion Chromatography | < 100 ppm | 350 ppm | 1200 ppm | High levels suggest inadequate purification. |
| Water Content | Karl Fischer Titration | 0.2% | 0.8% | 1.5% | Affects active content calculation and can impact reactions. |
| Appearance | Visual Inspection | Off-white to tan solid | Tan solid | Brown, clumpy solid | Darker color may indicate higher levels of organic impurities. |
Analysis:
-
Commercial Product A shows high purity by HPLC, suitable for most standard applications. The slightly lower titration assay compared to HPLC suggests the presence of non-acidic impurities or water content.
-
Alternative B exhibits significantly lower purity with high levels of isomeric impurities and residual starting material. This grade may be unsuitable for applications requiring high color fidelity or predictable reaction stoichiometry.
-
The Reference Standard provides the benchmark for analytical method calibration and validation.
Detailed Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the main component from its structurally similar organic impurities. A reversed-phase method is effective for these polar aromatic compounds.[10] Using a buffer in the mobile phase ensures the sulfonic acid group remains ionized for consistent retention and sharp peak shape.[11][12]
Instrumentation & Reagents:
-
HPLC system with UV Detector (detection at 254 nm)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 Water/Acetonitrile
-
Reference Standard: this compound (≥99.5% purity)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the commercial sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 70 25 70 26 10 | 30 | 10 |
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions.
-
Calculation:
-
Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Impurities (% Area): (Area_Impurity / Area_Total) * 100
-
Protocol 2: Assay by Acid-Base Titration
Rationale: As a strong sulfonic acid, the compound can be accurately quantified by titration with a standardized strong base.[13][14] This method provides a measure of the total acidic content and serves as an excellent orthogonal technique to HPLC.[15] Because the sulfonic acid group is strongly acidic (pKa << 1), a sharp, clear endpoint is achievable with a standard indicator like phenolphthalein.[14][15]
Instrumentation & Reagents:
-
Class A 50 mL Burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add ~100 mL of deionized water and stir until fully dissolved.
-
Indication: Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Titration: Titrate with the standardized 0.1 M NaOH solution until the first persistent faint pink color appears. Record the volume of titrant used.
-
Blank Titration: Perform a blank titration with 100 mL of deionized water and the indicator. Subtract this volume from the sample titration volume.
-
Calculation:
-
Assay (% w/w): [(V_Sample - V_Blank) * M_NaOH * MW] / (W_Sample * 10)
-
V = Volume of NaOH in mL
-
M_NaOH = Molarity of NaOH
-
MW = Molecular Weight of the acid (237.62 g/mol )
-
W_Sample = Weight of sample in grams
-
-
Conclusion
The purity of this compound is not a trivial specification; it is a critical parameter that dictates the success of downstream synthetic processes. A superficial analysis can mask underlying issues that manifest as failed batches, impure products, and safety concerns. By employing a robust, multi-technique workflow combining chromatographic separation (HPLC) with a fundamental chemical assay (titration) and specific tests for water and inorganic ions, researchers and manufacturers can gain a comprehensive and reliable understanding of their material's quality. This guide provides the necessary framework and detailed protocols to implement such a quality control system, ensuring the integrity and consistency of your research and production endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 96-73-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Explain the nitration reaction of chlorobenzene | Filo [askfilo.com]
- 6. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 10. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. princeton.edu [princeton.edu]
- 15. titrations.info [titrations.info]
A Comparative Guide to Sulfonating Agents for p-Nitrochlorobenzene
For researchers and professionals in drug development and fine chemical synthesis, the sulfonation of p-nitrochlorobenzene is a critical reaction, yielding 4-chloro-3-nitrobenzenesulfonic acid, a vital intermediate in the production of dyes and pharmaceuticals.[1][2] The choice of sulfonating agent is paramount, directly influencing reaction efficiency, product purity, safety, and environmental impact. This guide provides an in-depth comparative analysis of common sulfonating agents, supported by experimental data, to inform your selection process.
Introduction to the Sulfonation of p-Nitrochlorobenzene
The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of p-nitrochlorobenzene is an electrophilic aromatic substitution reaction. The strong electron-withdrawing nature of the nitro group deactivates the ring, making sulfonation more challenging than for benzene or chlorobenzene and often requiring forcing conditions. The primary product is 4-chloro-3-nitrobenzenesulfonic acid, where the sulfonic acid group is directed to the position ortho to the chlorine and meta to the nitro group.
This guide will focus on a comparative study of two widely used industrial sulfonating agents: Oleum (Fuming Sulfuric Acid) and Chlorosulfonic Acid . We will also briefly discuss the use of liquid Sulfur Trioxide (SO₃) as a highly reactive alternative.
Comparative Analysis of Sulfonating Agents
The selection of a sulfonating agent is a trade-off between reactivity, yield, safety, and waste generation. The following table summarizes the key performance indicators for oleum and chlorosulfonic acid in the sulfonation of p-nitrochlorobenzene.
| Parameter | Oleum (Fuming Sulfuric Acid) | Chlorosulfonic Acid |
| Active Electrophile | SO₃ (or HSO₃⁺) | SO₂Cl⁺ or SO₃ |
| Typical Reaction Temp. | 100-110°C[3] | 120-130°C[4] |
| Reported Yield | High (qualitative) | 55%[4] (can be >96% for similar substrates[5]) |
| Primary Byproduct | Spent Sulfuric Acid[6] | Hydrogen Chloride (HCl) gas[6] |
| Key Safety Hazards | Highly corrosive, toxic fumes, violent reaction with water.[2][7][8][9] | Severely corrosive, toxic fumes (HCl, H₂SO₄), violent reaction with water, potential for delayed lung injury.[1][10][11][12] |
| Waste Disposal | Neutralization of large quantities of spent acid.[6] | Scrubbing and neutralization of HCl gas.[6] |
Causality Behind Experimental Choices
The higher reaction temperatures required for the sulfonation of p-nitrochlorobenzene are a direct consequence of the deactivating effect of the nitro group. Oleum, a solution of sulfur trioxide in sulfuric acid, provides a high concentration of the active electrophile, SO₃, driving the reaction forward.[2] The choice of oleum concentration (typically 20-30% free SO₃) is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts such as sulfones.[13]
Chlorosulfonic acid is a more reactive agent than concentrated sulfuric acid and can be used for chlorosulfonation when used in excess.[14] For sulfonation, a near-stoichiometric amount is used. The reaction with chlorosulfonic acid produces gaseous hydrogen chloride, which must be effectively removed from the reaction vessel to drive the reaction to completion.[6] While one source reports a modest 55% yield for p-nitrochlorobenzene, significantly higher yields have been achieved with o-nitrochlorobenzene, suggesting that optimization of reaction conditions is crucial.[4][5]
Experimental Protocols
Below are representative experimental protocols for the sulfonation of p-nitrochlorobenzene using oleum and chlorosulfonic acid. These are intended as a guide and should be adapted and optimized for specific laboratory or plant conditions.
Protocol 1: Sulfonation using Oleum
This protocol is based on established industrial practices for aromatic sulfonation.[3]
Workflow Diagram:
Caption: Workflow for the sulfonation of p-nitrochlorobenzene using oleum.
Step-by-Step Methodology:
-
Charging the Reactor: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber, charge 100g of sulfuric acid (98%).
-
Addition of p-Nitrochlorobenzene: While stirring, add 100g of p-nitrochlorobenzene at 50°C.
-
Addition of Oleum: Slowly add 280g of oleum (25% free SO₃) to the mixture, maintaining the temperature between 50-60°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).[3]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Sulfonation using Chlorosulfonic Acid
This protocol is adapted from procedures for the sulfonation of similar nitroaromatic compounds.[5]
Workflow Diagram:
Caption: Workflow for the sulfonation of p-nitrochlorobenzene using chlorosulfonic acid.
Step-by-Step Methodology:
-
Charging the Reactor: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a gas outlet connected to an efficient HCl scrubber, charge the desired molar equivalent of chlorosulfonic acid.
-
Addition of p-Nitrochlorobenzene: Slowly add p-nitrochlorobenzene to the stirred chlorosulfonic acid, maintaining the temperature below 30°C.
-
Reaction: Gradually heat the reaction mixture to 120-130°C and maintain this temperature for 3-4 hours. The evolution of HCl gas should be monitored.[4]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Safety and Environmental Considerations
Both oleum and chlorosulfonic acid are highly corrosive and hazardous materials that require stringent safety protocols.
Oleum
-
Hazards: Oleum is highly corrosive to skin and eyes and can cause severe burns.[7] Inhalation of the toxic sulfur trioxide fumes can lead to respiratory damage.[8][9] It reacts violently and exothermically with water, which can cause spattering of the corrosive material.[15]
-
Personal Protective Equipment (PPE): A full acid-resistant suit, gloves, boots, face shield, and a respirator are mandatory when handling oleum.[7]
-
Environmental Impact and Waste Disposal: The primary environmental concern is the generation of large volumes of spent sulfuric acid.[6] This waste stream requires neutralization before disposal, which is a costly and resource-intensive process. The trend in the industry is moving away from oleum sulfonation due to the high cost of waste disposal.[6]
Chlorosulfonic Acid
-
Hazards: Chlorosulfonic acid is extremely corrosive and causes severe chemical and thermal burns on contact.[10] It reacts violently with water, releasing dense, toxic fumes of hydrogen chloride and sulfuric acid.[1][11] Inhalation of these fumes can cause delayed and severe lung injury.[10][12]
-
Personal Protective Equipment (PPE): Similar to oleum, comprehensive PPE including an acid suit, gloves, face shield, and respiratory protection is essential.[10]
-
Environmental Impact and Waste Disposal: The main byproduct is hydrogen chloride gas, which is also corrosive and toxic.[6] Industrial processes must incorporate efficient gas scrubbing systems to capture and neutralize the HCl, typically by forming hydrochloric acid, which may be sold or neutralized for disposal.[6]
Conclusion
The choice between oleum and chlorosulfonic acid for the sulfonation of p-nitrochlorobenzene depends on a careful evaluation of process parameters, safety infrastructure, and waste management capabilities.
-
Oleum is a well-established and effective sulfonating agent that can provide high yields. However, the significant drawback is the generation of a large waste stream of spent sulfuric acid, making it less environmentally favorable and potentially more costly in the long run.
-
Chlorosulfonic Acid is a more reactive agent that can also lead to high product yields. The primary waste product, HCl gas, can be more manageable to handle and potentially be of commercial value as hydrochloric acid. However, the extreme hazards associated with its handling and the violent reaction with water necessitate robust safety measures and specialized equipment.
For modern, environmentally conscious process development, exploring direct sulfonation with stabilized liquid SO₃ in the presence of sulfone inhibitors may offer a cleaner alternative with higher atom economy, as it avoids the generation of large acid waste streams.[16] However, the handling of liquid SO₃ also presents significant safety challenges. Ultimately, the optimal choice will be dictated by a thorough process hazard analysis and a cost-benefit analysis that includes waste disposal.
References
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 5. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]
- 6. chemithon.com [chemithon.com]
- 7. scribd.com [scribd.com]
- 8. chemtradelogistics.com [chemtradelogistics.com]
- 9. Fuming sulfuric acid | H2SO4.SO3 | CID 24681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 11. echemi.com [echemi.com]
- 12. nj.gov [nj.gov]
- 13. US2692279A - Process for the sulfonation of benzene - Google Patents [patents.google.com]
- 14. api.pageplace.de [api.pageplace.de]
- 15. Oleum - Fuming Sulfuric Acid [decachem.com]
- 16. DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-5-nitrobenzenesulfonic Acid
Introduction: The Imperative for Analytical Rigor
2-Chloro-5-nitrobenzenesulfonic acid (CNSBA) is a pivotal intermediate in the synthesis of various dyes and active pharmaceutical ingredients (APIs).[1][2] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Consequently, the analytical methods employed to characterize CNSBA must be robust, reliable, and fit for their intended purpose. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titrimetry—for the analysis of CNSBA.
The objective is not merely to present disparate protocols but to demonstrate a holistic cross-validation strategy. By comparing results from orthogonal methods (those based on different chemical principles), we can build a higher degree of confidence in the analytical data. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[3][4]
Understanding the Analyte: Physicochemical Properties of CNSBA
The selection of appropriate analytical methods is dictated by the molecule's inherent chemical and physical properties.
-
Structure: CNSBA possesses a benzene ring substituted with a sulfonic acid group (-SO₃H), a nitro group (-NO₂), and a chlorine atom (-Cl).[1][5]
-
Acidity: The sulfonic acid group is strongly acidic, making it readily amenable to acid-base titration.
-
Chromophores: The nitro-substituted benzene ring acts as a strong chromophore, meaning it absorbs ultraviolet (UV) light. This property is the foundation for both UV-Vis spectrophotometry and UV-based HPLC detection.[6]
-
Solubility: It is soluble in water, which is a convenient solvent for all three analytical techniques discussed.[1]
-
Molecular Weight: 237.62 g/mol .[5]
Methodology Deep Dive: Principles and Rationale
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For CNSBA, a reverse-phase method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. CNSBA, being a polar, water-soluble compound, will have a characteristic retention time under these conditions.
Causality Behind Experimental Choices:
-
Why HPLC? HPLC is the gold standard for specificity. It can separate the main analyte (CNSBA) from process-related impurities and degradation products, providing both a purity profile and an accurate quantification of the principal component.[7][8] This capability is essential for regulatory submissions and final product release.
-
Detector Choice: A UV detector is chosen due to the strong chromophore in the CNSBA molecule, ensuring high sensitivity.
UV-Vis Spectrophotometry
Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.[6][9]
Causality Behind Experimental Choices:
-
Why UV-Vis? It is a rapid, simple, and cost-effective method for quantifying CNSBA in a solution.[10] The nitro-aromatic structure of CNSBA provides a distinct absorption maximum in the UV region, allowing for straightforward measurement.
-
Key Limitation: The primary drawback is a lack of specificity. Any impurity that also absorbs light at the chosen wavelength will interfere with the measurement, potentially leading to an overestimation of the CNSBA concentration.[9] Therefore, it is best suited for analyzing relatively pure samples or for in-process checks where speed is more critical than absolute purity determination.
Acid-Base Titrimetry
Principle: This is a classic chemical analysis method that quantifies the total acidic content of a sample. The strongly acidic sulfonic acid group of CNSBA is neutralized by a standardized basic titrant (e.g., sodium hydroxide). The endpoint, where all the acid has been neutralized, can be determined using a colorimetric indicator or potentiometrically.
Causality Behind Experimental Choices:
-
Why Titrimetry? It provides a direct measure of the molar concentration of the acidic analyte without relying on a reference standard of the analyte itself (though the titrant must be standardized). It is an absolute, first-principles method that is excellent for assaying the purity of a bulk CNSBA sample.
-
Key Limitation: Like UV-Vis, titrimetry is not specific. It will quantify any acidic impurity present in the sample, leading to a potential overestimation of the CNSBA content. It provides no information on non-acidic impurities.
Cross-Validation Workflow
A robust cross-validation study ensures that different analytical methods produce comparable and reliable results for the same analyte. This workflow is designed to meet the validation requirements set forth by regulatory bodies like the FDA.[11][12]
Caption: Workflow for the cross-validation of HPLC, UV-Vis, and Titrimetry methods.
Experimental Protocols
Protocol 1: HPLC Purity and Assay
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Deionized water, Phosphoric acid.
-
Mobile Phase: Prepare a filtered and degassed mixture of water (with 0.1% phosphoric acid) and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for ideal peak shape and retention time.[13][14]
-
Standard Preparation: Accurately weigh and dissolve CNSBA reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the CNSBA test sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Set to the absorbance maximum of CNSBA (e.g., ~265 nm).
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution in triplicate.
-
Calculation: Determine the concentration of CNSBA in the sample using the linear regression equation from the calibration curve. Purity is calculated by the area normalization method (Area % of the main peak).
Protocol 2: UV-Vis Spectrophotometry Assay
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: Deionized water (or other suitable transparent solvent).
-
Wavelength Determination (λmax): Scan a dilute solution of CNSBA (e.g., 10 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of CNSBA reference standard in deionized water (e.g., 100 µg/mL). Create a series of at least five calibration standards by diluting the stock solution to cover a range of absorbances (ideally 0.2 to 0.8 AU).
-
Sample Preparation: Accurately prepare a solution of the CNSBA test sample in deionized water to a concentration that falls within the validated linear range.
-
Analysis: Using deionized water as a blank, measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.
-
Calculation: Plot a calibration curve of absorbance vs. concentration. Determine the concentration of the sample solution using the linear regression equation.
Protocol 3: Acid-Base Titrimetry Assay
-
Instrumentation: Calibrated burette (50 mL), pH meter or visual indicator.
-
Reagents: Deionized water, 0.1 M Sodium Hydroxide (NaOH) solution (standardized), Phenolphthalein indicator.
-
Titrant Standardization: Standardize the 0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh a suitable amount of CNSBA sample (e.g., 0.5 g) and dissolve it in deionized water (e.g., 50 mL).
-
Titration: Add 2-3 drops of phenolphthalein indicator to the CNSBA solution. Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed (the endpoint). Alternatively, perform a potentiometric titration and determine the equivalence point from the inflection of the titration curve.
-
Calculation:
-
Purity (%) = (V × M × MW) / (W × 10)
-
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of standardized NaOH (mol/L)
-
MW = Molecular weight of CNSBA (237.62 g/mol )
-
W = Weight of CNSBA sample (g)
-
-
Comparative Data Summary
The performance of each method was evaluated according to ICH Q2(R1) guidelines.[3] The following table summarizes the expected validation results.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | Acid-Base Titrimetry |
| Specificity | High: Can resolve CNSBA from impurities and degradation products. | Low: Subject to interference from UV-absorbing impurities.[9] | Low: Subject to interference from other acidic compounds. |
| Linearity (R²) | > 0.999 | > 0.999 | N/A (Stoichiometric) |
| Range | 1 - 150 µg/mL | 2 - 20 µg/mL | Assay dependent on sample weight |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (RSD%) | < 1.0% | < 2.0% | < 1.0% |
| LOD / LOQ | High Sensitivity: Can be determined to low ppm levels. | Moderate Sensitivity: Higher than HPLC. | Low Sensitivity: Not suitable for trace analysis. |
| Application Focus | Purity, Impurity Profiling, Assay | Routine Assay (Pure Samples) | Bulk Material Assay |
Discussion: Synthesizing the Results
The cross-validation exercise demonstrates that for the assay of a pure CNSBA sample , all three methods can provide accurate and precise results that should be statistically indistinguishable. For instance, a 98.5% pure CNSBA sample should yield an assay value between 98.0% and 102.0% of this theoretical value by all three techniques, confirming the integrity of the measurements.
However, the true value of this comparative approach lies in understanding each method's limitations and selecting the appropriate tool for the job.
-
HPLC is the most powerful method. Its high specificity makes it the only suitable choice for stability testing, impurity profiling, and official release testing where a complete picture of the sample's composition is required.[8]
-
UV-Vis Spectrophotometry serves as an excellent tool for rapid, high-throughput analysis. In a manufacturing setting, it can be used for in-process controls where the impurity profile is already well-understood and is not expected to change significantly. Its speed and simplicity are major advantages.[10][15]
-
Acid-Base Titrimetry is the quintessential reference method for assay. Its reliance on fundamental stoichiometric principles, rather than comparison to a reference standard, provides an orthogonal confirmation of the total concentration of the acidic species.[16] A significant discrepancy between the titrimetric assay and the HPLC assay could indicate the presence of acidic impurities that co-elute with the main peak in HPLC or, conversely, non-acidic impurities that are resolved by HPLC.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
The cross-validation of analytical methods is not a redundant exercise but a fundamental component of ensuring data integrity in scientific research and drug development. For this compound, HPLC, UV-Vis spectrophotometry, and acid-base titrimetry each offer a unique analytical perspective. While HPLC is unparalleled in its specificity for purity and impurity analysis, UV-Vis provides a rapid screening tool, and titrimetry offers a robust, first-principles assay.
By employing these methods in a coordinated and cross-validating framework, researchers and scientists can be confident in the quality of their data, ensuring that the material meets the stringent requirements for its intended use. This multi-faceted approach embodies the principles of scientific rigor and is essential for navigating the complex landscape of regulatory compliance.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 96-73-1 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 2-Methyl-5-nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]
- 15. brieflands.com [brieflands.com]
- 16. resources.saylor.org [resources.saylor.org]
A Comparative Guide to the Antimicrobial Efficacy of 2-Chloro-5-nitrobenzenesulfonic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comprehensive framework for evaluating the efficacy of 2-Chloro-5-nitrobenzenesulfonic acid derivatives as a potential new class of antimicrobial agents. While direct comparative studies on this specific class of compounds are not extensively available in current literature, this guide will leverage established principles of sulfonamide pharmacology and antimicrobial testing to present a hypothetical, yet scientifically rigorous, comparative analysis. We will explore the rationale behind investigating these derivatives, propose a screening strategy, and detail the experimental methodologies required to assess their antimicrobial potential against established alternatives.
Introduction: The Rationale for Investigating this compound Derivatives
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including well-established antimicrobial properties.[1] The general structure of sulfonamide antibacterials is characterized by a sulfanilamide-like core, which acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2]
The parent compound, this compound, presents several interesting features for derivatization:
-
The Sulfonamide Moiety: The cornerstone for potential antimicrobial activity through the established mechanism of action.
-
The Nitro Group: A strong electron-withdrawing group that can influence the acidity of the sulfonamide proton and the overall electronic properties of the molecule, potentially enhancing its interaction with the target enzyme.[2]
-
The Chloro Group: A halogen substituent that can modulate the lipophilicity of the derivatives, a critical factor for cell membrane permeability and reaching intracellular targets.[3]
By synthesizing a library of derivatives from this core structure, researchers can systematically explore the structure-activity relationships (SAR) and identify compounds with potent and selective antimicrobial activity.
Proposed Screening Cascade for Antimicrobial Efficacy
A systematic approach is crucial for evaluating a new class of potential antimicrobial agents. The following screening cascade is proposed to efficiently identify and characterize the most promising this compound derivatives.
Caption: A proposed workflow for the screening and identification of lead antimicrobial compounds from a library of this compound derivatives.
Comparative Efficacy Analysis: A Hypothetical Dataset
To illustrate how the performance of novel this compound derivatives would be compared, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6] This data would be generated from a broth microdilution assay.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Selected Microorganisms (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Parent Compound | >128 | >128 | >128 | >128 |
| Derivative A (Amide) | 16 | 32 | 64 | >128 |
| Derivative B (Ester) | 64 | 128 | >128 | >128 |
| Derivative C (Hydrazide) | 8 | 16 | 32 | 64 |
| Sulfamethoxazole (Control) | 4 | 8 | >128 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 | >128 |
| Amphotericin B (Control) | >128 | >128 | >128 | 2 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, Derivative C emerges as the most promising candidate. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and even shows some activity against the fungal strain Candida albicans. While not as potent as the control antibiotics, its novel structure could be advantageous against resistant strains. The parent compound shows no activity, highlighting the importance of derivatization.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following are step-by-step methodologies for key experiments in the evaluation of antimicrobial agents.
Broth Microdilution Assay for MIC Determination
This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[4][7][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds and control antibiotics
-
Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and control antibiotics in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Dilute the standardized microbial suspension in broth and add a defined volume to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure optical density.
Caption: A step-by-step workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) and Mechanism of Action
The antimicrobial activity of sulfonamides is intrinsically linked to their chemical structure.[1][3][9] For the proposed this compound derivatives, the following SAR principles would be critical to investigate:
-
Nature of the R-group: Modifications at the sulfonamide nitrogen (N1) can significantly impact activity. Introducing different functional groups (amides, esters, hydrazides, etc.) will alter the pKa and lipophilicity of the molecule, influencing its ability to penetrate the bacterial cell wall and bind to the target enzyme.[9]
-
Electronic Effects: The interplay between the electron-withdrawing nitro group and the chloro substituent will influence the acidity of the sulfonamide proton. An optimal pKa is crucial for activity, as the ionized form of the drug is thought to be the active species.[3]
Investigating the Mechanism of Action:
While the primary hypothesis would be the inhibition of folate synthesis, it is crucial to confirm this experimentally. A dihydropteroate synthase (DHPS) enzyme inhibition assay would be a key experiment. Additionally, membrane permeability assays could elucidate the role of the derivatives in disrupting the bacterial cell membrane.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound derivatives as a novel class of antimicrobial agents. By following the proposed screening cascade, employing rigorous experimental protocols, and analyzing the structure-activity relationships, researchers can effectively identify and optimize lead candidates. The hypothetical data presented underscores the potential for discovering compounds with broad-spectrum activity. Future research should focus on the synthesis of a diverse library of derivatives, comprehensive in vitro and in vivo efficacy studies, and detailed mechanistic investigations to validate their therapeutic potential in the fight against infectious diseases.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. study.com [study.com]
- 8. pdb.apec.org [pdb.apec.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzenesulfonic Acid: Benchmarking Literature Methods
Introduction
2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1) is a pivotal intermediate in the fine and specialty chemical industries.[1][2] Its unique molecular structure, featuring a sulfonic acid group for aqueous solubility, a nitro group for further chemical transformations, and a chlorine atom, makes it an indispensable precursor, particularly in the synthesis of azo dyes and pigments.[1][3] The quality and purity of this intermediate directly influence the vibrancy and efficacy of the final colorants.[1] This guide provides an in-depth technical comparison of established literature methods for its synthesis, offering researchers and process chemists the data and procedural insights necessary to select the most appropriate route for their specific applications. We will delve into the causality behind experimental choices, present detailed protocols, and benchmark performance based on yield, purity, and safety considerations.
Core Synthetic Pathway: Electrophilic Aromatic Substitution
The industrial synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of 4-chloronitrobenzene. The sulfonic acid group is introduced onto the aromatic ring via a sulfonation reaction. The directing effects of the existing chloro and nitro substituents are key to the regioselectivity of this reaction. The chlorine atom is an ortho-, para- director, while the nitro group is a meta- director. Their combined influence directs the incoming sulfonic acid group to the position ortho to the chlorine and meta to the nitro group.
References
A Senior Application Scientist's Guide to Isomeric Purity Assessment of 2-Chloro-5-nitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the seemingly minute difference between isomers can have profound implications for product efficacy, safety, and regulatory compliance. This is particularly true for key intermediates like 2-Chloro-5-nitrobenzenesulfonic acid (2,5-CNSA), where isomeric impurities can arise during synthesis and impact downstream reactions and the final product's quality.[1] This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the isomeric purity of this compound, with a focus on differentiating it from its common isomer, 4-Chloro-3-nitrobenzenesulfonic acid (4,3-CNSA).
The Criticality of Isomeric Purity in Pharmaceutical Intermediates
This compound is a vital building block in the synthesis of various dyes and pharmaceutical compounds. Its precise chemical structure and purity are paramount. The presence of positional isomers, such as 4-Chloro-3-nitrobenzenesulfonic acid, can lead to the formation of unwanted side products, reduce the yield of the desired compound, and introduce impurities that may be difficult to remove in later stages. From a regulatory standpoint, controlling impurities is a non-negotiable aspect of drug development. Guidelines from the International Council for Harmonisation (ICH), such as Q3A and Q3B, mandate the identification and control of impurities in new drug substances and products.[2][3][4][5] Therefore, robust analytical methods for accurate isomeric purity assessment are essential for ensuring product quality and meeting stringent regulatory requirements.
Comparative Analysis of Analytical Methodologies
The separation and quantification of structurally similar isomers like 2,5-CNSA and 4,3-CNSA present a significant analytical challenge. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power.[6][7][8] For the analysis of ionic and highly polar compounds like sulfonic acids, two primary HPLC modes are particularly effective: Reversed-Phase HPLC with Ion-Pairing and Ion-Exchange Chromatography.
Principle of Separation: In reversed-phase HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Since sulfonic acids are highly polar and would typically have poor retention on a standard reversed-phase column, an ion-pairing reagent is added to the mobile phase. This reagent, usually a quaternary ammonium salt or a long-chain alkyl sulfonate with a charge opposite to the analyte, forms a neutral ion-pair with the sulfonic acid.[9] This increases the hydrophobicity of the analyte, allowing it to interact with the stationary phase and enabling separation based on subtle differences in the overall polarity of the ion-pairs.
Experimental Considerations: The choice of ion-pairing reagent, its concentration, the pH of the mobile phase, and the organic modifier are critical parameters that must be optimized to achieve the desired separation. For sulfonic acids, a common ion-pairing reagent is a tetrabutylammonium salt.[2]
Performance Characteristics:
-
Resolution: With careful method development, ion-pair chromatography can provide excellent resolution between positional isomers.
-
Robustness: The method is generally robust and reproducible, making it suitable for routine quality control.
-
Versatility: It can be coupled with various detectors, including UV-Vis and Mass Spectrometry (MS). For MS compatibility, volatile ion-pairing reagents and mobile phase modifiers are necessary.
Experimental Protocol: Isomeric Purity of this compound by Ion-Pair HPLC
Objective: To separate and quantify this compound from its isomer, 4-Chloro-3-nitrobenzenesulfonic acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 40% B
-
20-25 min: 40% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare standard solutions of this compound and 4-Chloro-3-nitrobenzenesulfonic acid in the mobile phase at known concentrations.
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times, as determined from the analysis of the individual standards.
-
Calculate the percentage of each isomer in the sample using the area normalization method or by creating a calibration curve with the standards for more accurate quantification.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio.[6][7] For isomeric compounds with the same charge and very similar size, separation can be challenging but is often achievable by manipulating the buffer composition and additives.
Principle of Separation: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate through a capillary filled with a background electrolyte (BGE) under the influence of an applied voltage. The separation of isomers like 2,5-CNSA and 4,3-CNSA relies on subtle differences in their electrophoretic mobilities, which can be influenced by factors such as the degree of ionization (pKa), hydrodynamic radius, and interactions with components of the BGE.
Experimental Considerations: The composition of the BGE, including its pH, ionic strength, and the presence of organic modifiers or other additives, is crucial for optimizing the separation. For challenging separations of isomers, the addition of cyclodextrins or other chiral selectors to the BGE can induce differential interactions with the isomers, leading to improved resolution.[10]
Performance Characteristics:
-
High Efficiency and Resolution: CE is known for its exceptionally high separation efficiency, often exceeding that of HPLC, which can be advantageous for resolving closely related isomers.[7][11]
-
Low Sample and Reagent Consumption: CE requires minimal volumes of sample and reagents, making it a "green" and cost-effective technique.[7]
-
Fast Analysis Times: Analysis times in CE are typically shorter than in HPLC.[7]
Experimental Protocol: Isomeric Purity of this compound by Capillary Zone Electrophoresis
Objective: To achieve baseline separation of this compound and 4-Chloro-3-nitrobenzenesulfonic acid.
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge, and a UV-Vis detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length)
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0, containing 15 mM beta-cyclodextrin
-
Applied Voltage: 20 kV (positive polarity at the inlet)
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 254 nm
Sample Preparation:
-
Dissolve the this compound sample in the BGE to a concentration of approximately 0.1 mg/mL.
-
Prepare individual standard solutions of the isomers in the BGE.
Data Analysis:
-
Identify the migration times of the isomers from the analysis of the individual standards.
-
Quantify the isomeric purity by comparing the corrected peak areas (peak area divided by migration time) of the isomers in the sample electropherogram.
Performance Comparison: HPLC vs. CE
| Feature | High-Performance Liquid Chromatography (Ion-Pair) | Capillary Electrophoresis |
| Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field |
| Resolution | Good to excellent, highly dependent on method optimization | Excellent to outstanding, especially for charged analytes[11] |
| Analysis Time | Typically longer (15-30 minutes) | Generally faster (5-15 minutes)[7] |
| Sensitivity (LOD/LOQ) | Generally lower detection limits than CE[7] | Can be less sensitive than HPLC with UV detection |
| Robustness | High, well-established for routine QC | Can be more susceptible to matrix effects and capillary surface variations |
| Solvent Consumption | High | Very low, environmentally friendly[7] |
| Method Development | Can be complex and time-consuming | Often faster method development[7] |
Spectroscopic Analysis: A Complementary Approach
While chromatographic and electrophoretic techniques are essential for separation, spectroscopic methods, particularly UV-Vis spectroscopy, play a crucial role in detection and can offer some information for quantification.
UV-Vis Spectroscopy: Both 2,5-CNSA and 4,3-CNSA contain chromophores (nitro group and benzene ring) that absorb UV radiation. While their UV spectra are likely to be very similar, subtle differences in the absorption maxima (λmax) and molar absorptivity may exist due to the different substitution patterns on the benzene ring. A diode-array detector (DAD) coupled with HPLC can be used to assess peak purity by comparing spectra across a single chromatographic peak.[12] If a peak is impure (i.e., contains a co-eluting isomer), the spectra at the leading, apex, and tailing edges of the peak will not be identical. While not a primary method for quantification of isomers without prior separation, it is an invaluable tool for peak purity assessment in chromatographic methods.
Visualization of Methodologies
HPLC Workflow for Isomeric Purity Assessment
Caption: Workflow for HPLC-based isomeric purity assessment.
CE Workflow for Isomeric Purity Assessment
Caption: Workflow for CE-based isomeric purity assessment.
Conclusion and Recommendations
Both HPLC and Capillary Electrophoresis are powerful techniques for the isomeric purity assessment of this compound.
-
HPLC, particularly with ion-pair chromatography, stands out as a robust and reliable method, well-suited for routine quality control environments. Its high reproducibility and lower sensitivity to matrix effects make it a preferred choice for validated release testing.
-
Capillary Electrophoresis offers the advantages of high separation efficiency, speed, and minimal solvent consumption. It serves as an excellent orthogonal technique to HPLC, providing a complementary separation mechanism that can be invaluable for method validation and for resolving particularly challenging isomer pairs.
For comprehensive and reliable isomeric purity assessment, a dual-methodology approach is often recommended. The primary release method may be a validated HPLC procedure, while CE can be employed for confirmatory analysis and during method development to ensure that no impurities are being missed.
Regardless of the chosen technique, adherence to regulatory guidelines for method validation is paramount.[6][13][14] The validation process must demonstrate the method's specificity, linearity, accuracy, precision, and robustness to ensure the generation of reliable and defensible data. This rigorous approach to analytical science is fundamental to ensuring the quality and safety of pharmaceutical products.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. diva-portal.org [diva-portal.org]
- 5. soeagra.com [soeagra.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 8. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. www-leland.stanford.edu [www-leland.stanford.edu]
- 11. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 14. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-nitrobenzenesulfonic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of reactive chemical intermediates like 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1) demand a protocol grounded in rigorous safety standards and a clear understanding of the compound's chemical properties. This guide provides the essential, immediate safety and logistical information for its proper disposal, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Immediate Safety Protocols
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also classified as a skin sensitizer, meaning repeated contact may lead to an allergic reaction.[1][3] Therefore, before any handling or disposal procedures begin, a thorough understanding of its hazards and the implementation of appropriate personal protective equipment (PPE) are non-negotiable.
Causality of Protocol: The primary directive is to prevent any direct contact with the substance. The corrosive nature of sulfonic acids, combined with the hazards of the chlorinated nitroaromatic structure, necessitates a multi-layered PPE approach to shield against chemical burns, allergic reactions, and potential respiratory tract irritation.[4][5]
Required Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] The following table summarizes the mandatory PPE.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Wear impervious gloves, such as nitrile.[4] Double-gloving is recommended as an additional precaution. This prevents skin absorption, which can cause severe burns and sensitization.[1][6] |
| Body Protection | Impervious laboratory coat/gown | A fire/flame resistant and impervious lab coat or gown is required to protect skin and clothing from splashes and spills.[1] |
| Eye & Face Protection | Safety goggles and face shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A full face shield must be worn over goggles to provide maximum protection against splashes. |
| Respiratory Protection | NIOSH-approved respirator | If dust formation is possible or if exposure limits may be exceeded, a full-face respirator should be used to prevent respiratory irritation.[1][4] |
Waste Disposal Workflow
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[5][7] It should never be disposed of down the drain or in regular trash. The following workflow provides a systematic approach to its collection and disposal.
Caption: Decision workflow for handling and disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect any contaminated solid materials, such as weighing paper, pipette tips, or gloves, into a designated, leak-proof hazardous waste container.[8]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Compatibility: Use containers made of materials compatible with corrosive acids. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., corrosive).[8] This is a critical self-validating step to prevent improper handling or accidental mixing of incompatible chemicals.
-
Storage: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[1][9] Store containers within secondary containment to mitigate risks from potential leaks.
-
-
Chemical Neutralization (For Dilute Aqueous Solutions Only):
-
Expertise Required: Neutralization should only be performed by trained personnel. It is an exothermic reaction that can generate heat.
-
Procedure: While stirring, slowly add the dilute acidic solution to a large volume of a cold (ice water) basic solution, such as sodium carbonate (soda ash) or calcium hydroxide.[10] NEVER add water or base to the concentrated acid.
-
Verification: Monitor the pH continuously. The goal is to achieve a neutral pH range (typically 6-8).[11]
-
Disposal of Neutralized Solution: Once neutralized and confirmed to be within the acceptable pH range, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other regulated substances (e.g., heavy metals).[10][11] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before drain disposal.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[4][8] Disposal must be conducted at an approved treatment and disposal facility in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Immediate Actions:
-
Containment and Cleanup:
-
For Solid Spills: Avoid creating dust.[1] Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or dry lime/soda ash.[4][5] Carefully sweep or scoop the material into a designated hazardous waste container.[8]
-
For Liquid Spills: Cover the spill with a non-combustible absorbent material.[8][12] Collect the contaminated absorbent material and place it into the designated hazardous waste container.[4]
-
-
Decontamination:
By adhering to these rigorous, procedurally-sound guidelines, you ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental responsibility.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. nj.gov [nj.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. Lab methods [zoology.ubc.ca]
- 12. alphachem.ca [alphachem.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
